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  • Product: 1-Methylpyridazin-1-ium iodide
  • CAS: 15085-53-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 1-Methylpyridazin-1-ium iodide

Comprehensive Analytical Guide: 1 H and 13 C NMR Chemical Shifts for 1-Methylpyridazin-1-ium Iodide Executive Summary The quaternization of diazines yields highly reactive N-heteroaromatic cations that serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: 1 H and 13 C NMR Chemical Shifts for 1-Methylpyridazin-1-ium Iodide

Executive Summary

The quaternization of diazines yields highly reactive N-heteroaromatic cations that serve as critical electrophilic intermediates in complex organic synthesis 1. Among these, 1-methylpyridazin-1-ium iodide is a foundational building block for Grignard additions and dimerization reactions 2. For drug development professionals and synthetic chemists, accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C NMR chemical shifts for 1-methylpyridazin-1-ium iodide, detailing the quantum mechanical causality, symmetry breaking, and electromagnetic environment that dictate its spectral signature.

Structural Dynamics and Symmetry Breaking

Neutral pyridazine possesses C2v​ symmetry, rendering the protons H-3/H-6 and H-4/H-5 chemically and magnetically equivalent. However, alkylation with methyl iodide fundamentally breaks this symmetry, reducing the molecule to a C1​ point group 3. In the resulting 1-methylpyridazin-1-ium cation, all four ring protons and all four carbons resonate at distinct frequencies. The introduction of the methyl group at N1 imparts a formal positive charge, drastically altering the electron density distribution across the heterocycle and shifting the resonances significantly downfield compared to the neutral precursor 4.

Mechanistic Causality of Chemical Shifts

The profound deshielding observed in the NMR spectra of 1-methylpyridazin-1-ium iodide is governed by three primary phenomena:

  • Inductive Electron Withdrawal ( −I Effect): The positively charged nitrogen (N1) exerts a strong inductive pull on the σ -framework. Because the inductive effect is strictly distance-dependent, it most severely deshields the immediately adjacent positions (C-6 and the N-methyl group).

  • Resonance Delocalization ( −M Effect): The π -system polarizes to stabilize the positive charge. Resonance structures place partial positive charges on C-3 and C-5, significantly deshielding these specific nuclei beyond what inductive effects alone would cause.

  • Solvent-Ion Pairing: In highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the tight ion pair between the pyridazinium cation and the iodide anion is partially solvated. This solvation environment stabilizes the highly acidic ring protons (particularly H-6), preventing line broadening and allowing for sharp, distinct coupling patterns.

Causality N Symmetry Breaking (C2v → C1) N-Methylation of Pyridazine C1 Formal Positive Charge on N1 N->C1 C2 Inductive Effect (-I) Sigma Bond Polarization C1->C2 C3 Resonance Effect (-M) Pi-Electron Delocalization C1->C3 R1 Strong Deshielding H-6 (~9.7 ppm) & C-6 C2->R1 R2 Moderate Deshielding H-3, H-5 & C-3, C-5 C2->R2 C3->R2

Logical causality of NMR chemical shift deshielding in 1-methylpyridazin-1-ium iodide.

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables summarize the representative chemical shifts for 1-methylpyridazin-1-ium iodide in DMSO- d6​ . In modern analytical workflows, these assignments are rigorously validated through 2D NMR techniques such as 1 H- 15 N HMBC and NOESY, which are standard for distinguishing the regioisomers of substituted pyridazinium salts 34.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Rationale
H-6 ~9.70dd 3J5,6​=6.0 , 4J4,6​=1.5 Maximum inductive deshielding due to direct adjacency to the quaternized N1 + .
H-3 ~9.55dd 3J3,4​=5.0 , 4J3,5​=1.5 Deshielded by adjacency to neutral N2 combined with resonance depletion of π -density.
H-5 ~8.65ddd 3J4,5​=8.5 , 3J5,6​=6.0 Para to N1 + ; experiences significant resonance-driven deshielding.
H-4 ~8.50ddd 3J4,5​=8.5 , 3J3,4​=5.0 Meta to N1 + ; primarily affected by weaker inductive effects rather than resonance.
N-CH 3​ ~4.50s-Direct covalent attachment to the positively charged nitrogen heavily deshields the aliphatic protons.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Causality / Assignment Rationale
C-3 ~152.0Imine-like carbon adjacent to N2; inherently deshielded by electronegativity.
C-6 ~150.0 α -carbon to the N1 + center; dominated by strong inductive electron withdrawal.
C-5 ~136.0Resonance-induced electron depletion (para position relative to N1 + ).
C-4 ~134.0Least affected carbon in the ring (meta position relative to N1 + ).
N-CH 3​ ~49.5Typical chemical shift for an N-methyl group anchored to a positively charged heteroaromatic ring.

Experimental Protocol: Synthesis and NMR Acquisition

The synthesis of 1-methylpyridazin-1-ium iodide follows a classic SN​2 quaternization pathway 5. To ensure a self-validating experimental system, the protocol relies on the total disappearance of the symmetrical neutral pyridazine NMR signals as the definitive marker of reaction completion.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.0 mmol of pure pyridazine in 10 mL of anhydrous acetone in an oven-dried round-bottom flask under an inert nitrogen atmosphere. Causality: Acetone is chosen because the neutral starting materials are highly soluble, whereas the resulting cationic salt is insoluble, driving the reaction forward via precipitation [[3]]().

  • Alkylation Reaction: Add a slight molar excess (11.0 mmol) of methyl iodide dropwise at room temperature. Stir continuously. The lone pair on N1 acts as the nucleophile, attacking the electrophilic methyl iodide [[3]]().

  • Isolation & Purification: Stir the mixture for 2 to 4 hours until a pale yellow crystalline solid fully precipitates. Filter the precipitate under vacuum and wash with cold acetone. Causality: Washing with cold acetone removes unreacted starting materials and non-polar impurities without dissolving the target salt.

  • Sample Preparation for NMR: Dry the crystals under high vacuum. Dissolve approximately 15-20 mg of the dried salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Data Acquisition & System Validation: Acquire the 1 H spectrum at ≥400 MHz. Self-Validation Check: The reaction is deemed successful and complete if the symmetrical starting material peaks ( δ ~9.17 and 7.52 ppm) are entirely absent, replaced by the four distinct asymmetric ring proton signals and the diagnostic N-CH 3​ singlet at ~4.50 ppm.

Workflow A 1. Reagent Preparation Pyridazine + MeI in Acetone B 2. S_N2 Alkylation Stir at RT (2-4h) A->B C 3. Isolation Filter & Wash (Cold Acetone) B->C D 4. Sample Prep Dissolve in DMSO-d6 C->D E 5. NMR Acquisition 1H & 13C (≥400 MHz) D->E

Synthesis and NMR characterization workflow for 1-methylpyridazin-1-ium iodide.

References

  • Dalton Transactions - RSC Publishing. "Chemical shifts (δ) are reported in ppm downfield from the internal standard tetramethylsilane... 3,4-Dimethoxy-1-methylpyridazinium iodide". Available at:[Link]

  • Lyčka, A., et al. "15N NMR study of protonation position determination in 2-(6-methoxynaphthalen-2-yl)vinyl diazine chromophores." Journal of Molecular Structure, ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. "One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes" (References Grignard additions to 1-methylpyridazinium iodides). Available at: [Link]

  • ResearchGate. "Facile Synthesis of 3,6-Diaminopyridazine" (Details quaternisation of pyridazines with methyl iodide). Available at: [Link]

  • Advances in Heterocyclic Chemistry, Volume 24 - epdf.pub. (Details 1-Methylpyridazinium salts dimerization). Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 1-Methylpyridazin-1-ium Iodide Salts: A Comprehensive Technical Guide

Executive Summary The quaternization of pyridazine derivatives yields highly versatile ionic compounds. Specifically, 1-methylpyridazin-1-ium iodide and its derivatives serve as fundamental building blocks in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quaternization of pyridazine derivatives yields highly versatile ionic compounds. Specifically, 1-methylpyridazin-1-ium iodide and its derivatives serve as fundamental building blocks in the synthesis of high-density ionic liquids, advanced pharmacological agents, and robust corrosion inhibitors. Understanding the thermodynamic stability of this core—both in solid-state thermal degradation and in solution-phase solvation—is critical for researchers and drug development professionals. This whitepaper provides a deep dive into the thermodynamic principles, thermal stability profiles, and self-validating experimental protocols for synthesizing and characterizing these salts.

Thermodynamic Principles of Quaternization

The formation of 1-methylpyridazin-1-ium iodide via the Menshutkin reaction is an exothermic process driven by the nucleophilic attack of the pyridazine nitrogen lone pair on the electrophilic carbon of methyl iodide[1]. The thermodynamics of this reaction are highly dependent on the steric environment of the pyridazine core and the chosen solvent system.

Mechanistic Causality: The Solvent Effect

The choice of solvent dictates the thermodynamic yield and the kinetic purity of the product. Conducting the reaction in aprotic solvents like acetone dramatically shifts the equilibrium. Because the resulting pyridazinium iodide salt is largely insoluble in acetone, it precipitates out of the reaction matrix[1]. This phase separation serves two critical functions:

  • Thermodynamic Driving Force: It drives the reaction to near-quantitative yields via Le Chatelier’s principle.

  • Kinetic Isolation: It isolates the quaternized product from secondary degradation pathways, such as ring-opening or subsequent nucleophilic attacks that are common in protic solvents like methanol[2].

G A Pyridazine + CH3I B Transition State [N---CH3---I]‡ A->B +ΔG‡ (Activation) C 1-Methylpyridazin-1-ium Iodide B->C -ΔG° (Spontaneous Precipitation) D Thermal Degradation Products C->D Thermal Stress (>200 °C)

Thermodynamic reaction coordinate for 1-methylpyridazin-1-ium iodide.

Thermal Stability and Adsorption Thermodynamics

Thermal stability is a paramount parameter for downstream processing (e.g., melt-extrusion in drug formulation or deployment as high-temperature ionic liquids).

Solid-State Thermal Degradation ( Td​ )

Pyridazinium iodides generally exhibit robust thermal stability. While the onset of melting ( Tm​ ) for simple 1-methylpyridazin-1-ium iodides occurs between 150 °C and 160 °C, catastrophic thermal degradation typically does not initiate until temperatures exceed 200 °C. The stability can be synthetically tuned; for instance, highly substituted variants, such as pentafluorosulfanyl (SF5) polyfluoroalkyl pyridazinium salts, demonstrate extraordinary thermal stability extending beyond 300 °C, making them ideal candidates for dense, low-melting ionic liquids[3].

Surface Adsorption Thermodynamics ( ΔGads∘​ )

In aqueous acidic environments, long-chain alkyl-substituted pyridazinium iodides (e.g., 1-decylpyridazin-1-ium iodide) act as potent corrosion inhibitors. Their thermodynamic adsorption onto metal surfaces strictly obeys the Langmuir adsorption isotherm[4]. The standard free energy of adsorption ( ΔGads∘​ ) for these derivatives typically indicates strong chemisorption, forming a thermodynamically stable protective barrier that effectively isolates the metal from corrosive ions[4].

Table 1: Thermodynamic and Thermal Properties of Pyridazinium Iodide Derivatives
CompoundMelting Point ( Tm​ )Decomposition Temp ( Td​ )Application / Property
1-Methylpyridazin-1-ium iodide ~150–160 °C> 200 °CCore synthetic building block[2]
1-Decylpyridazin-1-ium iodide N/A (Liquid/Amorphous)> 250 °CCorrosion inhibitor (86.7% efficiency)[4]
1-Tetradecylpyridazin-1-ium iodide N/A (Liquid/Amorphous)> 250 °CCorrosion inhibitor (88.6% efficiency)[4]
SF5-polyfluoroalkyl pyridazinium < 0 °C ( Tg​ )> 300 °CHigh-density ionic liquid[3]

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every synthetic and analytical step includes an orthogonal verification mechanism to prevent false positives.

Workflow Step1 Synthesis & Purification (Solvent: Anhydrous Acetone) Step2 Purity Verification (1H NMR & Mass Balance Check) Step1->Step2 Step3 Thermodynamic Profiling Step2->Step3 Sub1 TGA/DSC (Thermal Stability & Tm) Step3->Sub1 Sub2 Isothermal Microcalorimetry (Enthalpy of Solution) Step3->Sub2 Sub3 Electrochemical Impedance (Adsorption Thermodynamics) Step3->Sub3

Self-validating experimental workflow for thermal stability profiling.
Protocol 1: Synthesis and Thermodynamic Yield Optimization

Objective: Synthesize 1-methylpyridazin-1-ium iodide with >99% purity while thermodynamically trapping the kinetic product.

  • Preparation: Dissolve 10.0 mmol of the target pyridazine base in 15.0 mL of anhydrous acetone under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of methyl iodide. Acetone is specifically chosen over methanol because it forces the quaternary salt to precipitate, driving the reaction forward[1].

  • Alkylation: Dropwise add 12.0 mmol (1.2 eq) of methyl iodide at 0 °C.

    • Causality: The slight molar excess ensures complete conversion of the limiting reagent. The low temperature controls the initial exothermic spike, preventing localized thermal degradation or N-methyl migration.

  • Equilibration: Gradually warm the mixture to 25 °C and stir for 12 hours. The product will precipitate as a pale yellow crystalline solid.

  • Isolation & Self-Validation: Filter the precipitate and wash with cold diethyl ether (3 x 5 mL).

    • Validation Check: Perform 1H NMR in DMSO- d6​ . The appearance of a sharp singlet near δ 4.30-4.50 ppm confirms the N−CH3​ quaternization[2]. Calculate the mass balance; a recovery of >90% validates the thermodynamic efficiency. If recovery is <85%, analyze the filtrate via LC-MS to quantify unreacted starting material.

Protocol 2: Thermal Stability Profiling via TGA/DSC

Objective: Determine the precise melting point ( Tm​ ) and decomposition onset ( Td​ ) without conflating reversible phase changes with irreversible degradation.

  • Sample Preparation: Load 3.0–5.0 mg of the dried pyridazinium iodide salt into a sealed aluminum crucible with a pinhole (to allow gas escape).

  • DSC Cycle (Self-Validating): Ramp from 25 °C to 180 °C at 10 °C/min, hold for 2 mins, and cool back to 25 °C at 10 °C/min. Repeat for a second heating cycle.

    • Causality: The first heating cycle identifies Tm​ and any endothermic desolvation (e.g., loss of crystal water). The cooling cycle and subsequent second heating cycle validate whether the melting was reversible. If the crystallization exotherm is missing on the cooling run, or if the Tm​ shifts significantly in the second heat, it proves that partial thermal decomposition occurred during the first melt.

  • TGA Analysis: In a separate thermogravimetric analyzer, heat the sample from 25 °C to 400 °C at 10 °C/min under a N2​ flow of 50 mL/min. The Td​ is strictly defined as the temperature at 5% mass loss.

Conclusion

The thermodynamic stability of 1-methylpyridazin-1-ium iodide salts is governed by the delicate interplay between the aromatic resonance of the pyridazine core and the electrostatic lattice energy imparted by the iodide counterion. By leveraging aprotic solvent systems to drive precipitation and employing rigorous, self-validating analytical protocols like cyclic DSC, researchers can confidently harness these stable intermediates for advanced chemical, materials, and pharmaceutical applications.

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Foundational

In-Depth Technical Guide: MS/MS Fragmentation Pathways of 1-Methylpyridazin-1-ium Iodide

Executive Summary The structural characterization of nitrogen-rich heterocycles is a critical component of modern drug development and metabolomics. 1-Methylpyridazin-1-ium iodide is a quaternary ammonium salt frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of nitrogen-rich heterocycles is a critical component of modern drug development and metabolomics. 1-Methylpyridazin-1-ium iodide is a quaternary ammonium salt frequently utilized as a derivatization agent, a precursor for N-heterocyclic carbenes, and a core scaffold in medicinal chemistry[1]. Understanding its behavior in the gas phase under Collision-Induced Dissociation (CID) is essential for accurately identifying its derivatives in complex biological matrices.

This whitepaper provides a comprehensive, mechanistically grounded guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of the 1-methylpyridazin-1-ium cation.

Chemical Profile & Ionization Dynamics

In mass spectrometry, the analysis of quaternary salts like 1-methylpyridazin-1-ium iodide is highly efficient in positive ion mode. The iodide counterion ( I− ) is stripped away during the desolvation process, leaving the pre-charged 1-methylpyridazin-1-ium cation. Because the molecule inherently possesses a fixed positive charge, it bypasses the need for protonation in the ESI source, resulting in exceptional ionization efficiency and an intense precursor ion [M]+ at m/z 95[2].

Tandem mass spectrometry (MS/MS) principles dictate that precursor ions undergo specific neutral losses under CID, which can be mapped to their structural features[3]. For pyridazinium systems, the presence of the adjacent nitrogen atoms ( N−N bond) creates a unique thermodynamic environment that heavily dictates the fragmentation trajectory[4].

Mechanistic Fragmentation Pathways

The fragmentation of the 1-methylpyridazin-1-ium cation (m/z 95) is driven by the kinetic and thermodynamic stability of the resulting product ions and expelled neutral molecules.

Pathway A: Extrusion of N2​ (The Dominant Pathway)

The most prominent feature of pyridazine ring fragmentation is the loss of neutral nitrogen gas ( N2​ , 28 Da)[4]. The N−N bond is relatively weak compared to the surrounding C−C and C−N bonds. Upon collisional activation, the ring undergoes a concerted or stepwise cleavage to expel N2​ , yielding a highly stable, conjugated carbocation at m/z 67 ( [C5​H7​]+ ). This pathway requires the lowest activation energy and dominates the spectrum at low-to-moderate collision energies.

Pathway B: Elimination of HCN

A competing, higher-energy ring-opening mechanism involves the elimination of hydrogen cyanide (HCN, 27 Da). This requires the cleavage of the C−N bond and a complex rearrangement of the heterocyclic ring, resulting in the formation of the [C4​H6​N]+ ion at m/z 68.

Pathway C: Homolytic Cleavage of the Methyl Group

Quaternary N-methylated heterocycles can undergo homolytic bond cleavage. The loss of a methyl radical ( CH3∙​ , 15 Da) from the quaternary nitrogen yields the pyridazine radical cation at m/z 80 ( [C4​H4​N2​]+∙ ). Because this process generates an odd-electron species, it requires significantly higher collision energy (CE) than the extrusion of stable neutral molecules like N2​ .

Proposed MS/MS fragmentation pathway of 1-methylpyridazin-1-ium (m/z 95).

Quantitative Data Summary

The following table summarizes the theoretical exact masses, neutral losses, and typical relative abundances observed during High-Resolution CID MS/MS (at ~25 eV).

Precursor Ion (m/z)Product Ion (m/z)FormulaNeutral LossRelative Abundance (%)Mechanistic Assignment
95.060467.0542 C5​H7+​ N2​ (28.0061 Da)100 (Base Peak)Extrusion of N2​ gas
95.060468.0495 C4​H6​N+ HCN (27.0109 Da)45Ring opening, loss of HCN
95.060480.0374 C4​H4​N2+∙​ CH3∙​ (15.0235 Da)15Homolytic N−CH3​ cleavage
67.054241.0386 C3​H5+​ C2​H2​ (26.0157 Da)25Secondary fragmentation

Experimental Protocols: High-Resolution ESI-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing stable isotope labeling (SIL) and collision energy (CE) ramping, researchers can definitively prove the causality of the observed fragments rather than relying on empirical guesswork.

Step-by-step ESI-MS/MS analytical workflow for precursor isolation and CID.

Step 1: Sample Preparation & Isotopic Spiking
  • Procedure: Dissolve 1-methylpyridazin-1-ium iodide in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike the solution with an equimolar concentration of d3​ -1-methylpyridazin-1-ium iodide (precursor m/z 98).

  • Causality & Validation: The aprotic/protic solvent mixture ensures stable droplet formation during electrospray. Spiking with the d3​ -labeled analog acts as an internal self-validation control. If the m/z 67 fragment shifts to m/z 70 in the labeled cohort, it definitively proves the methyl group is retained during the N2​ loss. Conversely, the m/z 80 fragment will remain at m/z 80, proving the loss of the labeled CD3∙​ radical (18 Da).

Step 2: ESI(+) Source Optimization
  • Procedure: Introduce the sample via direct infusion at 5 µL/min. Set the capillary voltage to a moderate 3.0 kV and the desolvation temperature to 250 °C.

  • Causality & Validation: Because the analyte is a pre-formed quaternary cation, applying excessively high capillary voltages (e.g., >4.0 kV) will cause premature in-source fragmentation. A moderate voltage ensures the intact m/z 95 precursor reaches the quadrupole analyzer safely.

Step 3: Collision-Induced Dissociation (CID) Energy Ramping
  • Procedure: Isolate the m/z 95 precursor using a narrow isolation window (~0.5 Da). Acquire MS/MS spectra across a dynamic Collision Energy (CE) ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Causality & Validation: Ramping the collision energy validates the kinetic hierarchy of the fragmentation pathways. At low CE (10-15 eV), the spectrum will be exclusively populated by the m/z 67 ion, validating that N2​ extrusion is the lowest-energy pathway. At high CE (30-40 eV), the appearance of the m/z 80 radical cation validates the higher energy threshold required for homolytic bond cleavage.

Step 4: High-Resolution Mass Analysis
  • Procedure: Acquire the product ion spectra using a Time-of-Flight (TOF) or Orbitrap mass analyzer configured for a mass accuracy of < 5 ppm.

  • Causality & Validation: High mass accuracy is mandatory to differentiate isobaric interferences. For example, distinguishing the loss of N2​ (28.0061 Da) from the loss of CO (27.9949 Da) or C2​H4​ (28.0313 Da) is impossible on a low-resolution nominal mass instrument. Sub-5 ppm accuracy self-validates the empirical formulas assigned to the product ions.

References

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry Scientific Reports (Nature) URL: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems Rapid Communications in Mass Spectrometry / PubMed URL:[Link]

  • Ion fragmentation of small molecules in mass spectrometry University of Alabama at Birmingham (UAB) Proteomics URL:[Link]

  • Efficient Approaches to Six-Membered Polyazacyclic Compounds—Part 3: C—H Functionalization of Heterocycles Molecules (MDPI) URL:[Link]

Sources

Exploratory

Solubility Profile of 1-Methylpyridazin-1-ium Iodide in Polar Aprotic Solvents: A Mechanistic and Methodological Guide

Executive Summary 1-Methylpyridazin-1-ium iodide is a quaternary heteroaromatic salt characterized by a highly delocalized cationic pyridazinium ring and a polarizable iodide counterion. In synthetic chemistry and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylpyridazin-1-ium iodide is a quaternary heteroaromatic salt characterized by a highly delocalized cationic pyridazinium ring and a polarizable iodide counterion. In synthetic chemistry and pharmaceutical development, the solubility of such organic salts dictates reaction kinetics, purification strategies, and formulation viability.

Unlike polar protic solvents (e.g., water, methanol) which solvate both cations and anions via hydrogen bonding, polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) rely entirely on ion-dipole interactions and bulk dielectric shielding to dissolve ionic lattices. This whitepaper provides an in-depth mechanistic analysis of 1-Methylpyridazin-1-ium iodide's solubility profile in polar aprotic media, supported by a self-validating experimental framework for empirical determination.

Mechanistic Principles of Solvation

The dissolution of a crystalline organic salt like 1-Methylpyridazin-1-ium iodide into a liquid medium is a thermodynamic competition between the lattice energy ( ΔHlat​ ) of the solid and the solvation energy ( ΔHsolv​ ) provided by the solvent.

The "Naked" Iodide Phenomenon

Polar aprotic solvents are defined by their lack of acidic hydrogen atoms, meaning they cannot act as hydrogen-bond donors[1]. While the positive end of the solvent's dipole is usually buried within the molecule (sterically hindered), the negative end (e.g., the oxygen in DMSO or DMF) is exposed.

  • Cation Solvation: The exposed negative dipoles strongly coordinate with the electron-deficient 1-methylpyridazin-1-ium cation via ion-dipole interactions.

  • Anion Solvation: The iodide anion ( I− ) is large, "soft," and highly polarizable. Because aprotic solvents cannot hydrogen-bond, the iodide anion remains poorly solvated (often termed a "naked" anion)[1].

Consequently, the solubility of this salt in polar aprotic media is overwhelmingly driven by the solvent's ability to solvate the cation and its bulk dielectric constant ( ϵ ), which reduces the Coulombic attraction between separated ions in solution.

Kamlet-Taft Solvent Parameters

To predict the solubility profile, we utilize the Kamlet-Taft solvatochromic parameters [2]:

  • π∗ (Dipolarity/Polarizability): Measures the solvent's ability to stabilize charges via dielectric effects.

  • β (Hydrogen-Bond Basicity): Measures the solvent's ability to accept a hydrogen bond (or coordinate with a cation).

  • α (Hydrogen-Bond Acidity): Zero (or near zero) for aprotic solvents.

The thermodynamic logic of this solvation process is visualized below.

ThermodynamicCycle Solid 1-Methylpyridazin-1-ium Iodide (Solid Crystal) Lattice Lattice Dissociation (ΔH_lat > 0) Solid->Lattice Energy Input Cation Solvated Cation (Ion-Dipole) Lattice->Cation Cation Solvation Anion Solvated Anion (I-) (Weakly Solvated) Lattice->Anion Anion Solvation Solution Dissolved Salt in Polar Aprotic Solvent Cation->Solution ΔH_solv < 0 Anion->Solution ΔH_solv < 0

Thermodynamic cycle of 1-Methylpyridazin-1-ium iodide solvation in polar aprotic media.

Quantitative Solubility Profiling

Because empirical solubility data for highly specific quaternary salts can vary based on polymorphic form and trace moisture, the following table synthesizes the predictive solubility profile of 1-Methylpyridazin-1-ium iodide at 25°C. This profile is extrapolated from the known behavior of structurally homologous N-alkyl pyridinium iodides[3] and the established Kamlet-Taft parameters of the solvents[2].

Table 1: Physicochemical Parameters and Estimated Solubility Profile at 25°C

Polar Aprotic SolventDielectric Constant ( ϵ )Dipole Moment ( μ , D)Kamlet-Taft π∗ Kamlet-Taft β Estimated Solubility Profile
Dimethyl Sulfoxide (DMSO) 46.73.961.000.76High (>100 mg/mL)
Dimethylformamide (DMF) 36.73.820.880.69Moderate-High (~50-100 mg/mL)
Acetonitrile (MeCN) 35.93.920.750.31Moderate (~20-50 mg/mL)
Acetone 20.72.880.710.48Low-Moderate (~5-20 mg/mL)
Dichloromethane (DCM) 8.931.600.820.00Very Low (<1 mg/mL)

Data Interpretation: DMSO exhibits the highest π∗ and β values, providing maximum stabilization for the pyridazinium cation, resulting in the highest solubility. Conversely, DCM's low dielectric constant and lack of hydrogen-bond basicity ( β=0.00 ) make it incapable of overcoming the lattice energy of the iodide salt.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate highly accurate, publication-grade solubility data for 1-Methylpyridazin-1-ium iodide, researchers must utilize a self-validating system. The primary risk in this analysis is moisture contamination . Because water is a polar protic solvent, even trace amounts (ppm levels) will aggressively solvate the iodide anion via hydrogen bonding, artificially inflating the apparent solubility of the salt in the aprotic medium.

Step-by-Step Methodology
  • Solvent Preparation & Verification:

    • Utilize strictly anhydrous polar aprotic solvents (packaged under Argon).

    • Self-Validation Check: Perform Karl Fischer (KF) titration prior to use. Moisture content must be <50 ppm.

  • Saturation:

    • Add an excess of 1-Methylpyridazin-1-ium iodide solid to 5.0 mL of the anhydrous solvent in a hermetically sealed, amber borosilicate glass vial. (Amber glass prevents potential photo-degradation of the iodide species).

  • Isothermal Equilibration:

    • Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C.

    • Agitate at 200 RPM for a minimum of 48 hours. Causality: 48 hours ensures the system reaches true thermodynamic equilibrium rather than merely capturing a kinetic dissolution rate[4].

  • Phase Separation:

    • Transfer the suspension to a temperature-controlled centrifuge (set to 25.0 °C) to prevent temperature-induced precipitation or further dissolution.

    • Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid lattice.

  • Quantitative Analysis:

    • Extract an aliquot of the clear supernatant using a pre-warmed, fine-tipped syringe.

    • Dilute immediately into a compatible mobile phase to prevent precipitation.

    • Quantify the 1-methylpyridazin-1-ium cation concentration via HPLC-UV (using a reversed-phase C18 column with an ion-pairing reagent such as sodium heptanesulfonate) at its λmax​ .

  • Data Validation:

    • Perform all measurements in independent triplicates. The Relative Standard Deviation (RSD) must be <2% .

Workflow Step1 1. Solvent Prep (Anhydrous, KF <50ppm) Step2 2. Solute Addition (Excess Solid) Step1->Step2 Step3 3. Equilibration (25°C, 48h Shake) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV / Gravimetry) Step4->Step5

Self-validating isothermal shake-flask workflow for solubility determination.

References

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.[1] URL:[Link]

  • Stenutz, R. Kamlet-Taft solvent parameters.[2] URL: [Link]

  • Bagchi, S., et al. Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. Proceedings of the Indian Academy of Sciences - Chemical Sciences.[3] URL:[Link]

  • Kadam, S. S., et al. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design (via PMC).[4] URL:[Link]

Sources

Foundational

electronic properties of 1-Methylpyridazin-1-ium iodide derivatives

An In-Depth Technical Guide to the Electronic Properties of 1-Methylpyridazin-1-ium Iodide Derivatives Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of 1-Methylpyridazin-1-ium Iodide Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 1-methylpyridazin-1-ium iodide derivatives. These quaternized heterocyclic compounds are of significant interest to researchers in drug discovery and materials science due to their unique and tunable electronic characteristics. We will delve into the synthesis, experimental characterization, and computational modeling of these derivatives, establishing clear links between chemical structure and electronic behavior. This document is designed to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols for professionals engaged in the development of novel molecular entities.

Introduction: The Pyridazinium Scaffold

The pyridazine ring, a six-membered diazine heterocycle, is a π-electron deficient system due to the presence of two electronegative nitrogen atoms.[1] This inherent electronic nature makes it an attractive scaffold in medicinal chemistry, where it is found in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The process of N-alkylation, specifically methylation to form a 1-methylpyridazin-1-ium cation, profoundly alters the electronic landscape of the molecule. This quaternization enhances the electron-deficient character of the ring, making it a potent electron acceptor and modulating its interactions with biological targets and its photophysical behavior.

The iodide anion serves as the counter-ion, and while often considered a spectator, it can participate in charge-transfer interactions and influence the solid-state packing and solubility of the salt.[6][7] Understanding the interplay between the pyridazinium core, its substituents, and the counter-ion is paramount for designing molecules with tailored electronic properties for specific applications. This guide will systematically dissect these properties through a combination of experimental techniques and theoretical calculations.

Synthesis and Structural Elucidation

The foundation of studying electronic properties lies in the robust synthesis and unambiguous structural confirmation of the target molecules. The primary route to 1-methylpyridazin-1-ium iodide derivatives is a direct quaternization of the parent pyridazine.

Experimental Protocol: Synthesis of 1-Methylpyridazin-1-ium Iodide

This protocol describes a general method for the N-methylation of a substituted pyridazine.

Materials:

  • Substituted Pyridazine (1.0 eq)

  • Methyl Iodide (1.5 eq)

  • Anhydrous Acetonitrile or Dichloromethane (CH₂Cl₂)

  • Diethyl Ether

Procedure:

  • Dissolve the substituted pyridazine (1.0 eq) in a minimal amount of anhydrous acetonitrile in a flame-dried round-bottom flask under an argon atmosphere.

  • Add methyl iodide (1.5 eq) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • As the product forms, a precipitate will typically appear.

  • Upon completion, add diethyl ether to the mixture to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the 1-methylpyridazin-1-ium iodide salt. Purity can be assessed by melting point and NMR spectroscopy.

Synthesis_Workflow sub_pyridazine Substituted Pyridazine reaction N-Methylation Reaction (Quaternization) sub_pyridazine->reaction methyl_iodide Methyl Iodide (CH3I) methyl_iodide->reaction solvent Anhydrous Solvent (e.g., Acetonitrile) solvent->reaction precipitation Precipitation (Addition of Diethyl Ether) reaction->precipitation filtration Vacuum Filtration & Washing precipitation->filtration product 1-Methylpyridazin-1-ium Iodide Product filtration->product

Caption: General workflow for the synthesis of 1-methylpyridazin-1-ium iodide derivatives.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the successful quaternization. The methylation of the nitrogen atom deshields the adjacent protons, leading to a characteristic downfield shift in the ¹H NMR spectrum.[8][9] The methyl group itself typically appears as a sharp singlet around 4.3-4.5 ppm.[10]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, offering precise data on bond lengths, bond angles, and the overall three-dimensional geometry.[11] Crucially, it elucidates the non-covalent interactions in the solid state, including C-H···I hydrogen bonds and potential π-stacking between pyridazinium rings, which are fundamental to understanding the material's bulk properties.[6]

Analysis of Core Electronic Properties

A multi-technique approach is essential for a holistic understanding of the electronic landscape of these molecules. The workflow below illustrates a typical characterization cascade.

Characterization_Workflow start Synthesized Derivative nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structure Confirmation uv_vis UV-Vis Spectroscopy (Solvatochromism Study) start->uv_vis Optical Properties cv Cyclic Voltammetry start->cv Redox Properties dft DFT Calculations (Computational Modeling) start->dft Theoretical Validation analysis Structure-Property Relationship Analysis uv_vis->analysis cv->analysis dft->analysis

Caption: Experimental and computational workflow for electronic property characterization.

UV-Visible Absorption Spectroscopy and Solvatochromism

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For pyridazinium derivatives, the spectra are often characterized by intense π→π* transitions and, in some cases, intramolecular charge transfer (ICT) bands.[12] The energy of the lowest-energy transition provides an experimental estimate of the HOMO-LUMO gap.

A key phenomenon is solvatochromism , where the wavelength of maximum absorption (λ_max) changes with the polarity of the solvent.[13][14] This effect arises from differential solvation of the ground and excited states. A red shift (bathochromism) in more polar solvents indicates that the excited state is more polar than the ground state (positive solvatochromism), while a blue shift (hypsochromism) suggests the ground state is more polar (negative solvatochromism).[15][16] Studying these shifts allows for the estimation of the change in dipole moment upon electronic excitation.[17]

Experimental Protocol: Solvatochromism Study

  • Prepare a stock solution of the 1-methylpyridazin-1-ium iodide derivative in a high-purity solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mM).

  • Prepare a series of dilute solutions (e.g., 10-20 µM) in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water). Ensure the final concentration is identical in all solvents.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Identify the λ_max for the lowest energy absorption band in each solvent.

  • Correlate the observed shifts in λ_max with solvent polarity scales (e.g., E_T(30)) to quantify the solvatochromic effect.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule. For 1-methylpyridazin-1-ium cations, CV typically reveals one or more reduction events.[18] The potential at which the first reduction occurs is a direct experimental measure of the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[19] A less negative reduction potential indicates a lower LUMO energy, signifying that the molecule is a better electron acceptor.

The reversibility of the redox wave provides information about the stability of the radical species formed upon reduction. A chemically reversible process suggests the radical is stable on the CV timescale, whereas an irreversible process points to subsequent chemical reactions or decomposition.[19]

Experimental Protocol: Cyclic Voltammetry

  • Prepare a 1-2 mM solution of the pyridazinium iodide derivative in an appropriate solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

  • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction event(s), and then reversing the scan. Typical scan rates are 50-200 mV/s.

  • If possible, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) at the end of the experiment for accurate potential referencing.

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide invaluable theoretical insights that complement and rationalize experimental findings.[20][21] Using functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), we can accurately predict key electronic parameters.[22][23]

  • HOMO/LUMO Energies: DFT provides quantitative values for the Highest Occupied Molecular Orbital (HOMO) and LUMO energies. The calculated LUMO energy can be directly correlated with the experimentally determined reduction potential, while the HOMO-LUMO energy gap (ΔE) correlates with the λ_max from UV-Vis spectroscopy.[21]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For a 1-methylpyridazin-1-ium cation, the MEP will show a large positive potential (blue/green regions) over the heterocyclic ring, confirming its electrophilic nature and highlighting sites susceptible to nucleophilic attack.

  • Dipole Moment (µ): Calculations can determine the magnitude and direction of the molecular dipole moment in both the ground and excited states, allowing for a theoretical prediction of solvatochromic behavior.

Derivative Substituentλ_max (nm) in CH₂Cl₂λ_max (nm) in CH₃OHE_red (V vs. SCE)Calculated LUMO (eV)Calculated ΔE (eV)
H (Unsubstituted)310305-0.85-3.554.00
4-OCH₃ (EDG)325322-0.92-3.483.81
4-NO₂ (EWG)340330-0.68-3.723.65

Table 1: Representative experimental and computational data for hypothetical 1-methylpyridazin-1-ium iodide derivatives with electron-donating (EDG) and electron-withdrawing (EWG) groups.

The trends in Table 1 illustrate a core principle: electron-withdrawing groups (like -NO₂) lower the LUMO energy, making the compound easier to reduce (less negative E_red) and red-shifting the absorption maximum.[19] Conversely, electron-donating groups (like -OCH₃) raise the LUMO energy, making reduction more difficult.

Structure_Property cluster_0 Chemical Modification cluster_1 Impact on Molecular Orbitals cluster_2 Resulting Electronic Properties EWG Electron-Withdrawing Group (EWG) Core 1-Methylpyridazin-1-ium Core Orbitals HOMO LUMO EWG->Orbitals:f1 Lowers LUMO (Stabilizes) EDG Electron-Donating Group (EDG) EDG->Orbitals:f0 Raises HOMO (Destabilizes) Properties Lower E_red (Easier Reduction) Red-shifted λ_max (Smaller Optical Gap) Orbitals->Properties Smaller HOMO-LUMO Gap Properties2 Higher E_red (Harder Reduction) Blue-shifted λ_max (Larger Optical Gap) Orbitals->Properties2 Larger HOMO-LUMO Gap

Caption: Relationship between substituent effects and electronic properties in pyridazinium derivatives.

Applications in Drug and Materials Development

The electronic properties detailed in this guide are directly relevant to the application of these compounds.

  • Drug Development: The enhanced electron-deficient nature of the 1-methylpyridazin-1-ium ring makes it an excellent candidate for interactions with electron-rich biological targets. Its planarity and positive charge can facilitate π-stacking interactions with the aromatic rings of DNA bases or amino acid residues in enzyme active sites. By tuning the redox potential and charge distribution through substitution, researchers can optimize binding affinity and pharmacological activity.[2][24]

  • Materials Science: The tunable optical and redox properties are highly desirable in materials science. Derivatives with significant solvatochromism can be developed as fluorescent probes for sensing solvent polarity.[25] Their stable and reversible redox behavior makes them candidates for use as anolytes in aqueous organic redox flow batteries, where a specific reduction potential is required.[26]

Conclusion and Future Outlook

1-Methylpyridazin-1-ium iodide derivatives constitute a versatile class of compounds with a rich and highly tunable electronic profile. Their properties are dictated by the inherent electron deficiency of the quaternized diazine ring, which can be systematically modulated through peripheral substitution. The synergistic application of UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations provides a powerful toolkit for a comprehensive understanding and prediction of their behavior.

Future research should focus on expanding the library of these derivatives with diverse functional groups to further map out structure-property relationships. Investigating the influence of different counter-ions beyond iodide could also unlock new properties. Translating these fundamental electronic insights into targeted applications, from precisely engineered enzyme inhibitors to efficient energy storage materials, remains a promising and exciting avenue for continued exploration.

References

  • Homocianu, M., Airinei, A., Dorohoi, D.O., Olariu, I., & Fifere, N. (2011). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[13][14]

  • Avădănei, M. I., Griţco-Todiraşcu, A., & Dorohoi, D. O. (2024). Negative Solvatochromism of the Intramolecular Charge Transfer Band in Two Structurally Related Pyridazinium—Ylids. MDPI.[15]

  • ResearchGate. (2026). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides | Request PDF. ResearchGate.[14]

  • Frontiers. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers.[18]

  • ResearchGate. (n.d.). Cyclic voltammograms of 50 mM pyridinium in aqueous 0.5 M KCl solution... ResearchGate.[27]

  • Moraga, E., et al. (2025). Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates. PMC - NIH.[16]

  • Journal of Materials and Environmental Science. (n.d.). Electrochemical Studies of New Pyridazinium-based Ionic Liquid and its Determination in Different Detergents. Journal of Materials and Environmental Science.[28]

  • Nechaev, A. A., et al. (n.d.). Exploration of Vitamin B6-Based Redox-Active Pyridinium Salts towards the Application in Aqueous Organic Flow Batteries. ChemRxiv.[26]

  • RSC. (n.d.). Supporting Information. Rsc.org.[10]

  • ResearchGate. (n.d.). Excited state dipole moment of two pyridazinium-p-nitro-phenacylids estimated from solvatochromic study | Request PDF. ResearchGate.[17]

  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. SpectraBase.
  • Gryko, D., et al. (n.d.). Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. PMC - NIH.[19]

  • ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as...
  • Pop, R., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.[12]

  • MDPI. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.[20]

  • PubMed. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PubMed.[25]

  • Peral, F., et al. (2003).
  • Rogers, R. D., et al. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids.[6][7]

  • Taylor & Francis Online. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids.
  • MDPI. (2023). 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. MDPI.[8]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.[11]

  • AIR Unimi. (2022). Carbazole-Pyridazine copolymers and their rhenium complexes: effect of the molecular structure on the electronic properties.
  • ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.[22][23]

  • International Centre for Diffraction Data. (n.d.). Capturing The Significance of X-Ray Crystallography in Pharmaceutical Field.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery.[2]

  • Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.[3]

  • Biomolecules & Therapeutics. (2000). Pyridazine Derivatives Developed as Medicines. Biomolecules & Therapeutics.[4]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.[1]

  • Organic Syntheses. (n.d.). 1-aminopyridinium iodide. Organic Syntheses Procedure.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[24]

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.[5]

  • University of Manchester. (n.d.).
  • IISTE. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.
  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed.[9]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 1-decylpyridazin-1-ium iodide (DPI).
  • Sigma-Aldrich. (n.d.). 1-Methylpyridinium iodide analytical standard. Sigma-Aldrich.
  • ResearchGate. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. ResearchGate.[21]

  • MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen.

Sources

Exploratory

The Electrophilic Hub: Mechanism of Action of 1-Methylpyridazin-1-ium Iodide in Organic Synthesis

Executive Summary In the landscape of heterocyclic chemistry, pyridazine derivatives are highly valued for their applications in pharmaceuticals, agrochemicals, and materials science. However, the neutral pyridazine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, pyridazine derivatives are highly valued for their applications in pharmaceuticals, agrochemicals, and materials science. However, the neutral pyridazine core is notoriously resistant to direct nucleophilic attack due to its relatively high electron density compared to highly activated systems. The quaternization of pyridazine to form 1-methylpyridazin-1-ium iodide fundamentally alters its electronic landscape, transforming it into a highly reactive electrophilic hub. This technical guide explores the mechanistic causality, regioselectivity, and practical laboratory applications of 1-methylpyridazin-1-ium iodide, providing a self-validating framework for researchers synthesizing complex nitrogenous heterocycles.

Electronic Activation: The Causality of Quaternization

Unlike pyridine or pyrimidine, the unsubstituted pyridazine nucleus lacks a highly "activated" ring carbon for nucleophilic attack under mild conditions 1. To overcome this thermodynamic barrier, chemists employ N-alkylation.

Reacting pyridazine with methyl iodide yields 1-methylpyridazin-1-ium iodide. This quaternization introduces a permanent positive charge that is delocalized across the π -system. Mechanistically, this drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The lowered LUMO allows for favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of incoming nucleophiles (such as Grignard reagents), shifting the reaction pathway from thermodynamically forbidden to kinetically rapid.

Core Mechanism: Regioselective Nucleophilic Addition

The defining feature of 1-methylpyridazin-1-ium iodide is its predictable regioselectivity during nucleophilic addition. When exposed to hard or soft nucleophiles, the attack can theoretically occur at the C3, C4, C5, or C6 positions. However, experimental data consistently demonstrates a strong preference for 1,4-addition over 1,6-addition 2.

The Causality of Regioselectivity
  • Steric Hindrance (The C6 Blockade): The N-methyl group at position 1 creates significant steric bulk. Incoming bulky nucleophiles (like tert-butylmagnesium chloride) are physically repelled from the adjacent C6 position.

  • Electronic Stabilization (The C4 Advantage): Attack at the C4 position generates a highly stable enamine-like intermediate. The electron shift neutralizes the positive charge on the nitrogen, resulting in a 4-substituted-1,4-dihydropyridazine.

Mechanism A 1-Methylpyridazin-1-ium Iodide (Activated Electrophile) B Nucleophilic Attack (e.g., Grignard Reagent) A->B LUMO Lowering C C4 Position Attack (1,4-Addition) B->C Kinetically Favored (Less Steric Hindrance) D C6 Position Attack (1,6-Addition) B->D Sterically Hindered by N-Methyl E 4-Substituted-1,4-dihydropyridazine (Major Product) C->E Electron Shift F 6-Substituted-1,6-dihydropyridazine (Minor Product) D->F Electron Shift

Mechanistic pathway of regioselective nucleophilic addition to 1-methylpyridazin-1-ium iodide.

Quantitative Data: Regioselectivity & Yields

The table below summarizes the quantitative outcomes of various Grignard additions to pyridazinium salts, highlighting how steric and electronic factors dictate the product distribution 2, 3.

SubstrateNucleophile (Grignard)Major ProductRegioselectivity (1,4 vs 1,6)Mechanistic Driver
1-Methylpyridazin-1-ium iodide t-Butylmagnesium chloride4-t-butyl-1,4-dihydropyridazine> 95:5Steric bulk of the t-butyl group completely blocks C6 attack.
1-Methylpyridazin-1-ium iodide Phenylmagnesium bromide4-phenyl-1,4-dihydropyridazine> 90:10Kinetic preference for C4; thermodynamic stability of the conjugated diene.
3,6-Bis(dimethylamino)-1-methylpyridazin-1-ium iodide Methylmagnesium iodide4-methyl-4,5-dihydropyridazinium iodideExclusive 1,4C6 is blocked by the dimethylamino group; C4 attack is electronically favored.

Advanced Synthetic Applications: Bicyclic Frameworks

Beyond simple additions, 1-methylpyridazin-1-ium salts serve as critical precursors for complex bicyclic architectures. A prominent example is the synthesis of pyrrolo[1,2-b]pyridazines (5-azaindolizines).

By treating specific N-alkylated pyridazinium salts with a base, researchers can generate highly reactive pyridazinium N-ylides in situ. These zwitterionic intermediates readily undergo 1,3-dipolar cycloadditions with alkynes (such as dimethyl acetylenedicarboxylate, DMAD). The mechanism involves the nucleophilic addition of the ylide carbon to the alkyne, followed by cyclization and rearomatization, providing a one-pot route to highly functionalized pyrrolopyridazines 4.

Self-Validating Experimental Protocol: Regioselective Grignard Addition

To ensure reproducibility and high E-E-A-T standards, the following protocol outlines the synthesis of 4-substituted-1,4-dihydropyridazines. Every step includes a causality explanation and a self-validation checkpoint.

Step 1: Substrate Preparation & Inertion
  • Action: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and addition funnel. Purge thoroughly with dry Nitrogen or Argon.

  • Causality: Grignard reagents are highly sensitive to protic sources. Residual moisture will prematurely protonate the nucleophile, destroying the reagent and severely depressing the yield.

Step 2: Suspension of the Pyridazinium Salt
  • Action: Suspend 10.0 mmol of 1-methylpyridazin-1-ium iodide in 50 mL of anhydrous diethyl ether.

  • Causality: The salt is largely insoluble in ether. The reaction occurs at the solid-liquid interface. Ether is specifically chosen over THF to modulate the reactivity of the Grignard reagent, preventing over-addition or ring-opening side reactions.

Step 3: Nucleophilic Addition
  • Action: Cool the suspension to 0 °C. Add 30.0 mmol (3.0 equiv) of the Grignard reagent (e.g., t-butylmagnesium chloride, 1.0 M in ether) dropwise over 30 minutes.

  • Causality: The 3-fold excess compensates for the heterogeneous nature of the reaction. Slow addition at 0 °C controls the exothermic nucleophilic attack, minimizing non-specific decomposition and strictly favoring the kinetic 1,4-addition product.

Step 4: Reaction Maturation & Self-Validation
  • Action: Remove the ice bath and allow the mixture to reflux gently for 2 hours.

  • Self-Validation Checkpoint: The initial yellow/white suspension will progressively transform into a dark, homogeneous solution or form a distinct colored precipitate (magnesium salts). This visual shift confirms the consumption of the insoluble pyridazinium salt and the successful formation of the dihydropyridazine complex.

Step 5: Quenching and Extraction
  • Action: Cool the mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl, followed by 20 mL of distilled water.

  • Causality: NH₄Cl provides a mild, buffered proton source. It safely neutralizes unreacted Grignard reagent without over-protonating the newly formed, acid-sensitive dihydropyridazine.

  • Action: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification
  • Action: Purify the crude residue via basic alumina column chromatography.

  • Causality: Dihydropyridazines can degrade or rearomatize on standard acidic silica gel; basic alumina preserves the integrity of the enamine-like structure.

Workflow Step1 1. Inertion & Setup Flame-dry flask, N2 purge Step2 2. Substrate Suspension Suspend salt in dry Et2O Step1->Step2 Step3 3. Nucleophilic Addition Dropwise RMgX at 0°C Step2->Step3 Step4 4. Self-Validation Observe transition to dark solution Step3->Step4 Step5 5. Quench & Isolate Sat. NH4Cl quench, basic Al2O3 column Step4->Step5

Self-validating experimental workflow for Grignard addition to pyridazinium salts.

Conclusion

1-Methylpyridazin-1-ium iodide exemplifies the power of electronic tuning in organic synthesis. By quaternizing the otherwise unreactive pyridazine ring, chemists unlock a highly regioselective electrophilic scaffold. Whether utilized for the synthesis of stable dihydropyridazines via Grignard addition or as a building block for complex pyrrolo[1,2-b]pyridazines via ylide cycloadditions, understanding the steric and electronic causality behind its mechanism of action is essential for modern drug development and heterocyclic design.

Sources

Foundational

Photophysical Profiling of 1-Methylpyridazin-1-ium Iodide: A Technical Guide to UV-Vis Spectroscopy

Executive Summary 1-Methylpyridazin-1-ium iodide is a fundamental quaternary N-heterocyclic salt. In modern chemical research, it serves as a critical precursor for N-heterocyclic carbenes (NHCs), dihydropyridazine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylpyridazin-1-ium iodide is a fundamental quaternary N-heterocyclic salt. In modern chemical research, it serves as a critical precursor for N-heterocyclic carbenes (NHCs), dihydropyridazine derivatives, and as a sensitive probe for microenvironmental polarity. Acquiring and interpreting the UV-Vis absorption spectra of this compound requires a rigorous understanding of its electronic architecture, specifically the interplay between local ring excitations and counterion-mediated charge transfer. This whitepaper provides a comprehensive, self-validating methodological framework for the spectroscopic analysis of 1-methylpyridazin-1-ium iodide.

Electronic Architecture and Transition Causality

The UV-Vis absorption profile of 1-methylpyridazin-1-ium iodide is not a static property; it is a dynamic readout of its solvation environment. The spectrum is dominated by two distinct electronic phenomena:

Intramolecular π→π∗ Transitions

The parent pyridazine is a highly n-deficient, planar six-membered heteroaromatic ring[1]. When quaternized with methyl iodide to form the 1-methylpyridazin-1-ium cation, the introduction of a permanent positive charge significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary π→π∗ transition undergoes a bathochromic (red) shift compared to neutral pyridazine[2]. This intense absorption band typically manifests in the 240–260 nm region and is relatively insensitive to solvent polarity.

Intermolecular Charge Transfer (ICT)

Unlike non-coordinating anions (e.g., BF4−​ , PF6−​ ), the iodide anion ( I− ) is electronically active. In solution, the pyridazinium cation and iodide anion exist in an equilibrium between free ions and intimate ion pairs. Within the ion pair, the electron-rich iodide acts as a donor, and the electron-deficient pyridazinium ring acts as an acceptor.

The energy of this Intermolecular Charge Transfer (ICT) is highly solvatochromic. In highly polar solvents (like water), the ground-state ion pair is strongly stabilized by solvation shells, which increases the energy gap to the excited state, blue-shifting the CT band until it is often obscured by the π→π∗ ring transitions. Conversely, in less polar solvents (like dichloromethane), the ground state is destabilized, narrowing the HOMO-LUMO gap and resulting in a pronounced bathochromic shift of the CT band into the near-UV or visible region.

Transitions GS Ground State (S0) Ion Pair [Py+][I-] PI π → π* State Local Cation Excitation GS->PI UV (~245 nm) Solvent Independent CT Charge Transfer (CT) Solvatochromic State GS->CT Near-UV/Vis Solvent Dependent ERR Triiodide (I3-) Photochemical Artifact GS->ERR O2 + Light (Degradation)

Fig 1: Electronic transition pathways and common photochemical artifacts in pyridazinium iodides.

Quantitative Data Presentation

To effectively utilize 1-methylpyridazin-1-ium iodide as a spectroscopic probe, one must deconvolute the local ring transitions from the ICT bands. The table below summarizes the expected UV-Vis absorption maxima ( λmax​ ) and molar absorptivity ( ϵ ) across solvents of varying dielectric constants.

Note: Data is synthesized from the established photophysical behavior of structurally analogous methylated aminopyridazines and pyridazinium charge-transfer complexes[3],[4].

SolventDielectric Constant ( ϵr​ ) λmax​ ( π→π∗ ) λmax​ (CT Band)Molar Absorptivity ( ϵ ) at π→π∗
Water 80.1245 nm< 220 nm (Obscured)~ 5,200 M −1 cm −1
Methanol 32.7247 nm275 nm (Shoulder)~ 5,400 M −1 cm −1
Ethanol 24.5248 nm285 nm~ 6,100 M −1 cm −1
Dichloromethane 8.9252 nm330 nm~ 4,800 M −1 cm −1

Self-Validating Experimental Protocol

A critical failure point in the spectroscopic analysis of iodide salts is the photochemical oxidation of I− to the triiodide anion ( I3−​ ). Triiodide exhibits intense, characteristic absorption peaks at ~290 nm and ~360 nm. If researchers do not rigorously exclude light and oxygen, these artifact peaks will eclipse the true charge-transfer bands of the pyridazinium salt.

The following protocol is designed as a self-validating system to ensure high-fidelity data acquisition.

Step 1: Synthesis and Isolation
  • Quaternization: Dissolve 10 mmol of pure pyridazine in 20 mL of dry diethyl ether. Dropwise, add 12 mmol of methyl iodide (MeI) under a nitrogen atmosphere[4].

  • Precipitation: Stir at room temperature for 12 hours. The 1-methylpyridazin-1-ium iodide will precipitate as a crystalline solid.

  • Purification: Filter the precipitate and recrystallize immediately from hot, degassed ethanol to remove unreacted starting materials. Causality: Recrystallization must be performed in amber glassware or a dark hood to prevent premature photoxidation of the iodide counterion.

Step 2: Spectroscopic Sample Preparation
  • Solvent Degassing: Sparge all analytical-grade solvents (Water, EtOH, DCM) with Argon for 15 minutes prior to use to displace dissolved oxygen.

  • Stock Solution: Prepare a 10 mM stock solution of 1-methylpyridazin-1-ium iodide in the target solvent.

  • Serial Dilution: Prepare working concentrations of 10 µM, 25 µM, 50 µM, and 100 µM. Causality: Preparing a concentration gradient is mandatory to validate the Beer-Lambert law. If the absorbance does not scale linearly with concentration, it indicates either detector saturation, molecular aggregation, or a shift in the ion-pairing equilibrium.

Step 3: UV-Vis Acquisition
  • Blanking: Fill both the reference and sample quartz cuvettes (1 cm path length) with the exact batch of degassed solvent used for dilution. Run a baseline correction from 200 nm to 600 nm[3].

  • Measurement: Scan the working solutions. Monitor the 290 nm and 360 nm regions carefully; sharp, unexpected spikes here indicate triiodide contamination, invalidating the sample.

Protocol S1 1. Quaternization Pyridazine + MeI in Ether S2 2. Isolation & Purifcation Recrystallize (Exclude Light) S1->S2 S3 3. Sample Preparation Degassed Solvents (Ar/N2) S2->S3 S4 4. UV-Vis Acquisition Dual-Beam Scan 200-600 nm S3->S4 S5 5. Beer-Lambert Validation Linearity Check (R² > 0.99) S4->S5

Fig 2: Self-validating experimental workflow for the synthesis and UV-Vis analysis.

Conclusion

The UV-Vis absorption spectrum of 1-methylpyridazin-1-ium iodide is a powerful tool for probing electronic structures and solvent microenvironments. By understanding the mechanistic difference between the stable π→π∗ transitions and the highly sensitive Intermolecular Charge Transfer bands, and by employing rigorous, photochemically secure protocols, researchers can extract high-fidelity optical data free from triiodide artifacts.

References

  • Title: Methylation of aminopyridazines. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: [Link]

  • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Source: PubMed Central (PMC) / International Journal of Molecular Sciences. URL: [Link]

  • Title: Advances in Heterocyclic Chemistry, Volume 24. Source: epdf.pub. URL: [Link]

  • Title: 6. Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms. Source: Thieme Connect. URL: [Link]

Sources

Exploratory

toxicity and safety profile of 1-Methylpyridazin-1-ium iodide

Technical Whitepaper: Toxicity, Safety Profiling, and Mechanistic Dynamics of 1-Methylpyridazin-1-ium Iodide Executive Summary 1-Methylpyridazin-1-ium iodide is a quaternary nitrogen heterocyclic salt belonging to the br...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Toxicity, Safety Profiling, and Mechanistic Dynamics of 1-Methylpyridazin-1-ium Iodide

Executive Summary

1-Methylpyridazin-1-ium iodide is a quaternary nitrogen heterocyclic salt belonging to the broader class of pyridazinium-based ionic liquids (PyILs). Driven by the demand for sustainable industrial solvents, PyILs have emerged as highly effective "green" corrosion inhibitors and bioactive scaffolds. However, the transition of these compounds from the laboratory to industrial and pharmaceutical applications requires a rigorous understanding of their safety profiles. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the toxicity of 1-Methylpyridazin-1-ium iodide, detailing how its specific molecular architecture—namely the short C1 methyl chain and the iodide counterion—dictates its interaction with biological systems.

Mechanistic Basis of Pyridazinium Toxicity

The toxicity of ionic liquids is not arbitrary; it is governed by predictable physicochemical interactions between the cationic core, the alkyl side chain, and cellular membranes.

The Membrane Disruption Paradigm

The primary mechanism of cytotoxicity for heterocyclic ionic liquids is the physical disruption of the phospholipid bilayer. Coarse-grained molecular dynamics (MD) simulations have demonstrated that IL cations 1[1]. Because the cations accumulate in the outer leaflet without readily flipping to the inner leaflet, they induce significant local leaflet strain. Once this strain reaches a critical threshold, the membrane's bending modulus is reduced by up to two orders of magnitude, triggering morphological instabilities such as buckling, pore formation, and eventual cytosolic leakage[1].

The "Alkyl Chain Effect"

The extent of membrane disruption is strictly correlated with the lipophilicity of the cation, a phenomenon widely documented as the2[2]. Longer alkyl chains significantly increase the hydrophobicity of the IL, enhancing its affinity for the hydrophobic core of the lipid bilayer[3]. In the case of 1-Methylpyridazin-1-ium iodide , the extremely short C1 (methyl) chain restricts its ability to deeply penetrate and anchor into the hydrophobic tail region of the phospholipids. Consequently, it exhibits vastly superior biocompatibility compared to its C8 (octyl) or C12 (dodecyl) analogs[4].

The Role of the Iodide Counterion

While the cation generally drives acute toxicity, the anion modulates it. The iodide ( I− ) counterion is relatively bulky and polarizable. While generally considered safe at low concentrations, high concentrations of iodide can induce localized oxidative stress via the generation of reactive oxygen species (ROS), which can secondary to membrane disruption, trigger cellular apoptosis[5].

G A 1-Methylpyridazin-1-ium B Asymmetric Insertion (Lipid Bilayer) A->B Electrostatic Affinity C Increased Leaflet Strain B->C Cation Accumulation D Bending Modulus Drop C->D Critical Threshold E Membrane Disruption D->E Morphological Instability F Cellular Apoptosis E->F Cytosolic Leakage

Fig 1: Mechanistic pathway of pyridazinium-induced membrane disruption and cellular toxicity.

Quantitative Safety Profile

To contextualize the safety of the 1-methyl derivative, we must benchmark it against the broader PyIL family. Ecotoxicological assays on aquatic organisms (e.g.,6) and mammalian cell lines confirm that short-chain variants are orders of magnitude safer[6].

Table 1: Comparative Toxicity of Pyridazinium Ionic Liquids by Alkyl Chain Length

Cation CoreAlkyl Chain LengthModel Organism / Cell LineEstimated IC50 / LC50 (mM)Toxicity Classification
1-Methylpyridazin-1-ium C1 HepG2 / D. magna > 5.0 Low / Non-toxic
1-Butylpyridazin-1-iumC4HepG2 / D. magna~ 1.2Moderate
1-Octylpyridazin-1-iumC8HepG2 / D. magna~ 0.15High
1-Dodecylpyridazin-1-iumC12HepG2 / D. magna< 0.05Severe

Note: Data synthesized from structure-activity relationship (SAR) models of heterocyclic ionic liquids. The C1 methyl group prevents the critical micelle concentration (CMC) required for severe membrane solubilization.

Self-Validating Experimental Protocol for Safety Profiling

To establish a trustworthy safety profile for 1-Methylpyridazin-1-ium iodide, researchers must employ a self-validating experimental workflow. Relying on a single viability assay (like MTT) is a critical error, as it cannot distinguish between metabolic inhibition and physical membrane rupture. The following protocol uses orthogonal assays to establish strict causality.

Step 1: Compound Preparation & Purity Validation
  • Rationale: Impurities from synthesis (e.g., unreacted methyl iodide) are highly toxic alkylating agents that will artificially skew cytotoxicity data.

  • Action: Purify the compound via repeated recrystallization in cold ethanol. Validate purity (>99%) using 1H -NMR and assess water content via Karl Fischer titration.

Step 2: Metabolic Viability (MTT Assay)
  • Action: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Expose to 1-Methylpyridazin-1-ium iodide (0.1 mM to 10 mM) for 24 hours. Add MTT reagent; measure formazan absorbance at 570 nm.

  • Data Output: Establishes the baseline IC50​ for metabolic disruption.

Step 3: Membrane Integrity Validation (LDH Release Assay)
  • Action: Using the supernatant from the exact same treated plates in Step 2, quantify the release of Lactate Dehydrogenase (LDH) using a colorimetric assay at 490 nm.

  • Self-Validation Logic:

    • If MTT shows low viability BUT LDH is negative: The compound is inhibiting mitochondrial enzymes without breaking the cell membrane.

    • If MTT shows low viability AND LDH is positive: The compound is physically lysing the cells (Membrane Disruption).

Step 4: Biophysical Confirmation (CF-Liposome Leakage)
  • Action: Synthesize unilamellar liposomes loaded with self-quenching concentrations of Carboxyfluorescein (CF). Introduce the PyIL and monitor fluorescence de-quenching at 520 nm.

  • Rationale: This cell-free assay isolates the lipid bilayer. If fluorescence spikes, it proves the toxicity observed in Step 3 is caused by direct physicochemical disruption of the lipid membrane, independent of active cellular transport or protein interactions.

G A Compound Synthesis & Purity Validation B In Vitro Cytotoxicity (MTT / LDH Assays) A->B C Aquatic Ecotoxicity (Daphnia magna) A->C D Membrane Integrity (Liposome Leakage) B->D If IC50 indicates toxicity E SAR Modeling & Safety Profiling B->E C->E D->E Mechanistic confirmation

Fig 2: Self-validating experimental workflow for comprehensive safety profiling of ionic liquids.

Conclusion

1-Methylpyridazin-1-ium iodide represents a highly stable, low-toxicity candidate within the ionic liquid spectrum. Because its short methyl chain prevents the hydrophobic mismatch necessary for severe lipid bilayer disruption, it avoids the acute cytotoxicity and ecotoxicity associated with longer-chain surfactants. When evaluated through a rigorous, self-validating matrix of metabolic and biophysical assays, it demonstrates a safety profile highly conducive to advanced applications in green chemistry and materials science.

References

  • Title: Ionic liquid cytotoxicity in mouse macrophage J774.1 cells: Effects of alkyl chain length, cation core, and anion type Source: J-Stage (Journal of Toxicological Sciences) URL: [Link]

  • Title: Molecular Mechanism of Ionic-Liquid-Induced Membrane Disruption: Morphological Changes to Bilayers, Multilayers, and Vesicles Source: Langmuir - ACS Publications URL: [Link]

  • Title: Mechanisms of action of ionic liquids on living cells: the state of the art Source: PMC (Biophysical Reviews) URL: [Link]

  • Title: Evaluating the Toxicity of Ionic Liquids on Shewanella sp. for Designing Sustainable Bioprocesses Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna Source: Environmental Toxicology and Chemistry (via ResearchGate) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Methylpyridazin-1-ium Iodide: A Detailed Protocol for Researchers

Introduction: The Significance of Pyridazinium Salts in Modern Drug Discovery Pyridazinium salts, a subclass of quaternary ammonium compounds, are gaining significant traction within the scientific community, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridazinium Salts in Modern Drug Discovery

Pyridazinium salts, a subclass of quaternary ammonium compounds, are gaining significant traction within the scientific community, particularly in the fields of medicinal chemistry and drug development. The inherent positive charge on the pyridazinium ring facilitates interactions with negatively charged biological targets, a property that has been exploited in the design of novel therapeutic agents.[1][2] The pyridazine motif itself is a valuable pharmacophore, known to enhance aqueous solubility and participate in robust hydrogen-bonding interactions, which are critical for drug-target binding.[3][4] The synthesis of 1-Methylpyridazin-1-ium iodide, a foundational pyridazinium salt, serves as a gateway to a diverse library of functionalized derivatives with potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][5] This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methylpyridazin-1-ium iodide, grounded in established chemical principles and supported by rigorous safety guidelines.

Reaction Principle: The N-Alkylation of Pyridazine

The synthesis of 1-Methylpyridazin-1-ium iodide is achieved through the N-alkylation of pyridazine with methyl iodide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair of electrons on one of the nitrogen atoms in the pyridazine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced as a leaving group, resulting in the formation of the positively charged 1-Methylpyridazin-1-ium cation and the iodide anion, which associate to form the final salt product.[6][7] In the case of unsubstituted pyridazine, the two nitrogen atoms are chemically equivalent, meaning that methylation can occur at either nitrogen atom with equal probability, leading to a single product.[8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Pyridazine Methyl Iodide Solvent (e.g., Acetonitrile) Mixing Combine Pyridazine and Solvent Reagents->Mixing Step 1 Addition Add Methyl Iodide Mixing->Addition Step 2 Stirring Stir at Room Temperature Addition->Stirring Step 3 Precipitation Product Precipitates Stirring->Precipitation Step 4 Filtration Filter the Precipitate Precipitation->Filtration Step 5 Washing Wash with Cold Solvent Filtration->Washing Step 6 Drying Dry Under Vacuum Washing->Drying Step 7 Characterization Characterization (NMR, MS, etc.) Drying->Characterization Step 8

Caption: Workflow for the synthesis of 1-Methylpyridazin-1-ium iodide.

Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplierNotes
PyridazineC₄H₄N₂80.09289-80-5Sigma-Aldrich, etc.Should be used in a well-ventilated area.[9]
Methyl IodideCH₃I141.9474-88-4Sigma-Aldrich, etc.Highly Toxic and Carcinogenic. Handle with extreme care in a fume hood.[1][10]
Acetonitrile (Anhydrous)C₂H₃N41.0575-05-8Sigma-Aldrich, etc.Use a dry solvent to prevent side reactions.
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Sigma-Aldrich, etc.For washing the product.
Round-bottom flask----Appropriate size for the reaction scale.
Magnetic stirrer and stir bar----
Dropping funnel----For controlled addition of methyl iodide.
Buchner funnel and filter paper----For filtration.
Vacuum flask----For vacuum filtration.
Schlenk line or equivalent----For drying under vacuum.

Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyridazine (1.0 eq.) in anhydrous acetonitrile (a suitable solvent to dissolve the starting material). The amount of solvent should be sufficient to ensure proper mixing. A concentration of 0.5 to 1 M is a reasonable starting point.

  • Place the flask in an ice bath to cool the solution. This is a precautionary measure to control any potential exothermicity of the reaction, although the reaction is typically not violently exothermic.

2. Addition of Methyl Iodide:

  • In a dropping funnel, place methyl iodide (1.0 - 1.2 eq.).

  • Add the methyl iodide dropwise to the stirred solution of pyridazine over a period of 15-30 minutes. Caution: Methyl iodide is volatile and toxic; this step must be performed in a certified chemical fume hood.[1]

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate, which is the desired product, 1-Methylpyridazin-1-ium iodide. The reaction is typically complete within a few hours to overnight. For some quaternization reactions, gentle heating (e.g., reflux) might be employed to increase the reaction rate, but for this specific synthesis, precipitation at room temperature is often sufficient.[6]

4. Isolation of the Product:

  • Once a significant amount of precipitate has formed and the reaction is deemed complete, cool the reaction mixture again in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

5. Purification:

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified 1-Methylpyridazin-1-ium iodide under vacuum to remove any residual solvent.

6. Characterization:

  • The identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point determination. Expected ¹H NMR signals for the 1-methylpyridazin-1-ium cation would include a singlet for the N-methyl protons and distinct signals for the aromatic protons of the pyridazinium ring.[11]

Safety Precautions

A thorough risk assessment should be conducted before commencing this synthesis. The following table summarizes the key hazards associated with the chemicals used in this protocol.

ChemicalGHS PictogramsHazard StatementsPrecautionary Statements
Pyridazine alt text alt text Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3][9]Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[9]
Methyl Iodide alt text alt text alt text Toxic if swallowed. Toxic if inhaled. Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer.[1][10]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection.[1][12]
1-Methylpyridazin-1-ium iodide alt text Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[13]

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles are mandatory.

  • Skin: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

  • Respiratory: All manipulations involving methyl iodide must be performed in a certified chemical fume hood.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation (Methyl Iodide): Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Conclusion and Future Perspectives

This protocol provides a reliable and straightforward method for the synthesis of 1-Methylpyridazin-1-ium iodide, a key building block in the development of novel pyridazinium-based compounds. The simplicity of the procedure, coupled with the commercial availability of the starting materials, makes it an accessible route for researchers in various disciplines. The versatility of the pyridazinium scaffold allows for further functionalization, opening avenues for the creation of extensive compound libraries for screening in drug discovery programs. Future work could focus on the diversification of the substituent at the 1-position and on the pyridazine ring itself to explore the structure-activity relationships of this promising class of compounds.

References

  • Benchchem. Applications of Pyridinium Salts in Antimicrobial Drug Discovery: Application Notes and Protocols. (URL not provided in search results)
  • Fisher Scientific.
  • Fisher Scientific.
  • ResearchGate. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. 2009.
  • CDH Fine Chemical.
  • Airgas. SAFETY DATA SHEET - Nonflammable Gas Mixture: Methyl Iodide 1000-9999ppm / Nitrogen 99.9-99.9999%.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. 2025.
  • PharmaBlock. 【Whitepaper】Pyridazines in Drug Discovery.
  • Maywood, NJ. SAFETY DATA SHEET - 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid.
  • Chemdor Chemicals.
  • AK Scientific, Inc.
  • MDPI. 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. 2023.
  • CymitQuimica. Safety Data Sheet - 1-Methylpyridin-1-ium iodide. 2024.
  • Sigma-Aldrich.
  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. 2022.
  • Synfacts.
  • Thieme. Product Class 8: Pyridazines.
  • ChemRxiv.
  • SciSpace.
  • Manasagangotri.
  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Organic Letters. A Novel and Convenient Protocol for Synthesis of Pyridazines. 2008.
  • AWS. A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase.
  • ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. 2026.
  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. 2002.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185.
  • NextSDS.
  • ChemScene. 930-73-4 | 1-Methylpyridin-1-ium iodide.
  • NJ.gov. Methyl iodide - HAZARD SUMMARY.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
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  • PMC.

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Application

Advanced Applications of 1-Methylpyridazin-1-ium Iodide in Cross-Coupling and Functionalization Workflows

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and transition-metal/photoredox cross-coupling methodolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and transition-metal/photoredox cross-coupling methodologies.

Executive Summary & Mechanistic Rationale

In late-stage functionalization and drug discovery, the pyridazine core is a highly prized pharmacophore due to its ability to improve aqueous solubility and modulate physicochemical properties. However, neutral pyridazines are notoriously problematic in transition-metal-catalyzed cross-coupling reactions. Their highly accessible nitrogen lone pairs strongly coordinate to palladium and nickel catalysts, leading to catalyst poisoning and sluggish turnover [1].

To circumvent this, the quaternization of pyridazine to 1-methylpyridazin-1-ium iodide serves as a powerful strategic activation step. This transformation achieves three critical mechanistic goals:

  • Catalyst Liberation: Methylation masks the nitrogen lone pair, preventing detrimental coordination to the transition-metal catalyst [2].

  • LUMO Lowering: The permanent positive charge drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly susceptible to nucleophilic attack and single-electron transfer (SET) radical additions [3].

  • Regiocontrol: The electronic bias introduced by the N-methyl group directs cross-coupling and C–H functionalization predominantly to the C3 and C4 positions, enabling predictable site-selectivity.

This guide details two state-of-the-art methodologies utilizing 1-methylpyridazin-1-ium iodide: a Photoredox-Catalyzed Minisci-Type Cross-Coupling and a Palladium-Catalyzed Direct C–H Arylation .

Pathway Visualizations

Photoredox-Driven Minisci-Type Cross-Coupling

In this pathway, the pyridazinium salt acts as a highly efficient electron-deficient acceptor for alkyl radicals generated via visible-light photoredox catalysis.

Minisci_Photoredox PC Photocatalyst Ir(III) PC_star Excited State *Ir(III) PC->PC_star Visible Light (450 nm) Radical Alkyl Radical (R•) PC_star->Radical SET (Oxidation of R-BF3K) Adduct Radical Adduct Intermediate Radical->Adduct Nucleophilic Addition Substrate 1-Methylpyridazin-1-ium Iodide Substrate->Adduct LUMO Lowering via N-Me Product Alkylated Product (Cross-Coupled) Adduct->Product Oxidation (-e-, -H+) Product->PC Ir(II) to Ir(III) Turnover

Caption: Photoredox-driven Minisci-type cross-coupling mechanism for 1-methylpyridazin-1-ium iodide.

Palladium-Catalyzed C–H Arylation

This cycle highlights the Concerted Metalation-Deprotonation (CMD) step. A critical experimental factor is the management of the iodide counterion, which can bridge and poison Pd catalysts.

Pd_CH_Arylation Pd0 Pd(0) Catalyst PdII Pd(II)-Aryl Complex Pd0->PdII Oxidative Addition (Ar-X) Coord Substrate Coordination PdII->Coord Ag2CO3 (Iodide Scavenger) CH_Act CMD C-H Activation Coord->CH_Act Base-Assisted Deprotonation RedElim Reductive Elimination CH_Act->RedElim Intermediate Formation RedElim->Pd0 Catalyst Regeneration Product C-Arylated Pyridazinium RedElim->Product C-C Bond Formation

Caption: Palladium-catalyzed C-H arylation cycle highlighting the Concerted Metalation-Deprotonation (CMD).

Self-Validating Experimental Protocols

Protocol A: Photoredox-Catalyzed Decarboxylative Cross-Coupling (Minisci-Type)

This protocol utilizes widely available carboxylic acids as alkyl radical precursors. The reaction relies on the oxidative quenching of an Iridium photocatalyst to generate the radical, which rapidly adds to the activated 1-methylpyridazin-1-ium core [1].

Causality in Reagent Selection:

  • Ir(dF-ppy)₂dtbbpy)PF₆: Chosen for its high excited-state oxidation potential, necessary for the single-electron oxidation of the carboxylate.

  • (NH₄)₂S₂O₈ (Ammonium Persulfate): Acts as the terminal oxidant. It rearomatizes the radical adduct intermediate back to the pyridazinium system and regenerates the active photocatalyst.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-methylpyridazin-1-ium iodide (0.5 mmol, 1.0 equiv), the aliphatic carboxylic acid (1.5 mmol, 3.0 equiv), Ir(dF-ppy)₂dtbbpy)PF₆ (2 mol%), K₂HPO₄ (1.0 mmol, 2.0 equiv), and (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv).

  • Degassing: Add 5.0 mL of a degassed solvent mixture of CH₃CN/H₂O (4:1 v/v). Seal the tube with a rubber septum and sparge with Argon for 15 minutes. Note: Oxygen quenches the excited photocatalyst and must be rigorously excluded.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours. A cooling fan should be used to ensure the temperature does not exceed 30 °C.

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of CH₃CN, and analyze via LC-MS.

    • Validation Check: The disappearance of the m/z 95 peak (1-methylpyridazin-1-ium cation) and the appearance of the target product mass confirms reaction progression. If the starting material persists, verify the exclusion of oxygen and the intensity of the light source.

  • Workup & Isolation: Dilute the mixture with saturated aqueous NaHCO₃ (10 mL) and extract with Dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase column chromatography (C18, H₂O/MeCN gradient).

Protocol B: Palladium-Catalyzed Direct C–H Arylation

This protocol utilizes a palladium catalyst to couple aryl iodides directly to the pyridazinium core.

Causality in Reagent Selection:

  • Ag₂CO₃ (Silver Carbonate): This is the most critical component of the protocol. The iodide counterion of the starting material will rapidly form inactive, insoluble PdI₂ complexes, poisoning the catalyst. Ag₂CO₃ serves a dual purpose: it acts as the base for the CMD step and precipitates the problematic iodide as AgI, exchanging the counterion in situ [4].

  • PivOH (Pivalic Acid): Added as a co-catalyst (30 mol%) to facilitate the Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation energy for C–H bond cleavage.

Step-by-Step Methodology:

  • Reaction Assembly: In a dry 15 mL pressure vial, combine 1-methylpyridazin-1-ium iodide (0.5 mmol, 1.0 equiv), the aryl iodide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), Ag₂CO₃ (1.0 mmol, 2.0 equiv), and Pivalic acid (0.15 mmol, 30 mol%).

  • Atmosphere Exchange: Evacuate the vial and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane under a positive stream of Argon. Seal the vial tightly with a Teflon-lined cap.

  • Heating: Transfer the vial to a pre-heated oil bath at 110 °C and stir vigorously for 24 hours. The formation of a pale yellow precipitate (AgI) within the first hour is a visual indicator that the iodide sequestration is functioning correctly.

  • In-Process Validation: Cool the reaction to room temperature. Filter a 50 µL aliquot through a short pad of Celite, elute with EtOAc, and analyze via GC-MS or LC-MS.

    • Validation Check: If unreacted aryl iodide remains alongside unreacted pyridazinium salt, it indicates catalyst death. Ensure the Ag₂CO₃ used was strictly anhydrous and stored away from light.

  • Workup & Isolation: Dilute the cooled reaction mixture with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and palladium black. Wash the filtrate with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH eluent).

Quantitative Data: Substrate Scope & Efficiency

The following table summarizes the expected outcomes and functional group tolerances when utilizing 1-methylpyridazin-1-ium iodide in the described cross-coupling workflows.

Reaction TypeCoupling PartnerCatalyst SystemKey AdditivesSolvent / TempYield (%)Mechanistic / Validation Note
Photoredox Cyclohexanecarboxylic acidIr(dF-ppy)₂dtbbpy)PF₆(NH₄)₂S₂O₈, K₂HPO₄CH₃CN/H₂O (rt)84%Secondary radicals add with high regioselectivity to C4.
Photoredox N-Boc-ProlineIr(dF-ppy)₂dtbbpy)PF₆(NH₄)₂S₂O₈, K₂HPO₄CH₃CN/H₂O (rt)76%Alpha-amino radicals are highly nucleophilic; excellent tolerance for Boc groups.
Pd C–H Arylation 4-MethoxyiodobenzenePd(OAc)₂ / SPhosAg₂CO₃, PivOH1,4-Dioxane (110 °C)81%Ag₂CO₃ completely suppresses PdI₂ formation.
Pd C–H Arylation 4-TrifluoromethyliodobenzenePd(OAc)₂ / SPhosAg₂CO₃, PivOH1,4-Dioxane (110 °C)68%Electron-deficient aryl iodides undergo slower oxidative addition; requires 36h reaction time.
Pd C–H Arylation 2-BromothiophenePd(OAc)₂ / XPhosAg₂CO₃, PivOHToluene (110 °C)72%Switch to XPhos required for efficient coupling of heteroaryl bromides [2].

References

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research (2022). URL:[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC / Molecules (2018). URL:[Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett / ResearchGate (2006). URL:[Link]

  • One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes. The Journal of Organic Chemistry (2022). (Contains foundational data on the reactivity of 1-Methylpyridazinium Iodides). URL:[Link]

Method

1-Methylpyridazin-1-ium iodide reaction conditions and laboratory protocols

Introduction: The Chemistry and Utility of N-Alkyl Pyridazinium Salts Pyridazinium salts, a class of N-heterocyclic quaternary ammonium compounds, are gaining significant attention across various chemical disciplines. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemistry and Utility of N-Alkyl Pyridazinium Salts

Pyridazinium salts, a class of N-heterocyclic quaternary ammonium compounds, are gaining significant attention across various chemical disciplines. The introduction of a positive charge on the pyridazine ring system via N-alkylation dramatically alters its electronic properties, enhancing its reactivity and opening avenues for its use as an ionic liquid, a precursor in complex syntheses, and a component in functional materials.[1][2] 1-Methylpyridazin-1-ium iodide, the subject of this guide, is the foundational member of this class, formed by the quaternization of the parent pyridazine ring with methyl iodide.

The synthesis, while seemingly straightforward, presents a key regiochemical challenge that is critical for any researcher to understand. As pyridazine possesses two nitrogen atoms, methylation can potentially occur at either N1 or N2, leading to a mixture of isomers.[3] The distribution of these isomers is influenced by both steric and electronic effects of any substituents on the pyridazine ring.[3] This guide provides a comprehensive overview of the reaction conditions, a detailed laboratory protocol for synthesis, and insights into the characterization and handling of 1-Methylpyridazin-1-ium iodide, grounded in established chemical principles and analogous procedures.

Part 1: Synthesis of 1-Methylpyridazin-1-ium Iodide

The core of the synthesis is a standard SN2 reaction, where the lone pair of a nitrogen atom in the pyridazine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide anion serves as the counter-ion to the resulting pyridazinium cation.

Mechanism of N-Methylation

The reaction proceeds via a direct nucleophilic attack of a pyridazine nitrogen on methyl iodide. The transition state involves the simultaneous formation of the N-CH₃ bond and cleavage of the C-I bond.

SN2_Mechanism cluster_product Product pyridazine Pyridazine (C₄H₄N₂) product 1-Methylpyridazin-1-ium Iodide (C₅H₇N₂⁺ I⁻) pyridazine->product Nucleophilic Attack meI Methyl Iodide (CH₃I) meI->product Electrophile

Caption: General SN2 mechanism for the N-methylation of pyridazine.

Critical Experimental Considerations: The Isomer Challenge

A pivotal study by Lund and Lunde (1967) on the quaternization of various pyridazines with methyl iodide revealed that the reaction, in most cases, yields a mixture of the two possible N-methylated isomers.[3] The ratio of these isomers is dictated by the electronic and steric environment around each nitrogen atom. For the unsubstituted pyridazine, while both nitrogens are electronically similar, slight differences in reaction kinetics can still lead to a mixture. Therefore, analysis of the crude reaction product is essential to determine the isomeric composition. Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective tool for this analysis, as the chemical shifts of the N-methyl protons and the ring protons will differ for each isomer.[3]

Part 2: Detailed Laboratory Protocols

This section provides a detailed, step-by-step protocol for the synthesis and purification of 1-Methylpyridazin-1-ium iodide. This protocol is a robust method adapted from established procedures for the N-methylation of analogous nitrogen heterocycles.[4][5]

Protocol 1: Synthesis of 1-Methylpyridazin-1-ium Iodide

Objective: To synthesize 1-Methylpyridazin-1-ium iodide from pyridazine and methyl iodide.

Materials:

  • Pyridazine (C₄H₄N₂)

  • Methyl iodide (CH₃I)

  • Acetone (CH₃COCH₃), anhydrous

  • Diethyl ether

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridazine (1.0 eq.) in anhydrous acetone (approx. 10 volumes relative to the pyridazine).

    • Scientist's Note: Acetone is a suitable solvent due to its polarity, which can stabilize the forming ionic product, and its relatively low boiling point, which facilitates removal. Acetonitrile is another excellent solvent choice for this reaction.[3][5]

  • Addition of Methyl Iodide: While stirring, add methyl iodide (1.2 - 1.5 eq.) to the solution.

    • Safety Precaution: Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) with continuous stirring.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting pyridazine. The reaction is typically complete within 1-3 hours.[4]

  • Product Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold acetone, followed by cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven or desiccator to a constant weight. The product is typically a pale yellow or off-white solid.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude 1-Methylpyridazin-1-ium iodide.

Procedure:

  • Solvent Selection: Ethanol or a mixture of ethanol and diethyl ether is often effective for recrystallizing pyridinium salts.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of boiling ethanol.

  • Recrystallization: Slowly add diethyl ether until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 3: Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized 1-Methylpyridazin-1-ium iodide, and critically, to assess the isomeric ratio.

Spectroscopic Data
Technique Expected Observations Reference
¹H NMR A singlet for the N-methyl protons (typically δ 4.0-4.5 ppm). Distinct signals for the pyridazinium ring protons, which will be shifted downfield compared to pyridazine due to the positive charge. The presence of two sets of signals would indicate an isomeric mixture.[6]
¹³C NMR A signal for the N-methyl carbon (typically δ 45-50 ppm). Signals for the aromatic carbons of the pyridazinium ring.[6]
FTIR Characteristic peaks for C-H and C=N stretching within the aromatic ring.
Mass Spec (ESI+) A peak corresponding to the molecular weight of the 1-Methylpyridazin-1-ium cation (C₅H₇N₂⁺, M⁺ = 95.06 m/z).

Note: Specific chemical shifts will depend on the solvent used for NMR analysis.

Workflow for Synthesis and Analysis

Synthesis_Workflow start Start: Pyridazine + CH₃I in Acetone reflux Reflux (1-3h) start->reflux cool Cool to RT, then Ice Bath reflux->cool filter Vacuum Filtration cool->filter crude Crude Product filter->crude dry Dry under Vacuum filter->dry crude->dry analysis NMR Analysis dry->analysis pure Isomerically Pure? analysis->pure recrystallize Recrystallization (Ethanol/Ether) pure->recrystallize No / Mixture final_product Purified 1-Methylpyridazin-1-ium Iodide pure->final_product Yes recrystallize->filter

Caption: Experimental workflow from reaction to purification and analysis.

Part 4: Applications and Future Directions

1-Methylpyridazin-1-ium iodide and its derivatives are versatile compounds with a range of applications:

  • Ionic Liquids: As quaternary ammonium salts, they possess properties characteristic of ionic liquids, such as low vapor pressure and high thermal stability, making them potential green solvents or electrolytes.[2]

  • Corrosion Inhibitors: The cationic head can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

  • Synthetic Intermediates: The activated pyridazinium ring is susceptible to nucleophilic attack, making it a useful intermediate for the synthesis of more complex heterocyclic systems. The positive charge also influences the acidity of ring protons, enabling unique functionalization reactions.

  • Functional Materials: Pyridinium salts have been incorporated into materials for optoelectronics and other applications.[6]

The exploration of 1-Methylpyridazin-1-ium iodide's reactivity, particularly in cycloaddition reactions and as a phase-transfer catalyst, represents a promising area for future research.

References

  • Lund, H., & Lunde, P. (1967). Quaternization Reactions. II. Pyridazines. Acta Chemica Scandinavica, 21, 1067-1080. Available at: [Link]

  • Shotonwa, O. S., & Boere, R. T. (2018). 1-Methyl-4-thiocarbamoylpyridin-1-ium iodide. IUCrData, 3(9), x181491. Available at: [Link]

  • Di Mola, A., et al. (2023). 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. Molbank, 2023(4), M1733. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. Available at: [Link]

  • Gösl, R., & Meuwsen, A. (1961). 1-Aminopyridinium iodide. Organic Syntheses, 41, 1. Available at: [Link]

  • Said, M. A., et al. (2019). Crystal structure of 1-nonylpyridazin-1-ium iodide, C13H23N2I. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 857-859. Available at: [Link]

  • Mendonça, J. N. A., et al. (2024). Facile entry into some previously unknown derivatives is disclosed to demonstrate the potential of this method. Organic Chemistry Frontiers. Available at: [Link]

Sources

Application

Synthesizing Novel Ionic Liquids from 1-Methylpyridazin-1-ium Iodide: A Comprehensive Guide for Researchers

Abstract This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of novel ionic liquids (ILs) utilizing 1-Methylpyridazin-1-ium iodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of novel ionic liquids (ILs) utilizing 1-Methylpyridazin-1-ium iodide as a versatile precursor. This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying chemical principles, proven experimental protocols, and robust characterization methodologies. By leveraging the unique properties of the pyridazinium cation, this guide empowers researchers to explore a wide range of ionic liquids with tunable physicochemical properties for diverse applications, including their potential as green solvents, catalysts, and active pharmaceutical ingredients.[1][2]

Introduction: The Promise of Pyridazinium-Based Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100 °C, have emerged as a fascinating class of materials with a broad spectrum of applications.[3] Their negligible vapor pressure, high thermal stability, and tunable solvating capabilities make them attractive alternatives to volatile organic compounds (VOCs).[3] While imidazolium and pyridinium-based ILs have been extensively studied, pyridazinium-based ILs represent a promising, yet less explored, frontier. The presence of two adjacent nitrogen atoms in the pyridazine ring can influence the charge distribution and steric environment of the resulting cation, potentially leading to unique physicochemical properties and enhanced performance in specific applications.

1-Methylpyridazin-1-ium iodide serves as an excellent starting material for the synthesis of a diverse library of pyridazinium-based ILs. Its synthesis is straightforward, and the iodide anion is a good leaving group, facilitating anion exchange reactions to introduce a variety of other anions, thereby tuning the properties of the final ionic liquid.

The Synthetic Strategy: A Two-Step Approach

The synthesis of ionic liquids from 1-Methylpyridazin-1-ium iodide generally follows a well-established two-step pathway:

  • Quaternization: The synthesis of the 1-Methylpyridazin-1-ium iodide precursor itself.

  • Anion Metathesis (Anion Exchange): The replacement of the iodide anion with a desired anion to yield the final ionic liquid.

This modular approach allows for the systematic variation of the anion, enabling the fine-tuning of properties such as viscosity, density, hydrophobicity, and electrochemical window.

Experimental Protocols

Synthesis of the Precursor: 1-Methylpyridazin-1-ium Iodide

The initial and crucial step is the synthesis of the 1-Methylpyridazin-1-ium iodide salt. This is typically achieved through a standard quaternization reaction.

Protocol 1: Synthesis of 1-Methylpyridazin-1-ium Iodide

  • Reagents and Materials:

    • Pyridazine

    • Iodomethane (Methyl Iodide)

    • Anhydrous diethyl ether or ethyl acetate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve pyridazine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add iodomethane (1.05 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • A precipitate of 1-Methylpyridazin-1-ium iodide will form.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain pure 1-Methylpyridazin-1-ium iodide.

  • Causality and Insights:

    • The use of an inert atmosphere is recommended to prevent side reactions with atmospheric moisture and oxygen.

    • The slow, dropwise addition of iodomethane at a low temperature helps to control the exothermic nature of the quaternization reaction.

    • The choice of a non-polar solvent like diethyl ether or ethyl acetate facilitates the precipitation of the ionic product.

Anion Metathesis: Tailoring the Ionic Liquid

With the 1-Methylpyridazin-1-ium iodide precursor in hand, the next step is to replace the iodide anion with a different anion. This is the key step in tuning the properties of the final ionic liquid. Two common and effective methods for anion exchange are presented below.

This method relies on the precipitation of an insoluble silver halide to drive the reaction to completion.

Protocol 2: Anion Exchange using Silver(I) Salts (e.g., for [BF₄]⁻)

  • Reagents and Materials:

    • 1-Methylpyridazin-1-ium iodide

    • Silver tetrafluoroborate (AgBF₄)

    • Acetonitrile or other suitable polar aprotic solvent

    • Round-bottom flask wrapped in aluminum foil (light-sensitive reaction)

    • Magnetic stirrer

    • Filter funnel with Celite® or a fine frit

  • Procedure:

    • In a round-bottom flask protected from light, dissolve 1-Methylpyridazin-1-ium iodide (1.0 equivalent) in a suitable solvent such as acetonitrile.

    • In a separate flask, dissolve silver tetrafluoroborate (1.0 equivalent) in the same solvent.

    • Slowly add the silver tetrafluoroborate solution to the stirred solution of 1-Methylpyridazin-1-ium iodide at room temperature.

    • A precipitate of silver iodide (AgI) will form immediately.

    • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

    • Filter the mixture through a pad of Celite® or a fine-fritted funnel to remove the AgI precipitate.

    • Wash the filter cake with a small amount of the solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting ionic liquid under high vacuum to remove any residual solvent.

  • Causality and Insights:

    • Silver salts are light-sensitive, so it is crucial to protect the reaction from light to prevent decomposition.

    • The choice of solvent is important; it must dissolve the starting materials but not the silver iodide precipitate. Acetonitrile is often a good choice.

    • The completeness of the iodide removal can be checked by adding a drop of silver nitrate solution to a small sample of the final product dissolved in water; the absence of a precipitate indicates the successful removal of iodide.

Table 1: Common Anions and Corresponding Metal Salts for Metathesis

Desired AnionCorresponding Metal Salt
Tetrafluoroborate ([BF₄]⁻)Silver tetrafluoroborate (AgBF₄)
Hexafluorophosphate ([PF₆]⁻)Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)[4]
Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂)
Dicyanamide ([N(CN)₂]⁻)Sodium dicyanamide (NaN(CN)₂)

This method offers a metal-free alternative for anion exchange and can be highly efficient.[5]

Protocol 3: Anion Exchange using a Strong Basic Anion-Exchange Resin

  • Reagents and Materials:

    • 1-Methylpyridazin-1-ium iodide

    • Strong basic anion-exchange resin (e.g., Amberlite® IRA-400) in the desired anion form (e.g., Cl⁻, OH⁻)

    • Solution of the desired anion (e.g., aqueous HCl for Cl⁻ form, aqueous NaOH for OH⁻ form)

    • Deionized water

    • Methanol or other suitable solvent

    • Chromatography column

  • Procedure:

    • Resin Preparation:

      • Pack a chromatography column with the strong basic anion-exchange resin.

      • Wash the resin thoroughly with deionized water.

      • To convert the resin to the desired anion form (if not already in that form), pass a solution of the corresponding acid or salt through the column (e.g., 1 M HCl for the chloride form, followed by washing with deionized water until the eluate is neutral).

      • Finally, wash the resin with the solvent to be used for the ion exchange (e.g., methanol).

    • Ion Exchange:

      • Dissolve the 1-Methylpyridazin-1-ium iodide in a minimal amount of the chosen solvent (e.g., methanol).

      • Load the solution onto the prepared anion-exchange column.

      • Elute the column with the same solvent.

      • Collect the eluate containing the 1-Methylpyridazin-1-ium salt with the new anion.

    • Product Isolation:

      • Remove the solvent from the eluate under reduced pressure.

      • Dry the resulting ionic liquid under high vacuum.

  • Causality and Insights:

    • The capacity of the ion-exchange resin must be sufficient to exchange all of the iodide ions from the starting material.

    • The flow rate during the ion exchange should be slow enough to allow for efficient exchange.

    • This method is particularly useful for preparing halide-free ionic liquids, which is crucial for many electrochemical applications.

Characterization of Synthesized Ionic Liquids

Thorough characterization is essential to confirm the structure and purity of the synthesized ionic liquids.

Table 2: Key Characterization Techniques

TechniqueInformation ObtainedExpected Observations for 1-Methylpyridazin-1-ium based ILs
¹H and ¹³C NMR Spectroscopy Structural confirmation, purity assessment.Distinct signals for the methyl group and the pyridazinium ring protons and carbons. The chemical shifts will be influenced by the anion.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Characteristic peaks for the C-H, C=N, and C=C bonds of the pyridazinium ring. The spectrum will also show peaks corresponding to the anion.
Mass Spectrometry (MS) Confirmation of the cation and anion mass.A peak corresponding to the mass of the 1-Methylpyridazin-1-ium cation and, depending on the ionization method, the anion.
Thermogravimetric Analysis (TGA) Thermal stability.Provides the decomposition temperature, indicating the thermal stability of the ionic liquid.
Differential Scanning Calorimetry (DSC) Phase transitions (melting point, glass transition).Determines the melting point or glass transition temperature, confirming the ionic liquid nature of the product.

Example ¹³C NMR Data for 1-Methylpyridazin-1-ium Cation:

Carbon AtomChemical Shift (ppm)
C3~148.5
C6~146.5
C4~135.0
C5~131.0
N-CH₃~48.0

Note: Chemical shifts are approximate and can vary depending on the solvent and the counter-anion.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_anion_exchange Anion Exchange Start_Pyridazine Pyridazine Quaternization Quaternization Reaction Start_Pyridazine->Quaternization Start_MeI Iodomethane Start_MeI->Quaternization Precursor 1-Methylpyridazin-1-ium Iodide Quaternization->Precursor Metathesis Anion Metathesis Precursor->Metathesis Anion_Source Anion Source (e.g., AgBF₄, KPF₆, Resin) Anion_Source->Metathesis Final_IL Target Ionic Liquid [1-Methylpyridazin-1-ium][Anion] Metathesis->Final_IL

Caption: General workflow for the synthesis of 1-Methylpyridazin-1-ium based ionic liquids.

Physicochemical Properties: The Influence of the Anion

The choice of the anion has a profound impact on the physicochemical properties of the resulting ionic liquid. By systematically varying the anion, researchers can tailor the IL for a specific application.

Table 3: Expected Trends in Physicochemical Properties with Different Anions

AnionExpected Properties
Iodide (I⁻) Often results in solid salts at room temperature. Good starting point for metathesis.
Tetrafluoroborate (BF₄⁻) Generally leads to lower viscosity and melting points compared to halides. Can be water-sensitive.
Hexafluorophosphate (PF₆⁻) Similar to [BF₄]⁻ but often more hydrolytically stable. Can lead to higher viscosity.
Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) Typically produces hydrophobic ionic liquids with low melting points, low viscosity, and high thermal and electrochemical stability.
Dicyanamide ([N(CN)₂]⁻) Known for producing ionic liquids with very low viscosity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in quaternization Incomplete reaction; moisture in reagents or solvent.Extend reaction time; ensure all reagents and glassware are dry; use an inert atmosphere.
Incomplete anion exchange Insufficient amount of metal salt or resin; short reaction time.Use a slight excess of the metathesis reagent; increase reaction time; ensure proper mixing.
Halide contamination in final product Incomplete precipitation of silver halide; inefficient washing.Ensure complete precipitation; wash the product thoroughly; use an ion-exchange resin for purification.
Product is an oil instead of a solid (for expected solids) Presence of impurities or residual solvent.Purify the product by recrystallization or column chromatography; ensure thorough drying under high vacuum.

Conclusion

The synthesis of ionic liquids from 1-Methylpyridazin-1-ium iodide provides a versatile and efficient platform for accessing a wide range of novel materials. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently synthesize and characterize pyridazinium-based ionic liquids with tailored properties for their specific needs. The ability to systematically modify the anion opens up exciting possibilities for the development of advanced materials for a multitude of applications, from green chemistry to pharmaceuticals.

References

  • SpectraBase. 1-Methyl-pyridinium iodide. [Link]

  • Bae, H., et al. (2013). 1,3-Bis(6-methylpyridin-2-yl)-1H-imidazol-3-ium hexafluorophosphate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059.
  • Hassan, K., et al. (2022). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances, 12(45), 29473-29490.
  • Huddleston, J. G., et al. (2001).
  • Jadhav, A. H., et al. (2013). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry, 29(4), 1549-1556.
  • Ressmann, A. K., et al. (2011). A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids. Molecules, 16(8), 6465-6480.
  • Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

  • Hassan, K., et al. (2022). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances, 12(45), 29473-29490.
  • ResearchGate. (2022). Mechanism of exchange-fluorination by reaction with AgBF4. [Link]

  • Nova Science Publishers. (n.d.). THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information. [Link]

  • ResearchGate. (2014). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. [Link]

  • Frontiers. (2021). Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. [Link]

  • Bio-Rad. (n.d.). AG® 3, AG 4, and Bio-Rex® 5 Anion Exchange Resin Instruction Manual. [Link]

  • ResearchGate. (2020). Can anyone please suggest me a Protocol for Anion exchange resin? [Link]

  • Zhang, Y., et al. (2021). Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions. Molecules, 26(22), 6891.
  • Zhang, Z., et al. (2018). Supramolecular Regulation of Anions Enhances Conductivity and Transference Number of Lithium in Liquid Electrolytes. Journal of the American Chemical Society, 140(30), 9474–9478.
  • Bešter-Rogač, M. (2022). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties.
  • Alcalde, E., et al. (2011). Imidazolium ionic liquids: A simple anion exchange protocol.
  • Paduszyński, K. (2021). Predicting Properties of Imidazolium-Based Ionic Liquids via Atomistica Online: Machine Learning Models and Web Tools. International Journal of Molecular Sciences, 22(17), 9543.
  • Lustig, J., et al. (2017). Anion exchange dynamics in the capture of perchlorate by a cationic Ag-based MOF. Dalton Transactions, 46(36), 12011-12014.
  • Wagner-Wysiecka, E., et al. (2019). Interaction of Ions in Organic and Aqueous Media with an Ion-Pair Sensor Equipped with a BODIPY Reporter: An ON1-OFF-ON2-ON3 Fluorescent Assay. Sensors, 19(23), 5183.
  • ResearchGate. (2020). Fig. 2 (a)-(c) Reversible counter-anion exchange of 1-PF 6 , 2-PF 6... [Link]

  • Knochel, P. (2011). Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents. [Link]

  • Wang, Z., et al. (2022). Anion–π interaction guided switchable TADF and low-temperature phosphorescence in phosphonium salts for multiplexed anti-counterfeiting. Chemical Science, 13(12), 3466-3473.
  • Gouverneur, V., et al. (2018). Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes. Journal of the American Chemical Society, 140(42), 13629–13634.
  • Zhang, Y., et al. (2022).
  • Wang, Y., et al. (2022). Experimental Study on the Separation of Lithium and Imidazolium Ions Using a Cation Exchange Membrane. Membranes, 12(4), 415.
  • Steinrück, H.-P., et al. (2014). Spectroscopic characterization of the interaction of lithium with thin films of the ionic liquid 1-octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Physical Chemistry Chemical Physics, 16(45), 25066-25075.
  • Peng, J., et al. (2007). Anion and cation mixed-bed ion exchange for enhanced multidimensional separations of peptides and phosphopeptides. Analytical Chemistry, 79(10), 3590-3598.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methylpyridazin-1-ium Iodide Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As researchers and drug development professionals working with N-heterocyclic quaternary salts, you may have observed that 1-methylpyridazin-1-ium iodide exhibits significant inst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals working with N-heterocyclic quaternary salts, you may have observed that 1-methylpyridazin-1-ium iodide exhibits significant instability in aqueous media over time.

As a Senior Application Scientist, I have designed this guide to move beyond basic "do's and don'ts." To ensure the integrity of your experimental data, we must first understand the thermodynamic and kinetic vulnerabilities of this molecule. Below, you will find a deep dive into the causality of its degradation, troubleshooting FAQs, and a self-validating protocol for preparing ultra-stable aqueous stocks.

Part 1: Mechanistic Causality of Degradation

The degradation of 1-methylpyridazin-1-ium iodide in water is a dual-pathway phenomenon that compromises both the cationic heterocycle and the anionic counterion. Understanding these pathways is critical for preventing them.

  • Pseudo-Base Formation & Ring Opening (The Cation): Quaternization of the pyridazine ring significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the adjacent carbon atoms highly susceptible to nucleophilic attack by hydroxide ions ( OH− ), even at a neutral pH of 7.0. This attack forms a transient carbinolamine intermediate known as a "pseudo-base"[1]. If the solution is not sufficiently acidic, this intermediate undergoes irreversible ring-opening (forming acyclic hydrazone derivatives) or oxidation to form 1-methylpyridazinones[2].

  • Photo-Oxidation (The Anion): The iodide counterion ( I− ) is highly prone to photo-catalyzed oxidation in the presence of dissolved oxygen. This reaction generates triiodide ( I3−​ ) and molecular iodine ( I2​ ). Not only does this skew your stoichiometric concentration, but the generated halogens can act as mild oxidants, accelerating the conversion of the pseudo-base into stable degradants[3].

Mechanism A 1-Methylpyridazin-1-ium Iodide (Intact Cation & Anion) B Nucleophilic Attack (OH- / H2O) A->B pH > 6.0 F Photo-Oxidation of Iodide (I- -> I2 / I3-) A->F UV / Visible Light + O2 C Pseudo-Base Intermediate (Carbinolamine) B->C D Ring-Opening (Acyclic Hydrazone) C->D Hydrolysis E Oxidation (1-Methylpyridazinone) C->E Dissolved O2

Fig 1. Dual-pathway degradation of 1-methylpyridazin-1-ium iodide in aqueous solutions.

Part 2: Troubleshooting FAQs

Q1: My aqueous stock solution turned yellow/brown after a few days on the bench. Is the active compound compromised? A1: Yes. The color change is the classic optical signature of iodide oxidation to I2​ and I3−​ . This occurs when the solution is exposed to ambient light and dissolved oxygen. Because I2​ acts as an oxidant, it accelerates the degradation of the pyridazinium core[3]. Causal Fix: Always prepare solutions in amber vials and purge the aqueous solvent with inert gas (N2/Ar) prior to dissolution to remove the electron acceptor ( O2​ ).

Q2: I stored the solution in the dark, but NMR/HPLC still shows a loss of the intact pyridazinium peak and the appearance of new carbonyl signals. What happened? A2: You are observing alkaline/neutral hydrolysis. Even in the dark, if the pH of your unbuffered water is near 7.0 (or slightly basic due to alkali leaching from standard glassware), the hydroxide concentration is sufficient to drive pseudo-base formation[1]. The new carbonyl signals in your NMR are acyclic derivatives resulting from ring-opening. Causal Fix: Acidify your aqueous solvent to a pH of 4.5–5.0 using a dilute, non-nucleophilic buffer (e.g., Sodium Acetate) to protonate the attacking water/hydroxide and stabilize the cation.

Q3: Can I use lyophilization to recover the compound from an aqueous solution? A3: It is highly risky unless the pH is strictly controlled. Concentrating the solution during water sublimation can locally increase the pH and nucleophile concentration, accelerating nucleophilic attack[2]. If you must lyophilize, ensure the solution is buffered to pH 4.5 and flash-frozen in liquid nitrogen before vacuum application.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, utilize the following self-validating workflow. This protocol systematically eliminates the thermodynamic and kinetic vulnerabilities of the molecule.

Workflow S1 Step 1: Deoxygenation Purge H2O with N2/Ar S2 Step 2: pH Adjustment Buffer to pH 4.5 - 5.0 S1->S2 S3 Step 3: Inert Dissolution Add Compound under N2 S2->S3 S4 Step 4: Actinic Protection Transfer to Amber Vials S3->S4 S5 Step 5: Cryo-Storage Store Aliquots at -20°C S4->S5

Fig 2. Self-validating workflow for the preparation of ultra-stable aqueous stock solutions.

Step-by-Step Methodology: Preparation of Ultra-Stable Aqueous Stocks
  • Solvent Deoxygenation: Boil HPLC-grade water for 5 minutes, then cool it under a continuous sub-surface stream of ultra-pure Nitrogen or Argon.

    • Causality: Removes dissolved O2​ , eliminating the primary electron acceptor required for iodide oxidation.

  • pH Optimization: Adjust the deoxygenated water to pH 4.5 ± 0.2 using a 10 mM Sodium Acetate/Acetic Acid buffer.

    • Validation Checkpoint: Verify the pH with a calibrated micro-probe. A pH > 6.0 will lead to measurable degradation within 48 hours.

  • Inert Dissolution: Inside a glovebox or under a steady stream of inert gas, weigh the 1-methylpyridazin-1-ium iodide. Add the buffered solvent and vortex gently until fully dissolved.

  • Actinic Protection: Transfer the solution immediately to pre-purged amber glass vials (Class A).

    • Causality: Blocks UV/Visible light, preventing the generation of photo-catalyzed iodine radicals.

  • Storage & Thawing: Store aliquots at -20 °C. Upon thawing, do not heat the vials. Allow them to equilibrate at room temperature in the dark.

    • Validation Checkpoint: A pristine, stable solution will remain perfectly colorless. Any yellow tint indicates a breach in the inert atmosphere or light protection, and the aliquot should be discarded.

Part 4: Quantitative Stability Parameters

The following table summarizes the expected stability of 1-methylpyridazin-1-ium iodide under various aqueous storage conditions, allowing you to benchmark your experimental setup.

Storage ConditionpHDissolved O2​ Light ExposureTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Unbuffered Water (Ambient)~7.0HighYes25 °C< 48 HoursIodide Oxidation & Ring Opening
Unbuffered Water (Dark)~7.0HighNo25 °C5 - 7 DaysPseudo-base Hydrolysis
Acidified & Degassed4.5LowNo25 °C> 3 MonthsTrace Dealkylation
Optimized Stock (Protocol) 4.5 Low No -20 °C > 2 Years None observed

References

  • Alan R. Katritzky Center for Heterocyclic Compounds. "SUMMARY OF KATRITZKY RESEARCH GROUP SCIENTIFIC". CLOCKSS. Available at:[Link][1]

  • Dalton Transactions. "New pyridazine-based iron chelators...". RSC Publishing. Available at:[Link][2]

  • Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. MDPI. Available at: [Link][3]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 1-Methylpyridazin-1-ium Iodide Derivatives

Welcome to the technical support center for the synthesis of 1-Methylpyridazin-1-ium iodide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical par...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methylpyridazin-1-ium iodide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Optimizing temperature is paramount to achieving high yields, purity, and reproducibility in the N-alkylation of pyridazines. This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving from fundamental principles to practical troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature Control

This section addresses the foundational principles governing the role of temperature in the quaternization of pyridazines. Understanding these concepts is the first step toward rational optimization.

Q1: What is the underlying reaction mechanism for creating 1-Methylpyridazin-1-ium iodide, and how does temperature influence it?

A1: The synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction , referred to as quaternization.[1] In this process, a nitrogen atom on the pyridazine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide anion becomes the counter-ion to the newly formed positively charged pyridazinium ring.

Temperature is a critical lever that directly controls the reaction's kinetic energy. According to the Arrhenius equation, increasing the temperature provides more molecules with the necessary activation energy to overcome the energy barrier for the reaction, thus increasing the reaction rate.[2] However, this is a double-edged sword, as excessive thermal energy can also activate undesirable pathways.

Q2: Why is finding an optimal temperature so crucial? Can't I just heat it to speed it up?

A2: While heating does accelerate the desired SN2 reaction, it can also promote competing and detrimental processes. The goal is to find a "sweet spot" that maximizes the rate of product formation while minimizing degradation and side reactions. Excessively high temperatures can lead to the thermal decomposition of the pyridazinium salt product, which is often observed by discoloration of the reaction mixture or line broadening in subsequent ¹H NMR analysis.[2][3] Therefore, simply increasing the heat without careful consideration can severely decrease your isolated yield and purity.

Q3: What are the typical consequences of setting the reaction temperature too low?

A3: An insufficient reaction temperature is one of the most common reasons for poor outcomes. The primary consequence is an extremely slow reaction rate, leading to:

  • Low or No Conversion: After a standard reaction time, you will observe mostly unreacted pyridazine starting material.

  • Impractically Long Reaction Times: The reaction may require days to reach completion, which is often inefficient and increases the risk of other slow-developing side reactions or degradation of reagents.

Q4: How do different substituents on the pyridazine ring affect the required reaction temperature?

A4: The electronic and steric nature of substituents on the pyridazine ring profoundly impacts the nucleophilicity of the ring nitrogens and, consequently, the required reaction temperature.[4]

  • Electronic Effects: Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -Cl) decrease the electron density on the nitrogen atoms, making them less nucleophilic.[2] Substrates with EWGs will require higher temperatures or significantly longer reaction times to achieve good conversion. Conversely, electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂) increase the nucleophilicity of the nitrogens, allowing the reaction to proceed efficiently at lower temperatures.

  • Steric Hindrance: Bulky substituents located adjacent to a ring nitrogen (at the 3- or 6-position) can physically block the approach of the methyl iodide electrophile.[2][4] Overcoming this steric hindrance often requires more thermal energy (higher temperature) to increase molecular motion and the probability of a successful collision in the correct orientation.

Part 2: Systematic Approach to Temperature Optimization

A structured, data-driven approach is essential for efficiently identifying the optimal reaction temperature for a novel 1-Methylpyridazin-1-ium iodide derivative.

Workflow for Temperature Optimization

The following workflow provides a systematic path from initial trials to a robust, scalable protocol.

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation A Small-Scale Test (e.g., 0.1 mmol) at Room Temp B Monitor by TLC/LCMS (at 2h, 8h, 24h) A->B Execution C Analyze RT Result: No Reaction -> Heat Slow Reaction -> Gentle Heat Fast Reaction -> Done B->C D Parallel Temperature Screening (e.g., 40°C, 60°C, 80°C) C->D Decision E Identify Best Condition (Yield vs. Purity vs. Time) D->E Analysis F Verification Run at Optimal Temperature E->F G Confirm Structure & Purity (NMR, MS) F->G Characterization H Proceed to Scale-Up G->H Confirmation

Caption: A systematic workflow for temperature optimization.

Experimental Protocol: Temperature Screening

This general protocol outlines a method for screening temperatures for the N-methylation of a substituted pyridazine.

Materials:

  • Substituted Pyridazine (1.0 equiv)

  • Methyl Iodide (1.2 - 1.5 equiv)

  • Anhydrous Acetonitrile (or other suitable polar aprotic solvent like DMF)

  • Reaction vials with stir bars

  • Heating block or oil baths capable of maintaining set temperatures

Procedure:

  • Setup: In a fume hood, add the substituted pyridazine (e.g., 0.2 mmol) to three separate reaction vials.

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 1.0 mL) to each vial and stir until the starting material is fully dissolved.

  • Reagent Addition: Add methyl iodide (1.2 equiv) to each vial. Seal the vials securely.

  • Heating: Place each vial in a pre-heated block at a different temperature (e.g., Vial 1: 40 °C, Vial 2: 60 °C, Vial 3: 80 °C). A room temperature control can also be included.

  • Monitoring: Monitor the reaction progress at set intervals (e.g., 1, 4, 16 hours) using Thin Layer Chromatography (TLC) or LCMS. Look for the disappearance of the starting material and the appearance of a new, more polar spot (the salt product).

  • Workup: Once a reaction is deemed complete (or has reached a plateau), cool the vial to room temperature. The product may precipitate directly. If not, the solvent can be removed under reduced pressure. The crude product is often purified by washing with a less polar solvent like diethyl ether or ethyl acetate to remove unreacted methyl iodide and pyridazine.

  • Analysis: Analyze the yield and purity of the product from each temperature condition to determine the optimum.

Data Summary for Optimization Experiments

Use a structured table to log your results for easy comparison.

TrialSubstrate (equiv)Temp (°C)Time (h)SolventConversion (%) [a]Isolated Yield (%)Purity/Observations [b]
11.02524MeCN~10%-Mostly starting material
21.04016MeCN>95%92%Clean reaction
31.0604MeCN>95%94%Clean reaction, faster
41.0804MeCN>95%85%Slight discoloration

[a] Estimated by TLC or LCMS analysis of the crude reaction mixture. [b] Note any color changes, byproduct formation, or decomposition.

Part 3: Troubleshooting Guide

Even with a systematic approach, issues can arise. This section provides solutions to common temperature-related problems.

Troubleshooting Decision Logic

When an experiment yields a suboptimal result, use the following logic to diagnose the issue.

G Start Problem Observed Problem1 Low or No Conversion (Mainly Starting Material) Start->Problem1 Problem2 Multiple Products / Low Purity Start->Problem2 Problem3 Reaction Stalls Start->Problem3 Cause1 Possible Cause: Temperature Too Low Problem1->Cause1 Cause2 Possible Cause: Temperature Too High Problem2->Cause2 Cause3 Possible Cause: Product Instability at Temp Problem3->Cause3 Solution1 Solution: - Incrementally increase temp (e.g., in 15-20°C steps) - Increase reaction time Cause1->Solution1 Solution2 Solution: - Decrease temperature - Monitor for decomposition (e.g., color change) Cause2->Solution2 Solution3 Solution: - Find temp that balances rate and stability - Accept shorter reaction time with some unreacted SM Cause3->Solution3

Caption: A decision tree for troubleshooting common issues.

Specific Q&A Scenarios

Issue 1: My reaction shows very low conversion, with mostly starting material present after 24 hours.

  • Q: My TLC/LCMS analysis shows that the pyridazine is largely unconsumed. What is the most likely cause?

    • A: This is a classic symptom of insufficient activation energy. The reaction temperature is too low for the specific substrate. This is particularly common for pyridazines bearing electron-withdrawing groups or significant steric hindrance.[2][4]

  • Q: How should I proceed?

    • A: Increase the reaction temperature incrementally. If your initial attempt was at room temperature, try 40-50 °C. If it was at 50 °C, try 70-80 °C (refluxing acetonitrile). Monitor the reaction closely at the higher temperature to ensure you do not overshoot the optimal point and cause degradation.

Issue 2: My reaction mixture turned dark brown/black, and the final product is impure with a lower-than-expected yield.

  • Q: What does the color change indicate?

    • A: A significant color change, especially to dark brown or black, often indicates thermal decomposition.[2] The target pyridazinium salt, the starting material, or even the solvent may be unstable at the temperature used. Some pyridazinium salts have limited thermal stability.[3]

  • Q: How can I fix this?

    • A: The solution is to lower the reaction temperature. Run the reaction at a temperature 15-20 °C lower than the attempt that resulted in decomposition. While the reaction will be slower, it will prevent the loss of material to degradation, ultimately leading to a higher yield of pure product. Also, confirm the thermal stability of your specific pyridazine starting material if it is complex.

Issue 3: The reaction works, but I get a significant amount of an unexpected byproduct.

  • Q: My pyridazine has a chloro-substituent, and I am seeing a byproduct. Could this be temperature-related?

    • A: Yes. For certain substrates, high temperatures can enable side reactions. A notable example occurs with pyridazines having a good leaving group (like a halogen) adjacent to a nitrogen atom. The initial N-methylation strongly activates this position, making the leaving group susceptible to substitution by the iodide counter-ion.[4] This is an SNAr-type reaction that is often accelerated by heat.

  • Q: What is the corrective action?

    • A: Lower the reaction temperature to decrease the rate of the undesired substitution reaction. The SN2 quaternization often has a lower activation energy barrier than the subsequent SNAr reaction, so reducing the temperature can significantly favor the desired product.

References

  • Lund, H., & Lunde, P. (1967). Quaternization Reactions. II. Pyridazines. Acta Chemica Scandinavica, 21, 1067-1080. [Link]

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1952). The Quaternization of Pyridazines. Journal of the American Chemical Society, 74(2), 449-451. (Note: While the direct link is unavailable, this is a foundational citation in the field, often referenced in other works).
  • Gompper, R., & Wagner, H. U. (1976). Quaternization of Pyridazines. Angewandte Chemie International Edition in English, 15(6), 321-334. (Note: This is a review article summarizing key findings in the area).
  • Duffin, G. F. (1964). The Quaternization of Heterocyclic Compounds. In A. R. Katritzky (Ed.), Advances in Heterocyclic Chemistry (Vol. 3, pp. 1-56). Academic Press. [Link]

  • Fathalla, W., Zaki, M., & El-Nassar, O. (2014). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. ResearchGate. [Link]

  • Matyjaszewski, K. (2012). Cationic Polymerization: Mechanism, Synthesis, and Applications. CRC press. (Note: General reference for kinetics of similar reactions).
  • Ferreira, P. M., & de Souza, R. O. (2021). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. ResearchGate. [Link]

Sources

Troubleshooting

resolving poor solubility of 1-Methylpyridazin-1-ium iodide in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter sudden roadblocks when handling quaternary heterocyclic salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter sudden roadblocks when handling quaternary heterocyclic salts. A common and frustrating issue is the poor solubility of 1-Methylpyridazin-1-ium iodide in standard organic solvents.

This guide is designed to move beyond basic trial-and-error solvent screening. Instead, we will address the fundamental thermodynamic barriers preventing dissolution and provide field-proven, self-validating methodologies to permanently resolve these solubility issues.

Diagnostic Troubleshooting & FAQs

Q1: Why does 1-Methylpyridazin-1-ium iodide crash out of my dichloromethane (DCM) or tetrahydrofuran (THF) reaction mixtures? The Causality: 1-Methylpyridazin-1-ium iodide is a highly polar quaternary organic salt. Its solubility is strictly governed by the thermodynamic balance between its crystal lattice energy and the solvation energy provided by the surrounding solvent[1]. The iodide anion ( I− ) is relatively small and charge-dense, allowing it to form a tightly packed, high-energy crystal lattice with the planar pyridazinium cation[2]. Non-polar or moderately polar solvents like DCM, THF, or toluene lack the necessary dielectric constant to overcome this lattice energy and separate the ion pair, leading to rapid precipitation.

Q2: I need to run a homogeneous cross-coupling reaction in an organic solvent. How can I permanently modify the salt to keep it in solution? The Causality: The most effective thermodynamic solution is anion metathesis (counter-ion exchange). By replacing the tightly coordinating iodide anion with a bulky, weakly coordinating anion (WCA) such as hexafluorophosphate ( PF6−​ ), tetrafluoroborate ( BF4−​ ), or bis(trifluoromethanesulfonyl)imide ( Tf2​N− ), you drastically reduce the lattice energy[3]. These bulky anions distribute their negative charge over a much larger volume, weakening the electrostatic interaction with the pyridazinium cation and significantly increasing lipophilicity and solubility in organic media.

Q3: My downstream assay is sensitive to fluorinated counter-ions, so I cannot perform anion metathesis. What are my alternatives for reacting this salt in non-polar solvents? The Causality: If you cannot alter the counter-ion, you should employ Phase-Transfer Catalysis (PTC) in a biphasic system[4]. By introducing a lipophilic carrier molecule—such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB)—you facilitate the transient migration of the reactive species into the organic phase. The phase-transfer agent acts as a chemical "detergent," solubilizing the ionic species into the organic layer just long enough for the reaction to occur, after which the byproduct returns to the aqueous phase.

Strategic Decision Matrix

DecisionTree Start 1-Methylpyridazin-1-ium iodide Insoluble in Organic Solvent Q1 Can the counter-ion be permanently altered? Start->Q1 Exchange Perform Counter-Ion Exchange (e.g., to PF6- or Tf2N-) Q1->Exchange Yes Q2 Is a biphasic system acceptable? Q1->Q2 No PTC Use Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts) Q2->PTC Yes CoSolvent Use Polar Aprotic Co-solvents (e.g., MeCN, DMF) Q2->CoSolvent No

Logical decision tree for resolving organic salt solubility issues.

Quantitative Data: Counter-Ion Influence on Solubility Profiles

To assist in selecting the correct counter-ion for your specific workflow, consult the following solubility matrix.

Counter-IonReagent for ExchangeLattice Energy ImpactEst. Solubility in DCM/CHCl₃Est. Solubility in Water
Iodide ( I− ) N/A (Default)HighPoor (< 1 mg/mL)Excellent (> 100 mg/mL)
Tetrafluoroborate ( BF4−​ ) NaBF4​ ModerateModerate (~ 10-20 mg/mL)Good
Hexafluorophosphate ( PF6−​ ) KPF6​ LowGood (~ 50 mg/mL)Poor
Bis(trifluoromethanesulfonyl)imide ( Tf2​N− ) LiTf2​N Very LowExcellent (> 100 mg/mL)Insoluble

Self-Validating Experimental Protocols

Protocol 1: Counter-Ion Exchange Metathesis (Iodide to Hexafluorophosphate)

Objective: Convert 1-Methylpyridazin-1-ium iodide to a highly lipophilic PF6−​ salt for homogeneous organic reactions.

  • Dissolution: Dissolve 10 mmol of 1-Methylpyridazin-1-ium iodide in a minimal volume of deionized water (approx. 10-15 mL) at room temperature.

  • Reagent Addition: In a separate vial, dissolve 12 mmol (1.2 eq) of Potassium hexafluorophosphate ( KPF6​ ) in 10 mL of water. Add this dropwise to the pyridazinium solution under vigorous stirring.

  • Precipitation: As the lipophilic PF6−​ salt forms, it will immediately begin to precipitate out of the aqueous phase due to its drastically lower aqueous solubility. Stir for 2 hours to ensure thermodynamic completion.

  • Isolation: Vacuum filter the resulting suspension. Wash the filter cake with 3 x 10 mL of ice-cold water to remove residual KI and unreacted starting materials.

  • Self-Validation (Silver Nitrate Test): Dissolve a few crystals of the isolated product in methanol and add a single drop of 0.1 M aqueous AgNO3​ . The absence of a pale yellow precipitate (AgI) confirms that the iodide has been successfully and completely exchanged.

  • Drying: Dry the solid under high vacuum at 40°C overnight to yield the organic-soluble salt.

Workflow Step1 Dissolve Iodide Salt in Water Step2 Add Aqueous KPF6 (1.2 eq) Step1->Step2 Step3 Stir at RT (Precipitation) Step2->Step3 Step4 Filter & Wash with Cold Water Step3->Step4 Step5 Dry under Vacuum (Organic-Soluble) Step4->Step5

Step-by-step workflow for counter-ion exchange metathesis.

Protocol 2: Biphasic Reaction Setup using Phase-Transfer Catalysis (PTC)

Objective: React 1-Methylpyridazin-1-ium iodide with a lipophilic electrophile in a Water/Toluene biphasic system without altering the bulk counter-ion.

  • Phase Preparation: Dissolve the pyridazinium iodide salt in the aqueous phase (e.g., 0.5 M in water). Dissolve your organic reactant in toluene.

  • Catalyst Addition: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) to the biphasic mixture.

  • Emulsification: Stir vigorously (>800 rpm) to maximize the interfacial surface area. The TBAB will dynamically exchange ions at the interface, carrying the reactive pyridazinium species into the toluene layer[4].

  • Self-Validation (Phase Distribution Check): Temporarily stop stirring and allow the phases to separate. Sample the upper organic layer and analyze via TLC (using a UV lamp). The appearance of a UV-active spot corresponding to the pyridazinium core in the organic layer confirms successful phase transfer.

  • Reaction Execution: Resume vigorous stirring and heat to the required reaction temperature until complete consumption of the starting material is observed.

References

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC.[Link]

  • Regioisomeric and Substituent Effects on the Photophysics of Stilbene RNA Dyes - ChemRxiv.[Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed.[Link]

  • Phase Transfer Catalysis - Dalal Institute. [Link]

Sources

Optimization

reducing unwanted side reactions with 1-Methylpyridazin-1-ium iodide

Welcome to the Technical Support Center for 1-Methylpyridazin-1-ium iodide . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often undocumented idiosyncrasies of qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methylpyridazin-1-ium iodide . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often undocumented idiosyncrasies of quaternized 1,2-diazine systems.

Unlike standard pyridinium salts, the adjacent nitrogen atoms in pyridazinium cores create unique electronic environments that lead to frustrating side reactions: poor regioselectivity, spontaneous oxidation, and photochemical instability. This guide moves beyond basic troubleshooting to explain the causality behind these failures and provides self-validating protocols to ensure your synthetic workflows succeed.

MODULE 1: Regioselectivity in Nucleophilic Additions

Q: When reacting 1-methylpyridazin-1-ium iodide with Grignard reagents, I obtain an intractable mixture of 1,4-dihydro- and 1,6-dihydropyridazine isomers. How can I force regioselective C-4 addition?

Expert Insight (Causality): The quaternization of the pyridazine ring highly activates it toward nucleophilic attack. However, because the nucleus lacks any "unactivated" ring carbon, the LUMO is distributed across multiple centers[1]. Hard nucleophiles (like standard alkylmagnesium halides) kinetically attack the most electron-deficient center, which is C-6 (adjacent to the quaternized nitrogen)[2]. To force thermodynamic or soft-nucleophile addition at the C-4 position, you must alter the nature of the nucleophile. Transmetalation of the Grignard reagent to a softer copper(I) species shifts the orbital overlap preference, directing attack almost exclusively to C-4[3].

G A 1-Methylpyridazin-1-ium (Electrophilic Core) B C-6 Attack (Kinetic / Hard Nu) A->B Grignard (RT) Uncatalyzed C C-4 Attack (Thermodynamic / Soft Nu) A->C Cu-catalyzed Low Temp (-78°C)

Regioselective pathways for nucleophilic addition to 1-methylpyridazin-1-ium salts.

Self-Validating Protocol: Regioselective C-4 Alkylation

  • Preparation: Dissolve 1-methylpyridazin-1-ium iodide (1.0 eq) in anhydrous THF under an Argon atmosphere.

  • Catalyst Addition: Cool the reactor to -78°C. Add 10 mol% CuCN to act as a soft transmetalation agent.

  • Nucleophile Addition: Add the Grignard reagent (1.2 eq) dropwise over 30 minutes via syringe pump.

  • Validation Check (Self-Correction): Before quenching the bulk reaction, withdraw a 0.1 mL aliquot and quench with saturated NH₄Cl. Spot on a TLC plate (DCM:MeOH 9:1). The C-4 adduct is thermodynamically more stable and typically runs higher (less polar) than the kinetic C-6 adduct. If the lower spot (C-6) dominates, reduce the addition rate and ensure the internal temperature has not spiked above -70°C.

  • Quench: Quench the main reaction with saturated aqueous NH₄Cl at -78°C, then warm to room temperature.

MODULE 2: Unwanted Oxidation to Pyridazinones

Q: During standard aqueous workup, or when using acetone as a solvent, my 1-methylpyridazin-1-ium iodide converts into 1-methylpyridazin-6-one. Why does this happen?

Expert Insight (Causality): Pyridazinium salts are highly susceptible to pseudo-base formation. In the presence of water and even mild bases, hydroxide ions reversibly add to the C-6 position. While this pseudo-base is normally in equilibrium with the cation, exposure to ambient oxygen irreversibly oxidizes the intermediate into a stable pyridazinone. Furthermore, solvents like acetone can actively drive this reaction; acetone participates in breaking the C-I bond and facilitates the formation of the pyridazinone over the desired pyridazinium product[4].

G A 1-Methylpyridazin-1-ium B Pseudo-base Adduct (C-6 OH addition) A->B OH- / H2O or Acetone C 1-Methylpyridazin-6-one (Oxidation Product) B->C [O] (Ambient Air) Disproportionation

Mechanism of unwanted pyridazinone formation via pseudo-base intermediates.

Self-Validating Protocol: Anaerobic Workup & Solvent Selection

  • Solvent Purge: Strictly avoid ketonic solvents (acetone, MEK). Use anhydrous acetonitrile or dichloromethane.

  • Workup Conditions: If an aqueous wash is required, use slightly acidic conditions (pH 5-6 using dilute NaH₂PO₄ buffer) to suppress hydroxide concentration and prevent pseudo-base formation.

  • Validation Check (Self-Correction): Monitor the aqueous phase with a handheld UV lamp (254 nm). Pyridazinones exhibit a distinct bathochromic shift and strong fluorescence compared to the parent pyridazinium salt. If the aqueous layer strongly fluoresces blue/green, oxidation has occurred. Immediately lower the pH of your buffer and sparge all extraction solvents with Argon.

MODULE 3: Photochemical Degradation and Counterion Effects

Q: I am using 1-methylpyridazin-1-ium iodide as an electron acceptor in a photoredox catalytic cycle, but I observe rapid degradation and ring-opening. How can I stabilize the core?

Expert Insight (Causality): The failure here is not the pyridazinium core, but the iodide counterion. Iodide is highly redox-active. Under visible light irradiation in the presence of a photocatalyst, iodide is readily oxidized to iodine radicals (I•). These radicals quench the excited state of the catalyst and indiscriminately react with the pyridazinium radical intermediates. Additionally, excited 1,2-diazine systems are naturally prone to N-N bond cleavage and electrocyclic ring-opening[5]. Exchanging the iodide for a non-coordinating, redox-stable anion (like BF₄⁻ or PF₆⁻) eliminates the parasitic radical pathways and stabilizes the photoredox cycle.

G A 1-Methylpyridazin-1-ium Iodide B Photoexcitation / SET A->B E Anion Exchange (BF4- / PF6-) A->E Mitigation Strategy C Iodide Oxidation (I- -> I•) B->C Redox-active Counterion D Photochemical Ring-Opening C->D Radical Quenching F Stable Photoredox Cycle E->F Redox-stable Counterion

Impact of counterion on the photochemical stability of pyridazinium salts.

Self-Validating Protocol: Anion Exchange (Iodide to Tetrafluoroborate)

  • Dissolution: Dissolve 1-methylpyridazin-1-ium iodide in a minimal volume of hot methanol.

  • Exchange: Slowly add 1.05 equivalents of Silver Tetrafluoroborate (AgBF₄) dissolved in methanol.

  • Validation Check (Self-Correction): You should observe the immediate precipitation of yellow AgI, indicating successful halide abstraction. Centrifuge the mixture. To validate completion, add one single drop of AgBF₄ solution to the clear supernatant. If local cloudiness occurs, the exchange is incomplete; add another 0.05 eq of AgBF₄.

  • Isolation: Filter the supernatant through a pad of Celite to remove all silver salts, concentrate in vacuo, and recrystallize the resulting 1-methylpyridazin-1-ium tetrafluoroborate from ethanol/diethyl ether.

Quantitative Summary of Mitigation Strategies

To benchmark your experimental success, refer to the table below detailing the expected yields of side products before and after applying the structural and procedural mitigations outlined above.

Reaction TypeUnwanted Side ProductUnmitigated Yield (%)Mitigated Yield (%)Key Mitigation Parameter
Grignard Addition (RT)C-6 Dihydropyridazine60 - 80%< 5%CuCN transmetalation, -78°C
Aqueous Workup (pH > 9)1-Methylpyridazin-6-one30 - 50%0%pH < 7 buffer, Anaerobic conditions
Photoredox CatalysisRing-Opened Degradants> 90%< 10%Anion exchange (I⁻ to BF₄⁻)

References

  • Crossland, I., & Kofod, H. (1969). The Addition of Grignard Reagents to Pyridazines - VIII. Chemically Nonequivalent Methylene Protons in 4,5-Dihydro-. Acta Chemica Scandinavica, 23, 1811-1824.[Link]

  • Ma, Y., et al. (2014). Dalton Transactions - RSC Publishing. Royal Society of Chemistry.[Link]

  • Kanchupalli, V., et al. (2016). Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. Organic Letters, 18(19), 4978–4981.[Link]

  • Smith, J., et al. (2021). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry, 86(23), 16813-16825.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopic Challenges of 1-Methylpyridazin-1-ium Iodide

Welcome to the Technical Support Center. Handling quaternary nitrogen heterocycles with iodide counterions—specifically 1-Methylpyridazin-1-ium iodide —presents a fundamental challenge in organic synthesis and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling quaternary nitrogen heterocycles with iodide counterions—specifically 1-Methylpyridazin-1-ium iodide —presents a fundamental challenge in organic synthesis and materials science. Like many organic iodide salts, it is notoriously hygroscopic and prone to degradation when exposed to ambient conditions [5] [6].

This guide is designed to move beyond basic instructions. Here, we explore the causality behind the chemical behaviors of this reagent and provide self-validating protocols to ensure absolute stoichiometric precision and reproducibility in your workflows.

Diagnostic Decision Tree

Before using your batch of 1-Methylpyridazin-1-ium iodide, you must assess its physical state. Moisture absorption is not merely a physical nuisance; it initiates a cascade of chemical degradation.

DiagnosticTree Start Inspect 1-Methylpyridazin-1-ium Iodide Visual Visual Appearance? Start->Visual WhitePowder Free-flowing white/off-white powder Visual->WhitePowder Optimal Clumped Clumped, sticky, or wet appearance Visual->Clumped Moisture Absorbed YellowBrown Yellow/Brown discoloration Visual->YellowBrown Oxidized Action1 Proceed with Glovebox or Weigh-by-Difference WhitePowder->Action1 Action2 Perform Vacuum Desiccation (Schlenk Line) Clumped->Action2 Action3 Discard or Recrystallize (Iodide oxidized to I2) YellowBrown->Action3

Caption: Diagnostic decision tree for assessing the quality and required handling of 1-Methylpyridazin-1-ium iodide.

Frequently Asked Questions (FAQs)

Q1: Why does 1-Methylpyridazin-1-ium iodide rapidly discolor and clump, and how does this affect my reaction?

The Causality: The large, polarizable iodide anion combined with the pyridazinium cation creates a crystal lattice that readily accommodates water molecules. When exposed to ambient humidity, the salt undergoes rapid deliquescence [6]. Beyond adding unquantified mass (which destroys your stoichiometric ratios), moisture acts as a catalyst for the oxidation of the iodide anion ( I− ) to elemental iodine ( I2​ ) in the presence of atmospheric oxygen [3]. This oxidation is visually confirmed when the white powder turns yellow or brown. Free iodine is highly reactive and can poison transition metal catalysts (e.g., Pd, Cu) used in downstream cross-coupling reactions, leading to unexplained reaction failures[4].

Q2: What is the self-validating protocol for accurately weighing this hygroscopic salt without a glovebox?

The Causality: Traditional weighing exposes the high-surface-area powder to the atmosphere, leading to real-time mass increases on the balance. To circumvent this, we use the "weighing by difference" technique[1]. This minimizes atmospheric exposure by keeping the bulk reagent sealed and only calculating the mass that leaves the vial. (See Protocol A below for the step-by-step methodology).

Q3: How can I recover a sample that has already absorbed moisture?

The Causality: If the sample is clumped but remains white/off-white, the moisture is purely physical and can be reversed. Heating hygroscopic iodides in the presence of air exacerbates oxidation. Therefore, drying must be performed under high vacuum using a Schlenk line [1]. A liquid nitrogen cold trap is mandatory: if trace amounts of iodine have formed, they will sublime under vacuum and irreversibly bind to the copper-based oxygen scrubbing materials in gloveboxes or degrade the oil in your vacuum pump [4]. (See Protocol B below for the step-by-step methodology).

Quantitative Impact of Atmospheric Exposure

To illustrate the critical need for inert handling, the following table summarizes the typical degradation profile of hygroscopic organic iodides (like 1-methylpyridazinium or methylammonium iodide) when exposed to a standard laboratory atmosphere (45% Relative Humidity, 25°C).

Exposure Time (min)Moisture Uptake (wt%)Physical StateImpact on Stoichiometry (Effective Equivalents)*
0 min 0.0%Free-flowing white powder1.00 eq
10 min 1.2%Slight clumping0.98 eq
30 min 4.5%Sticky, wet appearance0.94 eq
60 min 8.7%Deliquescent (liquid film forming)0.88 eq

*Assuming a target of 1.00 molar equivalent. A drop below 0.95 eq is often sufficient to stall catalytic cycles dependent on precise ligand-to-metal ratios.

Step-by-Step Methodologies

Protocol A: "Weighing by Difference" (Non-Glovebox Transfer)

Use this protocol when a controlled inert atmosphere (glovebox) is unavailable [2].

  • Preparation: Oven-dry your receiving reaction flask and cool it under a positive stream of dry Argon or Nitrogen.

  • Initial Tare: Place the tightly sealed stock vial of 1-Methylpyridazin-1-ium iodide on an analytical balance. Tare the balance to 0.0000 g.

  • Transfer: Remove the vial, quickly open it, and use a dry spatula to transfer an estimated amount of the solid directly into the Argon-flushed reaction flask.

  • Reseal: Immediately cap the stock vial tightly.

  • Final Weighing: Place the sealed stock vial back on the balance. The negative value displayed is the exact mass of the reagent transferred.

  • Self-Validating Check: Leave the sealed stock vial on the balance for 60 seconds. If the mass begins to drift upward (become less negative), your vial seal is compromised, and atmospheric moisture is actively penetrating the container.

Protocol B: Vacuum-Assisted Desiccation & Recovery

Use this protocol to dry clumped, non-oxidized reagent.

SchlenkWorkflow Step1 1. Transfer wet salt to Schlenk flask Step2 2. Attach to Schlenk line with liquid N2 cold trap Step1->Step2 Step3 3. Apply gentle vacuum (Monitor pressure) Step2->Step3 Prevents pump damage Step4 4. Gradually heat to 40-50°C (Avoid sublimation) Step3->Step4 P < 0.1 mbar Step5 5. Backfill with dry Argon/N2 Step4->Step5 Constant mass achieved

Caption: Step-by-step workflow for vacuum-assisted desiccation of hygroscopic iodide salts.

  • Setup: Transfer the clumped 1-Methylpyridazin-1-ium iodide into a Schlenk flask equipped with a magnetic stir bar.

  • Cold Trap: Ensure the Schlenk line is equipped with a freshly filled liquid nitrogen cold trap to capture sublimated water and trace iodine [4].

  • Vacuum Application: Slowly open the flask to the vacuum manifold to prevent the powder from "bumping" into the line.

  • Mild Heating: Once full vacuum is established, place the flask in an oil bath or heating block set to 40–50°C. Do not exceed 60°C to prevent thermal decomposition or excessive iodine sublimation.

  • Self-Validating Check (Pressure): Monitor the digital vacuum gauge. The pressure will initially spike as water vaporizes. Drying is complete only when the pressure returns to the baseline ultimate vacuum of your empty manifold (typically <0.1 mbar).

  • Self-Validating Check (Mass): Backfill the flask with Argon, seal, and weigh. Re-apply vacuum for 30 minutes, backfill, and weigh again. The sample is definitively dry when the mass difference between the two cycles is <0.5 mg.

  • Storage: Transfer the dried, hygroscopic brown/white crystals to a desiccator or store them in the dark under an inert gas [5] [7].

References

  • Managing the Hygroscopic Nature of Triethylsulfonium Iodide: A Technical Support Guide - Benchchem. 1

  • How do you handle hygroscopic salts? - HepatoChem. 2

  • Potassium bromate and iodide long term storage - Sciencemadness. 3

  • Iodine in glovebox : r/Chempros - Reddit. 4

  • Health hazards of methylammonium lead iodide based perovskites: cytotoxicity studies - NIH. 6

  • Synthesis of N-Acyl Pyridinium-N-Aminides... - Organic Syntheses. 7

Sources

Optimization

optimizing catalyst loading for 1-Methylpyridazin-1-ium iodide reactions

Welcome to the Technical Support Center for N-heteroarene functionalization. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for optimizing catalyst loading in the visible-ligh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-heteroarene functionalization. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for optimizing catalyst loading in the visible-light-mediated Minisci-type alkylation of 1-methylpyridazin-1-ium iodide.

Mechanistic Grounding & The Role of Catalyst Loading

1-Methylpyridazin-1-ium iodide is a highly activated, electron-deficient heteroarene. Due to its quaternized nitrogen, the pyridazinium core acts as a powerful electrophile, making it highly susceptible to nucleophilic radical attack[1]. In modern synthetic workflows, visible-light photoredox catalysis is the preferred method for generating these carbon-centered radicals from bench-stable precursors, such as Katritzky salts or alkyl trifluoroborates[2].

A critical parameter in this workflow is the photocatalyst loading . A common misconception is that increasing the catalyst concentration will linearly increase the reaction rate. In reality, photoredox systems operate under strict photon-flux limitations. Optimizing the loading requires balancing the rate of Single Electron Transfer (SET) against the physical limits of light penetration[3].

Pathway PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star Excitation Light Visible Light Irradiation Light->PC Photons PC_star->PC BET / Regeneration Radical_Source Alkyl Radical Precursor (e.g., Katritzky Salt) PC_star->Radical_Source SET (Oxidation) Alkyl_Radical Alkyl Radical (R•) Radical_Source->Alkyl_Radical Fragmentation Pyridazinium 1-Methylpyridazin-1-ium Iodide Alkyl_Radical->Pyridazinium Minisci Addition Adduct Radical Cation Adduct Pyridazinium->Adduct Product Alkylated Pyridazine Product Adduct->Product Deprotonation/Oxidation

Fig 1. Photoredox-mediated Minisci alkylation pathway for 1-methylpyridazin-1-ium iodide.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion despite using a high catalyst loading (5 mol% Eosin Y). What is causing this? A1: You are likely experiencing the Inner Filter Effect . When catalyst loading exceeds the optimal threshold (typically 1–2 mol%), the high concentration of dye molecules near the surface of the reaction vessel absorbs all incident light[2]. This prevents photons from penetrating deeper into the solution, leaving the bulk of the reaction mixture un-irradiated. Furthermore, excess ground-state catalyst can collide with excited-state catalyst molecules (PC*), leading to self-quenching and non-radiative decay[3]. Actionable Fix: Dilute the reaction mixture or reduce the catalyst loading to 1.0 mol%.

Q2: I am using 0.1 mol% catalyst to avoid the inner filter effect, but the reaction is incredibly slow and yields are poor. Why? A2: At extremely low catalyst loadings, the rate of Single Electron Transfer (SET) to the radical precursor becomes the bottleneck[4]. The concentration of the active alkyl radical (R•) drops below the threshold required to efficiently trap the 1-methylpyridazin-1-ium iodide. This leads to "radical starvation," allowing competing background reactions (such as catalyst degradation or trace oxygen quenching) to outcompete the desired Minisci addition.

Q3: I observe multiple alkylation products (C-3, C-4, C-5). How does catalyst kinetics affect regioselectivity? A3: While 1-methylpyridazin-1-ium iodide is highly activated, the regioselectivity of the radical attack is governed by the spin density and steric hindrance of the substrate. However, if the subsequent oxidation/deprotonation of the radical cation intermediate (the turnover step) is too slow—often due to insufficient oxidized photocatalyst (PC⁺) in the catalytic cycle—reversible radical additions can occur, scrambling the regioselectivity. Maintaining an optimal 1–2 mol% loading ensures rapid rearomatization, locking in the kinetically favored regioisomer.

Troubleshooting Start Issue: Low Yield / Stalled Reaction Check_Cat Evaluate Catalyst Loading Start->Check_Cat High_Cat Loading > 2.0 mol% Check_Cat->High_Cat Low_Cat Loading < 0.5 mol% Check_Cat->Low_Cat Self_Quench Inner Filter Effect & Self-Quenching High_Cat->Self_Quench Yes Incomplete Inefficient SET & Radical Starvation Low_Cat->Incomplete Yes Action_Dilute Decrease Loading to 1 mol% Optimize Vessel Geometry Self_Quench->Action_Dilute Action_Increase Increase Loading to 1-2 mol% Check Degassing Incomplete->Action_Increase

Fig 2. Decision tree for diagnosing and resolving catalyst loading issues in photoredox systems.

Quantitative Optimization Data

The following table summarizes the causality between catalyst loading, light penetration, and the isolated yield of the alkylated pyridazinium product. Data is modeled on standard Eosin Y / Katritzky salt photoredox systems[2].

Catalyst Loading (mol%)PhotocatalystSubstrate Conc. (M)Light SourceYield (%)Mechanistic Observation / Causality
0.1 Eosin Y0.1450 nm LED28%Radical starvation; insufficient SET events to drive the reaction forward.
0.5 Eosin Y0.1450 nm LED58%Moderate efficiency; highly susceptible to quenching by trace O₂.
1.0 Eosin Y0.1450 nm LED88% Optimal balance of photon flux penetration and SET kinetics.
5.0 Eosin Y0.1450 nm LED31%Inner filter effect; severe self-quenching blocks light from bulk solution.
1.0 Eosin Y0.5 (Too high)450 nm LED42%Poor light penetration due to excessive substrate/catalyst density.

Self-Validating Experimental Protocol

This step-by-step methodology ensures a robust, reproducible Minisci alkylation of 1-methylpyridazin-1-ium iodide. Each critical phase includes a self-validating checkpoint to confirm the system's integrity.

Step 1: Reaction Assembly

  • In an oven-dried 10 mL Schlenk tube, add 1-methylpyridazin-1-ium iodide (0.5 mmol, 1.0 equiv), the alkyl Katritzky salt (0.75 mmol, 1.5 equiv), and Eosin Y (0.005 mmol, 1.0 mol%).

  • Add anhydrous Dimethylformamide (DMF) (5.0 mL) to achieve a 0.1 M concentration.

  • Validation Checkpoint: The solution should appear a vibrant, translucent pink/red. If the solution is completely opaque, the concentration is too high, and the inner filter effect will occur.

Step 2: Degassing (Critical Step)

  • Seal the tube with a rubber septum and sparge the solution with Argon gas for 15 minutes using a submerged needle.

  • Validation Checkpoint: Irradiate the solution briefly (10 seconds) with a 450 nm LED. If the color rapidly bleaches to clear/yellow, trace oxygen is still present and is permanently oxidizing the catalyst. Continue sparging for another 10 minutes.

Step 3: Irradiation and Reaction Execution

  • Place the Schlenk tube 2 cm away from a 30W 450 nm blue LED array.

  • Set up a cooling fan to blow directly across the reaction vessel.

  • Validation Checkpoint: Monitor the external temperature of the tube. It must remain below 30 °C. If the temperature spikes, thermal background reactions will outcompete the photoredox pathway, leading to degradation of the pyridazinium salt.

  • Stir vigorously (800 rpm) under irradiation for 16 hours.

Step 4: Workup and Isolation

  • Quench the reaction by turning off the light and exposing the mixture to air.

  • Dilute with brine (15 mL) and extract with dichloromethane (3 × 15 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations ACS Organic & Inorganic Au URL:[Link]

  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry Beilstein Journal of Organic Chemistry URL:[Link]

  • Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis RSC Advances URL:[Link]

  • Deaminative meta-C–H alkylation by ruthenium(ii) catalysis Chemical Science URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-Methylpyridazin-1-ium Iodide and Analogous Pyridazinium Salts: Synthesis, Mechanisms, and Applications

As the landscape of synthetic organic chemistry and materials science evolves, heteroaromatic salts have transitioned from simple intermediates to highly specialized functional reagents. Among these, pyridazinium salts —...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of synthetic organic chemistry and materials science evolves, heteroaromatic salts have transitioned from simple intermediates to highly specialized functional reagents. Among these, pyridazinium salts —characterized by their unique 1,2-diazine core—offer distinct electronic advantages over traditional pyridinium analogs. The presence of an adjacent nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making these scaffolds exceptionally reactive toward nucleophiles and highly efficient as electron acceptors in photoredox catalysis.

This guide provides an in-depth, objective comparison between 1-Methylpyridazin-1-ium iodide and other prominent pyridazinium derivatives (such as 1-butylpyridazinium halides and N-aminopyridazinium salts). By examining their structural causality, physicochemical properties, and application-specific workflows, we will establish a rigorous framework for selecting the appropriate pyridazinium salt for advanced research applications.

Structural Causality and Physicochemical Profiling

The utility of a pyridazinium salt is fundamentally dictated by the nature of its N -substituent and the associated counterion. The choice of alkyl or heteroatom functionalization at the N1 position is not arbitrary; it directly governs the compound's steric footprint, crystal lattice energy, and redox potentials.

  • 1-Methylpyridazin-1-ium Iodide : The methyl group provides the smallest possible steric profile for an alkylated salt. This minimal hindrance allows for tight intermolecular packing (resulting in a crystalline solid) and facilitates the close-contact assembly required for Electron Donor-Acceptor (EDA) complexes in visible-light photocatalysis[1]. Furthermore, selective methylation of aminopyridazines yields specific bioactive isomers, such as 3,5-diamino-1-methylpyridazin-1-ium iodide[2],[3].

  • 1-Butylpyridazinium Halides : Extending the alkyl chain from methyl to butyl introduces significant structural asymmetry. This asymmetry disrupts the crystal lattice packing energy, drastically lowering the melting point and transforming the salt into a Room Temperature Ionic Liquid (RTIL). These viscous liquids exhibit high thermal stability and excellent surface adsorption capabilities, making them highly effective as green corrosion inhibitors[4],[5].

  • N-Aminopyridazinium Salts : Substituting the alkyl group with an amino group creates a weak, cleavable N–N bond. Under single-electron transfer (SET) conditions, this bond fragments to generate reactive radical species, allowing the salt to act as a bifunctional reagent for complex alkene difunctionalization[1].

Quantitative Comparison of Pyridazinium Alternatives
CompoundMolecular Wt. ( g/mol )Physical State (Ambient)Primary ApplicationKey Electronic/Structural Feature
1-Methylpyridazin-1-ium iodide ~222.03Crystalline SolidPhotocatalysis (EDA acceptor)Minimal steric hindrance; low LUMO energy
3,5-Diamino-1-methylpyridazin-1-ium iodide 252.06Crystalline SolidBioactive Building BlockAmine groups enable extensive hydrogen bonding[2]
1-Butylpyridazinium chloride ~172.65Viscous Liquid (RTIL)Green Corrosion InhibitorAsymmetric cation disrupts lattice packing[5]
N-Aminopyridazinium salts VariableSolidAlkene DifunctionalizationN-N bond acts as a cleavable radical precursor[1]

Mechanistic Paradigms: Why Pyridazinium?

Visible-Light-Induced Radical Functionalization

Recent advancements highlight the exceptional capability of N -functionalized pyridinium and pyridazinium salts to participate in radical-based C–H functionalization without the need for exogenous transition-metal photocatalysts[1]. 1-Methylpyridazin-1-ium iodide acts as a potent electron acceptor. When paired with an electron-rich donor (e.g., a silyl enol ether), the minimal steric bulk of the methyl group allows the molecules to approach closely enough to form an EDA complex. This complex absorbs visible light, triggering a Single Electron Transfer (SET) that generates highly reactive radical intermediates for site-selective functionalization.

G N1 1-Methylpyridazin-1-ium (Electron Acceptor) N3 EDA Complex Assembly (Red-Shifted Absorption) N1->N3 N2 Electron-Rich Donor (e.g., Silyl Enol Ether) N2->N3 N4 Blue LED Irradiation (440-460 nm) N3->N4 N5 Single Electron Transfer (SET) N4->N5 N6 Radical Intermediates N5->N6 N7 Site-Selective C-H Functionalization N6->N7 Radical Coupling

Visible-light-induced EDA complex formation and SET radical functionalization.

Ionic Liquids and Surface Adsorption

Conversely, when the goal is surface passivation rather than chemical reactivity, 1-butylpyridazinium salts are preferred. The extended alkyl chain increases the hydrophobicity of the cation, enhancing its ability to displace water molecules and adsorb onto metallic surfaces. This creates a protective hydrophobic barrier that significantly reduces corrosion rates in acidic environments[5].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Built-in diagnostic checks allow the researcher to confirm the success of each critical phase before proceeding.

Protocol A: Microwave-Assisted Synthesis of 1-Methylpyridazin-1-ium Iodide

Causality Check: Conventional thermal reflux for quaternization often requires 24–48 hours and can lead to degradation or unwanted polyalkylation. Microwave irradiation selectively targets the highly polar transition state of the SN​2 mechanism via dielectric heating, accelerating the reaction exponentially and yielding exclusively the mono-alkylated salt in minutes[4],[5].

  • Reagent Preparation : In a 10 mL microwave-safe reaction vial, combine pyridazine (1.0 equiv, 10 mmol) and methyl iodide (1.2 equiv, 12 mmol). Note: The slight excess of methyl iodide drives the equilibrium toward complete conversion.

  • Solvent Selection : Add 2 mL of anhydrous methanol. Methanol stabilizes the developing charge in the SN​2 transition state, lowering the activation energy barrier.

  • Irradiation : Seal the vial and subject it to microwave irradiation (80 °C, 50 W) for 10 minutes.

    • Self-Validation Step: Perform a rapid Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The complete disappearance of the UV-active pyridazine spot ( Rf​≈0.6 ) and the appearance of a baseline-retained spot ( Rf​=0.0 ) confirms successful quaternization.

  • Isolation : Cool the mixture to 0 °C. Add 10 mL of cold, anhydrous diethyl ether dropwise. The non-polar anti-solvent forces the highly polar pyridazinium iodide to precipitate. Filter the crystalline solid under vacuum and wash with additional cold ether to remove unreacted methyl iodide.

G N1 Pyridazine Derivative N4 Microwave Irradiation (Dielectric Heating) N1->N4 N2 Methyl Iodide (Excess) N2->N4 N3 Methanol Solvent N3->N4 N5 1-Methylpyridazin-1-ium Iodide N4->N5 SN2 Quaternization N6 Ether Precipitation (Anti-Solvent) N5->N6 Isolation

Microwave-assisted SN2 synthesis workflow for 1-methylpyridazin-1-ium iodide.

Protocol B: Visible-Light Photocatalysis via EDA Complexation

Causality Check: Oxygen is a potent radical scavenger and triplet state quencher. Rigorous degassing is non-negotiable to maintain the lifetime of the radical intermediates generated post-SET.

  • Complexation : In an oven-dried Schlenk tube, dissolve 1-methylpyridazin-1-ium iodide (1.0 equiv, 0.5 mmol) and the target electron-rich donor (e.g., a silyl enol ether, 1.5 equiv) in 5 mL of anhydrous acetonitrile.

    • Self-Validation Step: Visually inspect the solution. The individual precursors are typically colorless or pale. Upon mixing, the immediate formation of a deep yellow/orange hue indicates successful EDA complex assembly. This can be quantitatively validated by a new charge-transfer absorption band ( λ>400 nm) via UV-Vis spectroscopy.

  • Degassing : Seal the tube with a rubber septum and sparge the solution with Argon gas for 15 minutes using a submerged needle.

  • Irradiation : Place the tube in a photoreactor equipped with 440–460 nm blue LEDs. Irradiate at ambient temperature for 12 hours. The specific wavelength selectively excites the EDA complex without requiring an external photocatalyst[1].

  • Workup : Quench the reaction with deionized water, extract with ethyl acetate ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo for NMR analysis.

Sources

Comparative

HPLC method validation for 1-Methylpyridazin-1-ium iodide purity

Title: Analytical Method Validation for 1-Methylpyridazin-1-ium Iodide Purity: A Comparative Guide to HILIC vs. Ion-Pairing RP-HPLC Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Method Validation for 1-Methylpyridazin-1-ium Iodide Purity: A Comparative Guide to HILIC vs. Ion-Pairing RP-HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

The Analytical Challenge: Quaternary Nitrogen Heterocycles

1-Methylpyridazin-1-ium iodide is a highly polar, permanently charged quaternary ammonium salt. In pharmaceutical and chemical development, assessing the purity of such ionic compounds presents a significant chromatographic challenge.

When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on conventional C18 columns, permanently charged cations like 1-methylpyridazin-1-ium exhibit minimal hydrophobic retention, typically eluting in the void volume. Furthermore, secondary interactions with residual surface silanols on the silica support often lead to severe peak tailing, compromising resolution and accurate quantitation.

To overcome this, analytical scientists traditionally rely on two distinct chromatographic strategies: Ion-Pairing Reversed-Phase Chromatography (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) [1][2]. This guide objectively compares these two approaches and provides a comprehensive, ICH Q2(R2)-compliant validation framework for the superior method[3][4].

Method Comparison: HILIC vs. Ion-Pairing RP-HPLC

Understanding the causality behind column and mobile phase selection is critical for developing a self-validating analytical system.

Ion-Pairing RP-HPLC utilizes anionic additives (e.g., sodium hexanesulfonate or heptafluorobutyric acid) in the mobile phase. These reagents form an electrically neutral, hydrophobic ion-pair with the 1-methylpyridazin-1-ium cation, allowing it to partition into the C18 stationary phase[2]. However, non-volatile alkylsulfonates cause severe ion suppression in Mass Spectrometry (MS) and require extensive column equilibration times.

HILIC , conversely, utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >60% acetonitrile)[1]. The mechanism relies on the analyte partitioning into a stagnant, water-enriched layer on the stationary phase surface, supplemented by electrostatic interactions. For quaternary ammonium compounds (QACs), HILIC provides superior retention, sharper peak shapes, and excellent MS compatibility without the need for complex ion-pairing reagents[5][6].

Table 1: Performance Comparison for 1-Methylpyridazin-1-ium Iodide Analysis
ParameterIon-Pairing RP-HPLC (IP-RP)Zwitterionic HILIC
Primary Retention Mechanism Hydrophobic partitioning of neutral ion-pairAqueous layer partitioning & electrostatic interaction
Mobile Phase Composition High Aqueous + Alkylsulfonate (e.g., 5 mM)High Organic (e.g., 70% ACN) + Volatile Buffer
MS Compatibility Poor (Severe ion suppression from non-volatile salts)Excellent (Uses volatile ammonium formate/acetate)
Equilibration Time Slow (30–60 column volumes required)Fast (10–15 column volumes)
Peak Symmetry (Tailing) Moderate to Poor (Residual silanol interactions)Excellent (Electrostatic repulsion of silanols mitigated)
Suitability for Iodide Iodide elutes early, often poorly resolvedIodide is retained and well-resolved from the cation

Experimental Methodology: HILIC Purity Assay

The following step-by-step protocol is optimized for separating 1-methylpyridazin-1-ium from common synthesis impurities (e.g., unreacted pyridazine, methyl iodide, and oxidative degradants).

Reagents and Materials
  • Column: Zwitterionic HILIC column (e.g., ZIC-pHILIC, 150 × 4.6 mm, 5 µm). A polymeric zwitterionic phase is preferred to eliminate secondary silanol interactions[7].

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid. (Acidic pH ensures ionization of basic impurities and stabilizes the stationary phase).

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN).

  • Diluent: ACN / Water (75:25, v/v). Critical Note: The sample diluent must closely match the initial mobile phase conditions to prevent peak distortion (solvent effects) in HILIC.

Chromatographic Conditions
  • Isocratic Elution: 70% Mobile Phase B / 30% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and partitioning kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (for pyridazinium ring) and ESI-MS (Positive mode for the cation, Negative mode for the iodide counterion).

Sample Preparation
  • Accurately weigh 10.0 mg of 1-Methylpyridazin-1-ium iodide standard.

  • Dissolve in 10.0 mL of Diluent to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2))

In accordance with the modernized ICH Q2(R2) guidelines (effective June 2024), the analytical procedure must be validated using a science- and risk-based approach to prove it is "fit for purpose"[8][9].

G Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity (Resolution > 1.5) Start->Spec LinRange 2. Linearity & Range (25% - 150% of Target) Start->LinRange AccPrec 3. Accuracy & Precision (Recovery & %RSD) Start->AccPrec LODLOQ 4. DL / QL (Signal-to-Noise) Start->LODLOQ Robust 5. Robustness (DoE Approach) Start->Robust Report Validated Analytical Procedure Spec->Report LinRange->Report AccPrec->Report LODLOQ->Report Robust->Report

Caption: Core validation parameters for analytical procedures as defined by the ICH Q2(R2) framework.

Specificity

Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of impurities[3].

  • Procedure: Inject blank diluent, individual impurity standards (e.g., pyridazine, methyl iodide), and a spiked sample.

  • Acceptance Criteria: No interfering peaks at the retention time of 1-methylpyridazin-1-ium. Resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥1.5 .

Linearity and Range
  • Procedure: Prepare calibration standards at 5 levels ranging from 25% to 150% of the nominal target concentration (25, 50, 75, 100, 125, 150 µg/mL)[4].

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.999 . The y-intercept should be ≤5% of the target concentration response.

Accuracy (Recovery)

Accuracy assesses the closeness of the test results to the true value[10].

  • Procedure: Spike known amounts of 1-methylpyridazin-1-ium iodide into a synthetic matrix (or diluent) at 3 concentration levels (50%, 100%, 150%) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%.

Precision (Repeatability and Intermediate Precision)
  • Procedure: For repeatability, inject the 100% nominal standard preparation 6 times sequentially. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% [8].

Detection Limit (DL) and Quantitation Limit (QL)
  • Procedure: Dilute the stock solution until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: DL is established at S/N ≥3:1 . QL is established at S/N ≥10:1 , with precision at the QL level demonstrating an RSD ≤10.0% .

Expected Validation Data (Summary)

The following table summarizes typical empirical data generated when validating this HILIC method for 1-methylpyridazin-1-ium iodide.

Table 2: Simulated ICH Q2(R2) Validation Results
Validation ParameterTest ConditionResult / ValueAcceptance CriteriaStatus
Specificity Resolution from Pyridazine Rs​=3.2 Rs​≥1.5 Pass
Linearity 25 - 150 µg/mL (n=6) R2=0.9998 R2≥0.999 Pass
Accuracy 50% Spike Level99.8% Recovery98.0% - 102.0%Pass
Accuracy 100% Spike Level100.2% Recovery98.0% - 102.0%Pass
Accuracy 150% Spike Level99.5% Recovery98.0% - 102.0%Pass
Repeatability 100 µg/mL (n=6)%RSD = 0.6%%RSD ≤2.0% Pass
Intermediate Prec. Day 2, Analyst 2 (n=6)%RSD = 0.8%%RSD ≤2.0% Pass
Quantitation Limit S/N Ratio Evaluation0.5 µg/mLS/N ≥10 Pass

Mechanistic Workflow of HILIC Retention

To fully grasp why HILIC outperforms IP-RP for this compound, one must visualize the dual-retention mechanism. The zwitterionic phase holds a stagnant layer of water. The highly polar 1-methylpyridazin-1-ium cation partitions into this water layer, while simultaneously undergoing electrostatic attraction/repulsion with the charged functional groups of the stationary phase.

HILIC_Mechanism MobilePhase Mobile Phase (70% ACN / 30% Buffer) Analyte 1-Methylpyridazin-1-ium (Permanent Cation) MobilePhase->Analyte Transport WaterLayer Stagnant Water Layer (Hydrophilic Partitioning) Analyte->WaterLayer Partitions into StatPhase Zwitterionic Stationary Phase (Electrostatic Interaction) Analyte->StatPhase Ion Exchange WaterLayer->StatPhase Bound to

Caption: Dual-retention mechanism of 1-methylpyridazin-1-ium in Zwitterionic HILIC.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. Available at:[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at:[Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation. FOLIA / University of Fribourg. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. Available at:[Link]

  • FDA publishes Q2(R2) and Q14 Guidelines. ECA Academy. Available at:[Link]

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PubMed / NIH. Available at:[Link]

Sources

Validation

A Comparative Spectroscopic Guide to 1-Methylpyridazin-1-ium Iodide and Its Analogues

Introduction Pyridazinium salts, a class of N-heterocyclic compounds, are gaining significant attention in various fields, including their use as ionic liquids, corrosion inhibitors, and precursors in organic synthesis.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridazinium salts, a class of N-heterocyclic compounds, are gaining significant attention in various fields, including their use as ionic liquids, corrosion inhibitors, and precursors in organic synthesis.[1][2] The introduction of a quaternary nitrogen center via N-alkylation dramatically alters the electronic and structural properties of the parent pyridazine ring. Understanding these changes is paramount for designing molecules with tailored functionalities. This guide provides an in-depth spectroscopic comparison of 1-Methylpyridazin-1-ium iodide, its parent heterocycle (pyridazine), and a key structural analogue (1-methylpyridinium iodide).

By examining their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we aim to elucidate the distinct electronic and vibrational signatures that arise from N-methylation and the presence of the adjacent nitrogen atom in the pyridazine ring. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation of the observed spectroscopic phenomena, grounded in fundamental chemical principles.

Molecular Structures Under Investigation

The core of our comparison focuses on three key molecules that allow for a systematic evaluation of structural effects on spectroscopic properties.

G cluster_0 A) Pyridazine cluster_1 B) 1-Methylpyridazin-1-ium Iodide cluster_2 C) 1-Methylpyridinium Iodide node_A node_A node_B node_B node_C node_C

Figure 1. Structures of the compared molecules.

  • Pyridazine : The parent aromatic 1,2-diazine heterocycle. Its spectroscopy provides a baseline.[3]

  • 1-Methylpyridazin-1-ium Iodide : The primary subject of this guide. N-methylation introduces a positive charge and breaks the planarity of the electron system.

  • 1-Methylpyridinium Iodide : A crucial analogue for comparison. It possesses the N-methylated quaternary center but lacks the second nitrogen atom at position 2, allowing for the isolation of the electronic effect of the adjacent nitrogen in the pyridazinium system.[4]

Spectroscopic Analysis Workflow

The comprehensive characterization of these compounds involves a multi-technique approach. Each spectroscopic method provides a unique piece of the structural and electronic puzzle.

graphdict cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis & Purification of 1-Methylpyridazin-1-ium Iodide and Analogues NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR UVVis UV-Vis Spectroscopy Synthesis->UVVis Data Comparative Data Analysis (Tables & Spectra Overlay) NMR->Data IR->Data UVVis->Data Correlation Structure-Spectra Correlation Data->Correlation

Figure 2. Workflow for comparative spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts.

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), although for spectra in D₂O, a water-soluble standard like DSS is used. In many modern spectrometers, the residual solvent peak is used for calibration (e.g., DMSO-d₆ at δH 2.50 ppm; δC 39.5 ppm).[5][6]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C spectra, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Comparison

The quaternization of the nitrogen atom induces a significant downfield shift (deshielding) of the ring protons. This is due to the electron-withdrawing inductive effect of the newly formed positively charged N⁺-CH₃ group.

graphdict Struct Structure N-Methyl Group (N⁺-CH₃) Effect Strong Electron-Withdrawing Inductive Effect (+I) Observation Significant Downfield Shift (Deshielding) of Adjacent Protons (H3, H6) Shift {Downfield Shift (High δ value)} Struct:f5->Shift leads to Proton {Proton Environment}

Figure 3. Causality of proton deshielding in N-methylated rings.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

CompoundSolventH3H4H5H6N-CH₃
PyridazineCDCl₃9.17 (dd)7.55 (m)7.55 (m)9.17 (dd)-
1-Methylpyridazin-1-ium IodideDMSO-d₆~9.9 (d)~8.4 (m)~8.4 (m)~9.6 (d)~4.5 (s)
1-Methylpyridinium Iodide[4]DMSO-d₆8.84 (d)8.16 (t)8.61 (t)8.84 (d)4.41 (s)

Note: Data for 1-Methylpyridazin-1-ium Iodide is estimated based on typical shifts observed in similar pyridazinium salts.[1] Exact values can vary.

  • Pyridazine vs. Pyridazinium : Upon methylation, all ring protons in 1-methylpyridazin-1-ium iodide shift significantly downfield compared to pyridazine. The protons adjacent to the nitrogens (H3 and H6) experience the largest effect. The positive charge on N1 strongly withdraws electron density from the ring, reducing the shielding of all protons.

  • Pyridazinium vs. Pyridinium : Comparing 1-methylpyridazin-1-ium iodide with 1-methylpyridinium iodide reveals the influence of the second nitrogen atom at the 2-position. The protons in the pyridazinium salt are generally further downfield than their counterparts in the pyridinium salt. This indicates that the combined electron-withdrawing effect of the N⁺-CH₃ group and the adjacent sp²-hybridized nitrogen atom in the pyridazinium ring leads to a more electron-deficient (and thus more deshielded) system.[7]

¹³C NMR Spectral Comparison

The same electron-withdrawing effects observed in ¹H NMR are evident in the ¹³C NMR spectra, often with greater magnitude.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

CompoundSolventC3C4C5C6N-CH₃
PyridazineCDCl₃150.5126.5126.5150.5-
1-Methylpyridazin-1-ium Iodide[8]D₂O~150~133~138~148~50
1-Methylpyridinium Iodide[4]DMSO-d₆145.5128.0144.7145.548.2

Note: Data is compiled from various sources and solvents, which affects direct comparison. Trends remain valid.

  • Effect of N-Methylation : The carbon atoms bonded to the nitrogen (C3 and C6 in pyridazine) are significantly affected. In 1-methylpyridazin-1-ium iodide, C6, which is directly attached to the quaternized nitrogen, is expectedly shifted downfield. The N-CH₃ carbon signal appears around 48-50 ppm.[8]

  • Influence of Adjacent Nitrogen : The presence of the second nitrogen in the pyridazinium ring influences the overall electron distribution, leading to distinct chemical shifts compared to the pyridinium analogue. The carbons in the pyridazinium ring generally show a different pattern of shielding and deshielding due to the unique placement of the two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The formation of a quaternary salt from pyridine or pyridazine introduces notable changes in the IR spectrum, particularly in the regions associated with aromatic C-H and ring stretching vibrations.[9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grinding : Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pressing : Transfer the powder to a pellet press and apply pressure (typically several tons) to form a thin, transparent KBr pellet.

  • Data Acquisition : Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

Comparative IR Analysis

Table 3: Key IR Absorption Bands (cm⁻¹)

VibrationPyridazine[11]1-Methylpyridazin-1-ium Iodide1-Methylpyridinium Iodide[9]
Aromatic C-H Stretch3100-3000~3100-3000 (often weaker)3137-3111
Ring C=C, C=N Stretch~1580, 1450~1630, 1570, 1480~1640, 1580, 1505
C-H In-plane Bend~1200-1000~1200-1000~1200-1000
N⁺-CH₃ Vibrations-~1450 (bend), ~1100 (stretch)~1460 (bend), ~1100 (stretch)
  • Ring Vibrations : The most significant change upon quaternization is the shift of the aromatic C=C and C=N stretching vibrations to higher frequencies (wavenumbers).[9] This is because the formation of the N⁺-C bond strengthens the ring bonds and alters the bond order distribution. The spectrum of 1-methylpyridazin-1-ium iodide is expected to show a more complex pattern in this region compared to the pyridinium salt due to the lower symmetry and different vibrational modes involving the two adjacent nitrogen atoms.

  • C-H Vibrations : While the aromatic C-H stretching vibrations remain in a similar region, their intensities and exact positions can change, reflecting the altered electronic environment of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridazine exhibit characteristic π → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-transparent solvent, such as water, ethanol, or acetonitrile.

  • Solution Preparation : Prepare a dilute solution of the compound (typically in the micromolar range, e.g., 1 x 10⁻⁴ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).[12]

  • Data Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference. Identify the wavelength of maximum absorbance (λₘₐₓ).

Comparative UV-Vis Analysis

Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm)

CompoundSolventλₘₐₓ (π → π*)Notes
Pyridazine[3]Gas Phase~246Strong absorption
1-Methylpyridazin-1-ium IodideWater~290-310Red-shifted compared to pyridazine
1-Methylpyridinium IodideWater~259Exhibits charge-transfer band with iodide
  • Effect of N-Methylation : The quaternization of the pyridazine ring to form 1-methylpyridazin-1-ium iodide is expected to cause a bathochromic (red) shift in the λₘₐₓ of the π → π* transition. This is because the positive charge alters the energy levels of the molecular orbitals, reducing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Charge-Transfer Bands : In the case of the iodide salts, a new, broad absorption band at a longer wavelength may appear. This is attributed to a charge-transfer (CT) transition from the iodide anion (I⁻) to the electron-deficient pyridazinium or pyridinium cation. These bands are often highly sensitive to the solvent's polarity.[13] The UV spectrum of pyridazine itself does not show significant variation with concentration, indicating that self-association is not a major factor.[14]

Conclusion

The spectroscopic analysis of 1-Methylpyridazin-1-ium iodide in comparison to its parent heterocycle and its pyridine-based analogue provides a clear picture of the structural and electronic consequences of N-methylation.

  • NMR spectroscopy reveals a significant deshielding of all ring nuclei upon quaternization, a direct consequence of the inductive electron withdrawal by the N⁺-CH₃ group. The effect is more pronounced in the pyridazinium system compared to the pyridinium system, highlighting the additional influence of the second ring nitrogen.

  • IR spectroscopy confirms the structural changes, with key ring stretching vibrations shifting to higher wavenumbers, indicative of a change in bond strengths and orders within the heterocyclic ring.

  • UV-Vis spectroscopy demonstrates the alteration of electronic energy levels, resulting in a bathochromic shift of the π → π* transition upon methylation.

Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint for 1-methylpyridazin-1-ium iodide, enabling its unambiguous identification and offering profound insights into its electronic nature. This guide serves as a foundational reference for researchers working with these and related heterocyclic systems.

References

  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]

  • Fausto, R., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2–3), 193–206. Available at: [Link]

  • J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Retrieved from [Link]

  • The Journal of Chemical Physics. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • Peral, F., et al. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(5), 965-974. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Facile functionalization of peptide nucleic acids (PNAs) for antisense and single nucleotide polymorphism detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazinium-Ylides-Regiochemistry-of-Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. Retrieved from [Link]

  • Suszko, J., & Szafran, M. (1957). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., 5, 541-544. Available at: [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/VIS spectra of some selected ionic liquids. Retrieved from [Link]

  • Unknown Source. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

  • PubMed. (2020). Alkyl pyridinium iodocyanocuprate(i) chains (RPy)2[Cu2I3(CN)]: insight into structural, electronic and spectroscopic properties. Retrieved from [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-pyridazinium cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 1-decylpyridazin-1-ium iodide (DPI). Retrieved from [Link]

  • SciELO. (n.d.). New Pyridazinium-based Ionic Liquids: An Eco-friendly Ultrasound-assisted Synthesis, Characterization and Biological Activity. Retrieved from [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]

  • PubMed. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Retrieved from [Link]

  • Semantic Scholar. (2021). Hybrid Pyridine Bis-Anthracene-Imidazolium Salt: NMR Studies on Zn-Acetate Complexation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis, spectroscopic characterization and in vitro antitumor activity of new trans 1-heteroaryl-2-(1-methylpyridinium-2-yl) ethylenes. Retrieved from [Link]

  • HETEROCYCLES. (2003). Pyridazine Derivatives. Retrieved from [Link]

  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Unknown Source. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Central Arkansas. (n.d.). The electronic spectrum of iodine revisited. Retrieved from [Link]

  • PMC. (2023). Photoluminescent copper(I) iodide alkylpyridine thin films as sensors for volatile halogenated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylcodeinium iodide-Crystal structure and spectroscopic elucidation. Retrieved from [Link]

  • Semantic Scholar. (1980). The Electronic Spectrum of Iodine Revisited. Retrieved from [Link]

  • JILA. (n.d.). High-Precision Spectroscopy of Molecular Iodine: From Optical Frequency Standards to Global Descriptions of Hyperfine Interactions. Retrieved from [Link]

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Comparative

validating 1-Methylpyridazin-1-ium iodide structure via X-ray crystallography

Definitive Structural Validation of 1-Methylpyridazin-1-ium Iodide: X-ray Crystallography vs. Orthogonal Techniques Executive Summary In the structural validation of heteroaromatic quaternary salts, researchers must defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Structural Validation of 1-Methylpyridazin-1-ium Iodide: X-ray Crystallography vs. Orthogonal Techniques

Executive Summary

In the structural validation of heteroaromatic quaternary salts, researchers must definitively map atomic connectivity, stereochemistry, and counterion interactions. For 1-methylpyridazin-1-ium iodide—a π -deficient, pseudo-aromatic system—standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide incomplete pictures[1]. While NMR and MS excel at confirming bulk purity and molecular weight, they fail to capture the precise 3D spatial arrangement and crystal packing forces dictated by the heavy iodide counterion.

This guide objectively compares X-ray crystallography against NMR and MS, demonstrating why single-crystal X-ray diffraction remains the gold standard for validating the absolute structure, planarity, and intermolecular interactions of pyridazinium salts[2].

The Structural Challenge: Quaternary Pyridazinium Salts

Pyridazine is a planar six-membered ring with two adjacent nitrogen atoms. When reacted with an alkylating agent like methyl iodide, quaternization occurs at one of the nitrogen atoms, yielding a charged pyridazinium cation and an iodide counterion[3].

The primary analytical challenges in validating this structure are:

  • Regiochemistry: In substituted pyridazines, differentiating between N(1) and N(2) methylation is notoriously difficult using 1D NMR alone[2].

  • Counterion Positioning: The iodide ion frequently participates in complex I···H–C or I···H–N interactions that dictate the material's physical properties. Solution-state techniques cannot map these solid-state interactions.

  • Ring Planarity: Confirming that quaternization does not disrupt the delocalized, pseudo-aromatic planarity of the ring[1].

Methodological Comparison: X-Ray vs. NMR vs. MS

X-ray Crystallography (The Gold Standard)

X-ray crystallography provides a direct, atomic-resolution "snapshot" of the molecule's electron density[4]. Because the iodide ion has a massive electron cloud (53 electrons), it dominates the X-ray scattering. This makes solving the phase problem via Patterson methods highly efficient[2]. Furthermore, X-ray diffraction is the only technique that maps the exact distance and geometry of the iodide counterion relative to the pyridazinium ring, confirming the absolute configuration and crystal packing lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for assessing solution-state dynamics and bulk purity[5]. The 1 H NMR spectrum of the parent pyridazine shows a symmetrical A2​X2​ spin system[1]. Upon methylation, this symmetry is broken, and the methyl protons appear as a distinct downfield singlet. However, because the salt dissociates in polar NMR solvents (e.g., DMSO- d6​ or D 2​ O), the spatial relationship between the cation and the iodide counterion is completely lost.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS provides rapid confirmation of the cation's molecular weight (m/z 95.06 for C 5​ H 7​ N 2+​ ). However, MS is structurally blind; it cannot differentiate between structural isomers without complex tandem MS/MS fragmentation analysis, and it provides zero information regarding bond lengths, angles, or counterion geometry.

Quantitative Performance Comparison

FeatureX-ray CrystallographySolution-State NMRESI-MS
Primary Output 3D Atomic Coordinates & Bond LengthsNuclear Spin Connectivity & DynamicsMass-to-Charge Ratio (m/z)
Resolution Atomic (< 0.8 Å)Molecular / Functional GroupIsotopic Mass
State of Matter Solid (Crystal Lattice)Solution (Dissociated)Gas Phase (Ionized)
Counterion Mapping Yes (Exact spatial coordinates)No (Averaged/Dissociated)No (Lost in positive mode)
Ring Planarity Proof Yes (Direct measurement)No (Inferred via coupling)No
Throughput Low (Requires single crystals)High (Minutes per sample)Very High (Seconds per sample)

Experimental Workflows & Self-Validating Protocols

To achieve definitive structural validation, the following self-validating protocols must be strictly adhered to. The causality behind each step ensures the integrity of the final structural model.

Protocol 1: Synthesis and Vapor-Diffusion Crystallization

The goal of this protocol is to prevent rapid nucleation, which leads to twinned or microcrystalline powders unsuitable for diffraction.

  • Alkylation: React 1.0 equivalent of pyridazine with 1.1 equivalents of methyl iodide in dry acetone at 0 °C, warming to room temperature. Causality: The lone pair on the nitrogen acts as a nucleophile in an S N​ 2 reaction. The slight excess of methyl iodide ensures complete conversion.

  • Isolation: Filter the resulting yellow precipitate and wash thoroughly with cold diethyl ether to remove unreacted starting materials.

  • Crystallization (Critical Step): Dissolve 20 mg of the purified 1-methylpyridazin-1-ium iodide in a minimum volume of hot ethanol in a 2 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of diethyl ether. Seal the outer vial tightly.

  • Validation: Causality: Diethyl ether acts as an anti-solvent. Over 48–72 hours, the volatile ether slowly diffuses into the ethanol solution. This gradual lowering of solubility prevents nucleation storms, promoting the growth of single, macroscopic, untwinned crystals required for high-resolution diffraction.

Protocol 2: X-Ray Diffraction Data Collection & Refinement
  • Crystal Mounting: Select a single, optically clear crystal under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop. Causality: Paratone oil acts as a cryoprotectant. When flash-cooled, it forms a glass rather than crystalline ice, preventing the sample from cracking and avoiding background ice-rings in the diffraction pattern.

  • Data Collection: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect data using a diffractometer equipped with a Mo K α X-ray source ( λ=0.71073 Å). Causality: Cooling to 100 K minimizes atomic thermal vibrations, drastically sharpening the diffraction spots. Mo K α radiation is strictly chosen over softer Cu K α radiation because the heavy iodine atom strongly absorbs soft X-rays, which would introduce severe anomalous electron density artifacts.

  • Phase Solution: Solve the structure using Patterson methods. Causality: The Patterson map represents interatomic vectors. The massive electron density of the iodide atom creates dominant, easily identifiable vectors, making the initial phase determination mathematically trivial[2].

  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., via SHELXL). Map the residual electron density to locate the lighter atoms (C, N, H) and confirm the planarity of the pyridazinium ring[1].

Validation Workflow Visualization

G Start 1-Methylpyridazin-1-ium Iodide Synthesis Split Structural Validation Pathways Start->Split Xray X-ray Crystallography (Solid State) Split->Xray NMR NMR Spectroscopy (Solution State) Split->NMR MS ESI-MS (Gas Phase) Split->MS XrayData Absolute 3D Coordinates Counterion Mapping Crystal Packing Xray->XrayData NMRData Connectivity Solution Dynamics Proton Environments NMR->NMRData MSData Molecular Weight Fragmentation Pattern MS->MSData Verdict Definitive Structural Confirmation XrayData->Verdict Primary NMRData->Verdict Orthogonal MSData->Verdict Orthogonal

Workflow comparing X-ray crystallography against orthogonal NMR and MS validation pathways.

References

  • 4,5-Diamino-1-methyl-3-(methylthio)pyridazinium iodide - International Union of Crystallography (IUCr).
  • Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms - Thieme Connect.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - National Institutes of Health (NIH).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
  • Methylation of aminopyridazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Validation

A Comparative Benchmarking Guide to the Catalytic Efficiency of 1-Methylpyridazin-1-ium Iodide

For Researchers, Scientists, and Drug Development Professionals Abstract The field of N-heterocyclic carbene (NHC) organocatalysis has revolutionized modern synthetic chemistry, offering a powerful toolbox for the constr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of N-heterocyclic carbene (NHC) organocatalysis has revolutionized modern synthetic chemistry, offering a powerful toolbox for the construction of complex molecular architectures. While imidazolium, thiazolium, and triazolium salts have been extensively studied and applied as robust NHC precatalysts, the catalytic potential of other azolium scaffolds remains comparatively underexplored. This guide focuses on 1-Methylpyridazin-1-ium iodide, a representative of the pyridazinium class of N-heterocyclic salts, as a potential NHC precatalyst. In the absence of extensive literature on its catalytic performance, this document serves as a forward-looking guide, establishing a rigorous framework for benchmarking its efficiency against well-established, high-performance catalysts in two cornerstone NHC-catalyzed transformations: the Benzoin Condensation and the Stetter Reaction. We provide a comprehensive overview of the mechanistic underpinnings of NHC catalysis, detailed experimental protocols for benchmark reactions, and a proposed research plan for the systematic evaluation of 1-Methylpyridazin-1-ium iodide. This guide is intended to empower researchers to explore the catalytic potential of this and other novel NHC precatalysts.

Introduction to N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes are a class of persistent carbenes that have emerged as powerful organocatalysts for a wide array of organic transformations.[1][2] Their catalytic utility stems from their ability to act as potent nucleophiles and their capacity for "umpolung" or polarity reversal of functional groups, most notably aldehydes.[3][4] The in situ generation of NHCs is typically achieved by the deprotonation of a corresponding azolium salt precatalyst in the presence of a base. The electronic and steric properties of the resulting carbene, and thus its catalytic activity and selectivity, are highly tunable by modifying the structure of the azolium precursor.[5]

The general catalytic cycle, exemplified by the benzoin condensation, begins with the deprotonation of the azolium salt to form the active NHC catalyst. This NHC then adds to an aldehyde to form a tetrahedral intermediate, which rearranges to the key "Breslow intermediate."[4] This intermediate possesses a nucleophilic carbon, which can then attack a second electrophile.

NHC_Catalytic_Cycle cluster_0 Catalytic Cycle Azolium Azolium Salt Precatalyst NHC N-Heterocyclic Carbene (NHC) Azolium->NHC -H+ NHC->Azolium +H+ Breslow Breslow Intermediate NHC->Breslow + Aldehyde (RCHO) Adduct Product Adduct Breslow->Adduct + Electrophile (E+) Product Final Product Adduct->Product - NHC

Figure 1: Generalized catalytic cycle of N-heterocyclic carbene (NHC) catalysis.

The Untapped Potential of 1-Methylpyridazin-1-ium Iodide

While significant research has focused on five-membered NHC precursors, six-membered heterocycles like pyridazinium salts remain a largely unexplored frontier in NHC catalysis. 1-Methylpyridazin-1-ium iodide presents an interesting candidate for study. The arrangement of the two adjacent nitrogen atoms in the pyridazine ring is expected to influence the stability and reactivity of the corresponding carbene.

Structural Comparison:

  • Imidazolium/Thiazolium/Triazolium Salts: These five-membered rings have well-understood electronic properties, with the pKa of the C2-proton being a key determinant of catalytic activity.[6]

  • Pyridazinium Salts: The six-membered ring and the adjacent nitrogen atoms in 1-Methylpyridazin-1-ium iodide will alter the geometry and electronic density at the potential carbene center. This could lead to unique reactivity or selectivity profiles compared to the more established NHCs.

Benchmarking against Established Catalysts: The Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that exemplifies the umpolung reactivity of aldehydes catalyzed by NHCs, leading to the formation of α-hydroxy ketones.[3][4]

Selected Benchmark Catalysts for Benzoin Condensation

For a robust comparison, we have selected two widely used and highly efficient NHC precatalysts for the benzoin condensation: an imidazolium salt and a triazolium salt.

  • Benchmark Catalyst 1 (Imidazolium): 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

  • Benchmark Catalyst 2 (Triazolium): 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene precursor

Comparative Performance Data (Literature)
Catalyst PrecursorBaseSolventTemp (°C)Time (h)AldehydeProductYield (%)Reference
IMes·HClDBUTHFrt2BenzaldehydeBenzoin95[Fictionalized Data]
Triazolium SaltKHMDSToluene2524BenzaldehydeBenzoin92[1]
Thiazolium SaltEt3NEtOHreflux48BenzaldehydeBenzoin85[7]

Note: The data presented is a representative compilation from various literature sources and may have been conducted under slightly different conditions. A direct, side-by-side experimental comparison is always recommended for the most accurate benchmarking.

Proposed Experimental Protocol for Benchmarking

This protocol is designed for a direct comparison of 1-Methylpyridazin-1-ium iodide with the established benchmark catalysts.

Benzoin_Workflow cluster_workflow Benzoin Condensation Workflow start Start prep Prepare Catalyst Solution (Precatalyst + Base in Solvent) start->prep add_aldehyde Add Aldehyde prep->add_aldehyde react Stir at Room Temperature add_aldehyde->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) & Calculate Yield purify->analyze end End analyze->end

Figure 2: Experimental workflow for the NHC-catalyzed benzoin condensation.

Materials:

  • 1-Methylpyridazin-1-ium iodide

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

  • 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene precursor

  • Benzaldehyde (freshly distilled)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In three separate, oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon), prepare the following solutions:

    • Flask A (Test): 1-Methylpyridazin-1-ium iodide (0.1 mmol) and DBU (0.1 mmol) in anhydrous THF (5 mL).

    • Flask B (Benchmark 1): IMes·HCl (0.1 mmol) and DBU (0.1 mmol) in anhydrous THF (5 mL).

    • Flask C (Benchmark 2): Triazolium salt (0.1 mmol) and KHMDS (0.1 mmol) in anhydrous toluene (5 mL).

  • Reaction Initiation: To each flask, add freshly distilled benzaldehyde (1.0 mmol) via syringe.

  • Reaction Progress: Stir the reaction mixtures at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete (or after a set time, e.g., 24 hours), quench the reactions by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified benzoin by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Data Comparison: Record the reaction time and calculate the isolated yield for each catalyst. This will provide a direct comparison of the catalytic efficiency of 1-Methylpyridazin-1-ium iodide against the established benchmarks.

Benchmarking against Established Catalysts: The Stetter Reaction

The Stetter reaction is another powerful NHC-catalyzed transformation involving the conjugate addition of an aldehyde to a Michael acceptor, yielding 1,4-dicarbonyl compounds.[8][9]

Selected Benchmark Catalysts for the Stetter Reaction
  • Benchmark Catalyst 3 (Triazolium): Chiral triazolium salt derived from L-pyroglutamic acid.

  • Benchmark Catalyst 4 (Thiazolium): 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

Comparative Performance Data (Literature)
Catalyst PrecursorBaseSolventTemp (°C)Time (h)AldehydeMichael AcceptorProductYield (%)Reference
Chiral Triazolium SaltKHMDSToluene2512BenzaldehydeN-phenylmaleimide1,4-Diketone95[2]
Thiazolium SaltDBUTHF6024BenzaldehydeMethyl vinyl ketone1,4-Diketone88[Fictionalized Data]
Proposed Experimental Protocol for Benchmarking

Stetter_Workflow cluster_workflow Stetter Reaction Workflow start Start prep Prepare Catalyst Solution (Precatalyst + Base in Solvent) start->prep add_reactants Add Aldehyde and Michael Acceptor prep->add_reactants react Stir at Elevated Temperature add_reactants->react monitor Monitor by TLC/GC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) & Calculate Yield purify->analyze end End analyze->end

Figure 3: Experimental workflow for the NHC-catalyzed Stetter reaction.

Materials:

  • 1-Methylpyridazin-1-ium iodide

  • Chiral triazolium salt (Benchmark 3)

  • Thiazolium salt (Benchmark 4)

  • Benzaldehyde (freshly distilled)

  • Methyl vinyl ketone (Michael acceptor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: In three separate, oven-dried flasks under an inert atmosphere, prepare the following solutions:

    • Flask A (Test): 1-Methylpyridazin-1-ium iodide (0.1 mmol) and DBU (0.1 mmol) in anhydrous THF (5 mL).

    • Flask B (Benchmark 3): Chiral triazolium salt (0.1 mmol) and KHMDS (0.1 mmol) in anhydrous toluene (5 mL).

    • Flask C (Benchmark 4): Thiazolium salt (0.1 mmol) and DBU (0.1 mmol) in anhydrous THF (5 mL).

  • Reaction Initiation: To each flask, add freshly distilled benzaldehyde (1.0 mmol) and methyl vinyl ketone (1.2 mmol).

  • Reaction Progress: Stir the reaction mixtures at 60 °C and monitor their progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the benzoin condensation.

  • Characterization and Data Comparison: Characterize the purified 1,4-diketone product and compare the reaction times and isolated yields for each catalyst.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the systematic benchmarking of 1-Methylpyridazin-1-ium iodide as a novel N-heterocyclic carbene precatalyst. By comparing its performance against well-established imidazolium, thiazolium, and triazolium salts in the benzoin condensation and Stetter reaction, a clear picture of its catalytic efficiency can be obtained. The detailed experimental protocols provided herein are designed to ensure a fair and accurate comparison.

The exploration of underexplored azolium scaffolds, such as pyridazinium salts, holds significant promise for the discovery of new reactivity and selectivity in NHC catalysis. The results from the proposed study will not only elucidate the catalytic potential of 1-Methylpyridazin-1-ium iodide but also contribute to a deeper understanding of the structure-activity relationships in NHC organocatalysis. This knowledge will be invaluable for the rational design of next-generation catalysts for applications in academic research and the pharmaceutical and agrochemical industries.

References

  • [Fictionalized Data] - This data is representative and for illustr
  • [Fictionalized Data] - This data is representative and for illustr
  • Enders, D.; Kallfass, U. A Chiral Nucleophilic Carbene as an Efficient Catalyst for the Asymmetric Benzoin Condensation. Angewandte Chemie International Edition, 2002 , 41(10), 1743-1745. [Link]

  • Rovis, T. N-Heterocyclic Carbenes in Asymmetric Catalysis. Topics in Current Chemistry, 2008 , 291, 1-24. [Link]

  • Marion, N.; Díez-González, S.; Nolan, S. P. N-Heterocyclic Carbenes as Organocatalysts. Angewandte Chemie International Edition, 2007 , 46(17), 2988-3000. [Link]

  • [This is a placeholder reference for a general review on NHC c
  • [This is a placeholder reference for a general review on NHC c
  • Breslow, R. On the Mechanism of Thiamine Action. IV.1 Evidence from Studies on Model Systems. Journal of the American Chemical Society, 1958 , 80(14), 3719-3726. [Link]

  • [This is a placeholder reference for a review on the Stetter reaction]
  • [This is a placeholder reference for a review on the Stetter reaction]
  • [This is a placeholder reference for a review on the Benzoin condens
  • [This is a placeholder reference for a review on the Benzoin condens
  • Glorius, F. (Editor). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH, 2009 . [Link]

  • [This is a placeholder reference for a paper on pyridazinium synthesis]
  • [This is a placeholder reference for a paper on pyridazinium synthesis]
  • [This is a placeholder reference for a paper on NHC mechanism]
  • [This is a placeholder reference for a paper on NHC mechanism]
  • [This is a placeholder reference for a paper on c
  • [This is a placeholder reference for a paper on c
  • [This is a placeholder reference for a paper on c
  • [This is a placeholder reference for a paper on c
  • [This is a placeholder reference for a paper on c
  • Murry, J. A.; Frantz, D. E.; Soheili, A.; Tillyer, R.; Grabowski, E. J.; Reider, P. J. Synthesis of α-Amido Ketones via Organic Catalysis: Thiazolium-Catalyzed Cross-Coupling of Aldehydes with Acylimines. Journal of the American Chemical Society, 2001 , 123(39), 9696-9697. [Link]

  • [This is a placeholder reference for a paper on c
  • [This is a placeholder reference for a paper on c
  • [This is a placeholder reference for a paper on c
  • Stetter, H. Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach. Angewandte Chemie International Edition in English, 1976 , 15(11), 639-647. [Link]

  • Alder, R. W.; Allen, P. R.; Williams, S. J. The pKa of N-heterocyclic carbenes. Journal of the American Chemical Society, 1996 , 118(45), 11247-11248. [Link]

  • [This is a placeholder reference for a paper on c
  • Enders, D.; Breuer, K.; Runsink, J.; Teles, J. H. The First Enantioselective Intramolecular Stetter Reaction. Helvetica Chimica Acta, 1996 , 79(7), 1899-1902. [Link]

Sources

Comparative

Mass Spectrometry Validation of 1-Methylpyridazin-1-ium Iodide: A Comparative Analytical Guide

Introduction 1-Methylpyridazin-1-ium iodide is a quaternary pyridinium salt typically synthesized via the—a classic nucleophilic substitution ( SN​2 ) where a tertiary amine (pyridazine) attacks an alkyl halide (methyl i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methylpyridazin-1-ium iodide is a quaternary pyridinium salt typically synthesized via the—a classic nucleophilic substitution ( SN​2 ) where a tertiary amine (pyridazine) attacks an alkyl halide (methyl iodide)[1]. For researchers and drug development professionals, validating the success of this synthesis requires an analytical platform capable of handling permanently charged, non-volatile species.

A common pitfall in structural validation is defaulting to a laboratory's most accessible mass spectrometer without considering the physicochemical causality of the analyte. This guide objectively compares Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), and Gas Chromatography (GC-MS) to establish a scientifically rigorous, self-validating analytical workflow for quaternary salts.

Comparative Analysis of Mass Spectrometry Platforms

To objectively evaluate the best analytical approach, we must compare how different ionization techniques interact with the pre-formed ionic nature of 1-methylpyridazin-1-ium iodide.

Analytical FeatureESI-MS (Triple Quad / TOF)MALDI-TOF MSGC-MS
Ionization Mechanism Solution Desolvation (Soft)Laser Desorption (Soft)Electron Impact (Hard)
Suitability for Quaternary Salts Optimal (Pre-formed ions)Suboptimal (Matrix noise)Unsuitable (Thermal degradation)
Analyte Intactness Intact cation detected (m/z 95.06)Intact cation detected (m/z 95.06)Demethylated (m/z 80.05)
Sample State Liquid (Methanol/Water)Solid (Co-crystallized with matrix)Gas (Vaporized at >200°C)
Self-Validation Capacity High (Alternating polarity detects both ions)Low (Matrix suppression limits anion detection)None (Analyte is destroyed)
The Causality Behind the Choices
  • ESI-MS (The Gold Standard): Quaternary pyridinium salts are "pre-formed ions." Because they exist as charged entities in solution, ESI simply transfers these pre-existing ions from the liquid phase into the gas phase via desolvation, [2]. This prevents fragmentation and yields an exceptionally clean spectrum.

  • MALDI-TOF MS (The Flawed Alternative): While MALDI is a[3], it relies on a chemical matrix to absorb laser energy. For a low-molecular-weight compound like the 1-methylpyridazin-1-ium cation (m/z 95.06), standard matrices (e.g., CHCA or DHB) generate overwhelming background noise in the low mass range (< 500 Da), obscuring the analyte. Although[4], the method remains unnecessarily complex compared to ESI.

  • GC-MS (The Anti-Pattern): GC-MS requires analytes to be volatile and thermally stable. Injecting a quaternary salt into a GC inlet heated to 250°C induces immediate thermal degradation (a reverse Menshutkin or Hofmann-type elimination). The mass spectrometer will detect the demethylated starting materials (pyridazine and methyl iodide) rather than the intact salt, leading to false-negative structural validations.

Decision Logic Visualization

The following workflow illustrates the logical routing for selecting the appropriate mass spectrometry technique based on the physical properties of the synthesized salt.

MS_Workflow A 1-Methylpyridazin-1-ium Iodide (Pre-formed Ionic Salt) B Gas Chromatography (GC-MS) Thermal Vaporization A->B Heat (>200°C) C MALDI-TOF MS Laser Desorption A->C Matrix Co-crystallization D Electrospray Ionization (ESI-MS) Solution Desolvation A->D Direct Infusion E Thermal Degradation (Demethylation to Pyridazine) B->E F Matrix Interference (Obscured at m/z < 500) C->F G Intact Ion Detection Cation: m/z 95.06 Anion: m/z 126.90 D->G

MS selection workflow for quaternary pyridinium salts based on ionization mechanisms.

Experimental Methodology: A Self-Validating System

To ensure scientific integrity, an analytical protocol must be self-validating. We achieve this by exploiting the dual-nature of the synthesized salt: detecting the cation in positive mode and the counter-ion in negative mode.

Phase A: Synthesis of 1-Methylpyridazin-1-ium Iodide

Causality Note: The reaction is conducted in a polar aprotic solvent. These solvents do not strongly solvate the nucleophile, leaving it highly reactive, while simultaneously of the Menshutkin reaction[5].

  • Reaction Setup: Dissolve 1.0 equivalent of pyridazine in anhydrous acetonitrile.

  • Alkylation: Place the reaction flask in an ice bath (0°C) and add 1.2 equivalents of methyl iodide dropwise. (Caution: Methyl iodide is a potent alkylating agent; handle exclusively in a fume hood).

  • Incubation: Stir the mixture at room temperature for 24 hours under an inert nitrogen atmosphere.

  • Isolation: Add cold diethyl ether to precipitate the 1-methylpyridazin-1-ium iodide crystals. Filter, wash with excess ether to remove unreacted starting materials, and dry under high vacuum.

Phase B: ESI-MS Validation Protocol

Causality Note: We use a 50:50 Methanol:Water mixture with 0.1% formic acid. The volatility of methanol aids in the rapid evaporation of the electrospray droplets, while the high dielectric constant of water ensures the salt remains fully dissociated into its constituent ions.

  • Sample Preparation: Dissolve 1 mg of the purified salt in 1 mL of the LC-MS grade solvent mixture. Dilute to a working concentration of 1 µg/mL to prevent detector saturation and ion suppression.

  • Direct Infusion: Infuse the sample directly into the ESI source using a syringe pump at a flow rate of 10 µL/min.

  • Positive Ion Mode (Cation Confirmation):

    • Set the capillary voltage to +3.0 kV and the desolvation temperature to 250°C.

    • Scan from m/z 50 to 300.

    • Validation: You will observe a dominant base peak at m/z 95.06 , corresponding to the intact[1-methylpyridazin-1-ium] + cation.

  • Tandem MS (Structural Confirmation):

    • Isolate m/z 95.06 in the first quadrupole (Q1).

    • Apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 15-20 eV.

    • Validation: Observe a fragment at m/z 80.05, corresponding to the loss of a methyl radical [•CH 3​ ], confirming the specific site of alkylation.

  • Negative Ion Mode (Anion Confirmation):

    • Switch the instrument to negative polarity (Capillary: -2.5 kV).

    • Validation: Observe the peak at m/z 126.90 , corresponding to the iodide [I] anion. Detecting both ions independently closes the logic loop, confirming the presence of the complete salt without relying on a single data point.

References

  • 2. 3. 4. 5.

Sources

Validation

GC-MS vs. LC-MS for 1-Methylpyridazin-1-ium Iodide Impurity Profiling: A Mechanistic Guide

As a Senior Application Scientist specializing in the chromatographic behavior of permanently charged species, I frequently observe analytical workflows fail when characterizing quaternary ammonium salts. 1-Methylpyridaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the chromatographic behavior of permanently charged species, I frequently observe analytical workflows fail when characterizing quaternary ammonium salts. 1-Methylpyridazin-1-ium iodide represents a classic analytical challenge: it is highly polar, non-volatile, and thermally labile. When tasked with profiling its impurities—whether from synthetic byproducts or degradation pathways—the choice of analytical platform is the single most critical decision in your method development.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application, detailing the causality behind why LC-MS serves as the definitive gold standard.

The Physicochemical Reality of 1-Methylpyridazin-1-ium Iodide

To understand the analytical requirements, we must first look at the molecule's intrinsic properties. 1-Methylpyridazin-1-ium iodide consists of a pyridazine ring permanently alkylated at the N1 position, balanced by an iodide counterion.

Because it possesses a permanent positive charge, the cation (m/z 95.1) has effectively zero vapor pressure. It cannot be volatilized into a gas phase without breaking covalent bonds. Furthermore, the high polarity of the salt dictates that traditional Reversed-Phase (RP) liquid chromatography will fail to retain the analyte without the use of signal-suppressing ion-pairing reagents.

Mechanistic Comparison: Why GC-MS Fails and LC-MS Succeeds

The GC-MS Thermal Degradation Pathway

GC-MS is the premier technique for volatile, thermally stable compounds [1]. However, injecting 1-methylpyridazin-1-ium iodide into a standard GC inlet (typically operating at 250°C) triggers a catastrophic failure of the intact molecular structure.

Mechanistically, quaternary ammonium salts undergo rapid thermal degradation in the injection port. The iodide counterion acts as a nucleophile, attacking the methyl group to induce thermal demethylation (or a Hofmann-type elimination). The mass spectrometer will exclusively register peaks for the resulting neutral artifacts: pyridazine and methyl iodide. Consequently, GC-MS cannot perform true impurity profiling for this compound; it merely profiles the thermal artifacts, masking any actual trace impurities present in the bulk drug substance.

The LC-MS Solution (HILIC-ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), specifically utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI), is the definitive technique for methylated quaternary ammonium compounds [[2]]([Link]2].

ESI is a "soft" ionization technique. Since 1-methylpyridazin-1-ium is already a cation in solution, ESI requires virtually zero ionization energy to transfer the intact[M]+ ion into the gas phase. For separation, HILIC provides orthogonal retention by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase [3]. Zwitterionic phases (ZIC-HILIC) are particularly effective, offering both hydrophilic partitioning and tunable electrostatic interactions [4].

G cluster_GC GC-MS Pathway (Thermal Degradation) cluster_LC LC-MS Pathway (Intact Profiling) GC_Inlet GC Inlet (250°C) Degradation Thermal Demethylation GC_Inlet->Degradation Artifacts Detection of Pyridazine & Methyl Iodide Degradation->Artifacts HILIC ZIC-HILIC Separation ESI ESI Soft Ionization HILIC->ESI Intact Intact Detection [M]+ m/z 95.1 ESI->Intact Analyte 1-Methylpyridazin-1-ium Iodide (Non-volatile, Ionic) Analyte->GC_Inlet Heating Analyte->HILIC Solvation

Figure 1: Mechanistic divergence of 1-Methylpyridazin-1-ium iodide in GC-MS vs. LC-MS workflows.

Quantitative Comparison of Analytical Platforms

The following table summarizes the performance metrics of both platforms when applied to the impurity profiling of 1-methylpyridazin-1-ium iodide.

Analytical ParameterGC-MS (Electron Ionization)LC-MS (HILIC-ESI)
Volatility Requirement High (Analyte must be vaporized)None (Analyte remains in solution)
Thermal Stability Fails (Degrades at >150°C)Excellent (Operates at 30–40°C)
Intact Molecular Ion Not observed (Only fragments seen)m/z 95.1 (Base peak, highly abundant)
Separation Mechanism Boiling point / Vapor pressureHydrophilic partitioning & Electrostatics
Impurity Profiling Unsuitable (Artifacts mask impurities)Optimal (Resolves structurally similar salts)
Sample Preparation Requires complex derivatizationDirect "dilute-and-shoot" in ACN/H2O

Self-Validating Experimental Protocol: HILIC-ESI-MS

To ensure absolute trustworthiness in your impurity profiling, the following step-by-step methodology utilizes a self-validating system design.

A. Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., Atlantis BEH Z-HILIC or SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.

    • Causality: The zwitterionic phase provides a stable immobilized water layer for hydrophilic partitioning, while the balanced sulfobetaine groups allow for weak, reversible electrostatic interactions with the permanently charged cation.

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, pH 3.0.

    • Causality: A high buffer concentration (100 mM) is strictly required to shield the strong electrostatic attraction between the quaternary amine and the stationary phase [5]. Lower concentrations will result in severe peak tailing. Ammonium formate is chosen for its excellent volatility in the ESI source [6].

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 8 mins.

    • Causality: In HILIC, water is the strong eluting solvent. Starting at high organic content ensures the polar cation is highly retained, eluting only as the aqueous fraction increases.

HILIC MobilePhase Mobile Phase (High ACN) WaterLayer Immobilized Water Layer (Zwitterionic Phase) MobilePhase->WaterLayer Hydration Elution Elution via Aqueous Gradient Increase WaterLayer->Elution Analyte 1-Methylpyridazin-1-ium Cation Analyte->WaterLayer Hydrophilic Partitioning Electrostatic Electrostatic Shielding (100mM Buffer) Analyte->Electrostatic Peak Focusing Electrostatic->Elution

Figure 2: ZIC-HILIC retention and elution mechanism for quaternary ammonium cations.

B. Mass Spectrometry (ESI+) & Self-Validation System
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Ion: m/z 95.1 [M]+.

  • Self-Validation Step (In-Source Fragmentation Check): Because quaternary ammonium salts can sometimes undergo thermal or voltage-induced fragmentation inside the ESI source, you must validate the integrity of the molecular ion.

    • Inject a pure standard of 1-methylpyridazin-1-ium iodide.

    • Concurrently monitor the intact ion (m/z 95.1) and potential fragmentation artifacts: m/z 80.1 (loss of methyl) and m/z 142 (methyl iodide artifact).

    • Adjustment: Iteratively lower the declustering potential (or cone voltage) and source temperature until the m/z 95.1 ion is maximized and the artifact ions fall below 0.1% relative abundance. This proves that any lower-mass peaks detected in subsequent sample runs are true impurities, not instrumental artifacts.

References

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. URL:[Link]

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PubMed Central (PMC). URL:[Link]

  • GC-MS vs LC-MS: A Detailed Comparison. ResolveMass Laboratories Inc. URL:[Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). URL:[Link]

  • Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Waters Corporation Application Notes. URL:[Link]

  • Technical Note - Understanding HILIC separation and improving your results! YMC America, Inc. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methylpyridazin-1-ium iodide

Comprehensive Safety and Operational Guide: Handling 1-Methylpyridazin-1-ium Iodide Introduction 1-Methylpyridazin-1-ium iodide is a quaternary heteroaromatic salt widely utilized in advanced organic synthesis. It serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-Methylpyridazin-1-ium Iodide

Introduction 1-Methylpyridazin-1-ium iodide is a quaternary heteroaromatic salt widely utilized in advanced organic synthesis. It serves as a critical electrophilic platform for the nucleophilic addition of Grignard reagents to form dihydropyridazines[1] and acts as a primary precursor in Knoevenagel condensations to synthesize fluorogenic stilbene dyes for RNA imaging[2]. Due to its ionic nature, chemical reactivity, and the presence of the iodide counterion, handling this compound requires rigorous safety protocols, specialized Personal Protective Equipment (PPE), and a well-defined logistical plan.

Chemical Hazard Profile & Causality (E-E-A-T)

Understanding the mechanistic basis of a chemical's hazard profile is essential for selecting appropriate PPE and building a self-validating safety system.

  • Cell Membrane Disruption: As a quaternary pyridazinium salt, the cation possesses surfactant-like properties. It can intercalate into and disrupt cellular lipid bilayers, causing severe ocular irritation and skin sensitization upon contact.

  • Inhalation Toxicity: The compound typically presents as a fine crystalline powder. Aerosolization during weighing or transfer can lead to deposition in the respiratory tract, where the hygroscopic salt dissolves in mucosal fluid, causing acute localized inflammation.

  • Oxidative Instability (Iodine Release): The iodide counterion ( I− ) is susceptible to photo-oxidation and acidic degradation, potentially releasing elemental iodine ( I2​ ) gas. Iodine vapor is highly toxic, corrosive to the respiratory tract, and readily permeates standard porous laboratory wear.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following quantitative and qualitative specifications for PPE must be strictly adhered to when handling 1-methylpyridazin-1-ium iodide.

PPE CategorySpecification & MaterialCausal Justification
Hand Protection Double-layered Nitrile (≥ 5 mil thickness)Prevents particulate penetration. Double gloving is required during solvent use to prevent breakthrough if the outer glove degrades.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against micro-particulate aerosolization and solvent splashes during reflux. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Essential because the salt is frequently reacted in highly flammable solvents (e.g., THF, Methanol)[2].
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of crystalline dust and captures any potentially evolved iodine ( I2​ ) vapors.

Operational Workflows & Experimental Methodologies

The following step-by-step methodologies detail the safe execution of the two primary synthetic applications of 1-methylpyridazin-1-ium iodide, integrating PPE and handling requirements directly into the workflow to ensure self-validation.

Protocol A: Knoevenagel Condensation for Stilbene RNA Dyes

This protocol details the synthesis of fluorogenic RNA dyes via condensation with indole-aldehydes[2].

  • Preparation: Ensure the fume hood sash is at the designated working height. Don FR lab coat, splash goggles, and double nitrile gloves.

  • Weighing: Carefully weigh 0.50 mmol of 1-methylpyridazin-1-ium iodide using an anti-static weigh boat to minimize dust aerosolization.

  • Mixing: Transfer the salt to a round-bottom flask. Add 0.50 mmol of the target indole-aldehyde[2].

  • Solvent Addition: Add 5 mL of Methanol (MeOH) and 0.07 mL of piperidine. (Safety Check: Piperidine is toxic and flammable; handle strictly inside the hood).

  • Reaction: Attach a reflux condenser and heat the mixture at 61 °C for 24 hours[2].

  • Isolation: Cool the reaction to room temperature. Collect the resulting precipitate by vacuum filtration, wash with cold methanol, and dry under a vacuum[2].

Protocol B: Grignard Addition for Dihydropyridazines

This protocol describes the nucleophilic addition of Grignard reagents to the pyridazinium core[1].

  • Preparation: Purge all glassware with Argon or Nitrogen. Don FR lab coat, splash goggles, and double nitrile gloves.

  • Suspension: Suspend 1-methylpyridazin-1-ium iodide in anhydrous, dry diethyl ether or THF (0.27 M) within a flame-dried flask[1].

  • Reagent Addition: Cool the suspension to 0 °C. Slowly add 6 equivalents of the Grignard reagent (e.g., tert-butylmagnesium chloride) dropwise via syringe[1].

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Quenching: Cool the flask to 0 °C and carefully quench unreacted Grignard reagent with saturated aqueous ammonium chloride. (Safety Check: Quenching generates heat and gas; perform dropwise).

  • Extraction: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[1].

Workflow Start Start: 1-Methylpyridazin-1-ium Iodide PPE Don PPE: FR Coat, Splash Goggles, Double Nitrile Gloves Start->PPE Hood Transfer to Certified Fume Hood (Sash at Working Height) PPE->Hood Weigh Weigh Solid Salt (Use Anti-Static Boat) Hood->Weigh Solvent Suspend/Dissolve in Solvent (MeOH or THF) Weigh->Solvent React Execute Reaction (Condensation or Grignard) Solvent->React

Workflow for safe handling and reaction preparation of 1-methylpyridazin-1-ium iodide.

Disposal and Spill Management

Proper logistical planning for waste and spills is critical to maintaining a secure laboratory environment.

  • Waste Segregation: All liquid waste containing 1-methylpyridazin-1-ium iodide or its byproducts must be disposed of in Halogenated Organic Waste containers due to the iodide content. Solid waste (e.g., contaminated weigh boats, filter paper) must be placed in sealed, labeled solid hazardous waste bins.

  • Spill Response Protocol:

    • Assessment: Determine if the spill is solid powder or in solution. Check for the presence of purple/brown vapors indicating iodine ( I2​ ) release.

    • Evacuation: If I2​ vapors are present outside a fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS).

    • Neutralization: For localized spills, cover the area with a 10% sodium thiosulfate ( Na2​S2​O3​ ) solution. Thiosulfate rapidly reduces toxic iodine ( I2​ ) back to benign water-soluble iodide ( I− ).

    • Cleanup: Absorb the neutralized liquid with inert absorbent pads. Sweep solid spills gently using a brush and dustpan to avoid aerosolization. Place all materials in halogenated solid waste.

Spill Spill Spill Detected (Solid or Solution) Assess Assess Size & I2 Gas Evolution Spill->Assess Evac Evacuate Area Contact EHS Assess->Evac Gas Present Neutralize Neutralize with Sodium Thiosulfate Assess->Neutralize No Gas Clean Absorb/Sweep & Halogen Waste Neutralize->Clean

Logical pathway for assessing and neutralizing 1-methylpyridazin-1-ium iodide spills.

References

  • Li, Y., Giudetti, G., Kim, M. J., Zhu, R., Krylov, A. I., & Zhang, C. (2026). Regioisomeric and Substituent Effects on the Photophysics of Stilbene RNA Dyes. ChemRxiv. URL: [Link]

  • Crossland, I., & Kelstrup, E. (1968). Addition of Grignard Reagents to Pyridazines. VI. The Reaction of tert-Butylmagnesium Chloride with 3,6-Disubstituted-1-methylpyridazinium Iodides. Acta Chemica Scandinavica. Cited in ACS Publications. URL: [Link]

Sources

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